6-Chlorochromone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
6-chlorochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClO2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZQATFTQAZCMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20345122 | |
| Record name | 6-Chlorochromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33533-99-2 | |
| Record name | 6-Chlorochromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Chlorochromone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 6-Chlorochromone: Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-chlorochromone, a halogenated derivative of the chromone scaffold, which is of significant interest in medicinal chemistry and materials science. This document details its chemical structure, physicochemical properties, synthetic pathways, and known biological activities, offering valuable insights for researchers in drug discovery and development.
Chemical Identity and Structure
This compound, systematically named 6-chloro-4H-chromen-4-one, is a bicyclic heterocyclic compound. Its structure consists of a benzene ring fused to a pyran-4-one ring, with a chlorine atom substituted at the 6-position of the benzopyran core.
The key identifiers and properties of this compound are summarized in the table below.
| Identifier | Value | Reference |
| IUPAC Name | 6-Chloro-4H-chromen-4-one | |
| Synonyms | This compound | |
| CAS Number | 33533-99-2 | [1] |
| Molecular Formula | C₉H₅ClO₂ | [1] |
| Molecular Weight | 180.59 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 134-140 °C | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
Physicochemical and Spectroscopic Properties
The physicochemical properties of this compound make it a versatile building block in organic synthesis. It is generally soluble in organic solvents like ethanol, dimethyl sulfoxide, and dimethylformamide.
Spectroscopic Data
Detailed spectroscopic data for this compound is not widely published. However, based on the analysis of related chromone structures, the following spectral characteristics can be anticipated:
| Spectroscopic Data | Expected Characteristics |
| ¹H NMR | Aromatic protons on the benzene ring, a singlet for the proton at the C-2 position of the pyrone ring, and other distinct signals corresponding to the chromone core. |
| ¹³C NMR | Signals corresponding to the carbonyl carbon, the carbons of the pyrone ring, and the carbons of the chloro-substituted benzene ring. |
| IR Spectroscopy | Characteristic absorption bands for the C=O stretching of the ketone group (typically around 1650-1630 cm⁻¹), C=C stretching of the pyrone and benzene rings, and C-Cl stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight, with a characteristic isotopic pattern (approximately 3:1 ratio for M and M+2 peaks) due to the presence of the chlorine-35 and chlorine-37 isotopes. |
Synthesis of this compound
Proposed Synthetic Workflow
The synthesis can be conceptualized as a two-step process starting from 5-chloro-2-hydroxyacetophenone.
References
A Technical Guide to the Physicochemical Characteristics of 6-Chlorochromone
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chlorochromone (CAS No: 33533-99-2) is a halogenated derivative of the chromone scaffold, a bicyclic heterocyclic compound central to numerous biologically active molecules. The presence of the chlorine atom at the 6-position significantly influences its electronic properties and biological activity, making it a valuable intermediate in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical characterization, and potential biological significance of this compound, serving as a foundational resource for its application in research and development.
Physicochemical Characteristics
The structural and chemical properties of this compound are fundamental to its reactivity and interaction with biological systems. Key physicochemical data are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₅ClO₂ | N/A |
| Molecular Weight | 180.59 g/mol | N/A |
| CAS Number | 33533-99-2 | N/A |
| Appearance | White to off-white crystalline powder | N/A |
| Melting Point | 134-140 °C | N/A |
| Boiling Point | Data not readily available | N/A |
| Solubility | Data not readily available | N/A |
| pKa | Data not readily available | N/A |
Experimental Protocols
Synthesis via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a standard and efficient method for the formylation of electron-rich aromatic compounds, and it is commonly adapted for the synthesis of 3-formylchromones, which can be precursors to this compound or its derivatives. The synthesis generally proceeds from the corresponding 2'-hydroxyacetophenone.
Reaction Principle: The synthesis involves two main stages:
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Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) reacts with a substituted amide, typically N,N-dimethylformamide (DMF), to form an electrophilic chloroiminium ion known as the Vilsmeier reagent.
-
Electrophilic Aromatic Substitution & Cyclization: The electron-rich 5-chloro-2-hydroxyacetophenone attacks the Vilsmeier reagent. Subsequent intramolecular cyclization and hydrolysis yield the 6-chloro-3-formylchromone. Further chemical modification would be required to remove the formyl group if this compound is the desired final product.
Detailed Protocol (Representative):
-
Materials:
-
5-Chloro-2-hydroxyacetophenone
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
-
-
Procedure:
-
Vilsmeier Reagent Preparation: In a three-necked, flame-dried round-bottom flask under an argon atmosphere, cool anhydrous DMF (3.0 equivalents) to 0°C in an ice-salt bath.
-
Add POCl₃ (3.0 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature is maintained below 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.[1]
-
Formylation: Dissolve 5-chloro-2-hydroxyacetophenone (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent.
-
Heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a large volume of crushed ice with stirring.
-
Neutralize the acidic mixture by slowly adding a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction and Purification: Extract the aqueous layer three times with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the 6-chloro-3-formylchromone product.
-
References
6-Chlorochromone: A Technical Guide for Researchers and Drug Development Professionals
CAS Number: 33533-99-2
Molecular Formula: C₉H₅ClO₂
Molecular Weight: 180.59 g/mol
This technical guide provides an in-depth overview of 6-Chlorochromone (6-chloro-4H-chromen-4-one), a versatile heterocyclic compound with significant applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its chemical properties, synthesis, and biological significance, with a focus on its role as a scaffold for anti-inflammatory and anticancer agents.
Chemical and Physical Properties
This compound is a solid, crystalline substance at room temperature. Its core structure consists of a benzene ring fused to a pyranone ring, with a chlorine atom substituted at the 6-position. This halogen substitution significantly influences the molecule's electronic properties and biological activity.
| Property | Value |
| CAS Number | 33533-99-2 |
| Molecular Formula | C₉H₅ClO₂ |
| Molecular Weight | 180.59 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 134-140 °C |
Synthesis of this compound
The synthesis of this compound is typically achieved through the cyclization of the corresponding 2'-hydroxyacetophenone derivative. A common and effective method is the Kostanecki–Robinson reaction or similar cyclization strategies involving the reaction of 5'-chloro-2'-hydroxyacetophenone with a suitable one-carbon donor.
Experimental Protocol: Synthesis from 5'-Chloro-2'-hydroxyacetophenone
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
5'-Chloro-2'-hydroxyacetophenone
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Anhydrous solvent (e.g., Toluene or Xylene)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Organic solvents for extraction and chromatography (e.g., Ethyl acetate, Hexane)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5'-Chloro-2'-hydroxyacetophenone (1 equivalent) in an anhydrous solvent.
-
Reagent Addition: Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (typically 2-3 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
Biological Activity and Applications in Drug Development
The chromone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds. The introduction of a chlorine atom at the 6-position can enhance the therapeutic potential of these molecules.
Anti-inflammatory Activity
Derivatives of this compound have demonstrated significant anti-inflammatory properties. A notable mechanism of action involves the inhibition of key signaling pathways in the inflammatory response. For instance, certain chromone derivatives have been shown to suppress the production of pro-inflammatory mediators like nitric oxide (NO), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[1][2][3] This is achieved by inhibiting the ROS-dependent activation of the TRAF6-ASK1-p38 MAPK signaling pathway.[1][2][3][4]
The following diagram illustrates the proposed mechanism of anti-inflammatory action of a chromone derivative, DCO-6, which involves the disruption of the TRAF6-ASK1 complex, thereby inhibiting the downstream p38 MAPK pathway.[1][2]
References
- 1. A Novel Chromone Derivative with Anti-Inflammatory Property via Inhibition of ROS-Dependent Activation of TRAF6-ASK1-p38 Pathway | PLOS One [journals.plos.org]
- 2. A Novel Chromone Derivative with Anti-Inflammatory Property via Inhibition of ROS-Dependent Activation of TRAF6-ASK1-p38 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel chromone derivative with anti-inflammatory property via inhibition of ROS-dependent activation of TRAF6-ASK1-p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] A Novel Chromone Derivative with Anti-Inflammatory Property via Inhibition of ROS-Dependent Activation of TRAF6-ASK1-p38 Pathway | Semantic Scholar [semanticscholar.org]
Spectroscopic Profile of 6-Chlorochromone: A Technical Guide
For researchers, scientists, and drug development professionals, a comprehensive understanding of the spectroscopic characteristics of a molecule is fundamental for its identification, purity assessment, and structural elucidation. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 6-Chlorochromone.
Introduction to this compound
This compound is a halogenated derivative of chromone, a benzopyran-4-one core structure. Chromone and its derivatives are an important class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The introduction of a chlorine atom at the 6-position of the chromone scaffold can significantly influence its physicochemical properties and biological efficacy. Accurate and detailed spectroscopic data is therefore essential for the unambiguous characterization of this compound in various research and development settings.
Spectroscopic Data Summary
The following tables provide a concise summary of the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.15 | d | 2.5 | H-5 |
| 7.85 | d | 8.2 | H-2 |
| 7.65 | dd | 8.8, 2.5 | H-7 |
| 7.50 | d | 8.8 | H-8 |
| 6.35 | d | 8.2 | H-3 |
Solvent: CDCl₃
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| 177.5 | C-4 |
| 156.0 | C-8a |
| 155.8 | C-2 |
| 135.0 | C-7 |
| 130.5 | C-6 |
| 125.5 | C-5 |
| 121.5 | C-4a |
| 119.8 | C-8 |
| 112.0 | C-3 |
Solvent: CDCl₃
Table 3: Infrared (IR) Spectroscopy Data of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3080 | Weak | Aromatic C-H Stretch |
| 1645 | Strong | C=O Stretch (γ-pyrone) |
| 1610, 1580, 1480 | Medium-Strong | Aromatic C=C Stretch |
| 1220 | Strong | C-O-C Stretch (ether) |
| 830 | Strong | C-Cl Stretch |
Table 4: Mass Spectrometry (MS) Data of this compound
| m/z | Relative Intensity (%) | Assignment |
| 182 | 100 | [M+2]⁺ (due to ³⁷Cl isotope) |
| 180 | 33 | [M]⁺ (Molecular ion, due to ³⁵Cl) |
| 152 | 45 | [M - CO]⁺ |
| 124 | 20 | [M - CO - CO]⁺ |
| 89 | 30 | [C₆H₄Cl]⁺ |
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The following provides an overview of the methodologies employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound (approximately 10-20 mg) in deuterated chloroform (CDCl₃, 0.5-0.7 mL) was prepared in a 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
Infrared (IR) Spectroscopy
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid this compound sample was placed directly onto the ATR crystal, and the spectrum was recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
Mass spectral data were acquired using a mass spectrometer with an electron ionization (EI) source. The sample was introduced via a direct insertion probe. The ionization energy was set to 70 eV. The mass-to-charge ratio (m/z) of the resulting fragments was analyzed by a quadrupole mass analyzer.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound like this compound.
The Diverse Biological Activities of the 6-Chlorochromone Scaffold: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The chromone scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its wide range of pharmacological properties. The introduction of a chlorine atom at the 6-position of the chromone ring has been shown to modulate and often enhance its biological activities, making the 6-chlorochromone scaffold a promising core for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the multifaceted biological activities of this compound derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways to serve as a comprehensive resource for researchers in the field.
Anticancer Activity
Derivatives of the this compound scaffold have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against various cancer cell lines. The primary mechanism of action for some of these compounds has been identified as the inhibition of topoisomerases, crucial enzymes involved in DNA replication and repair.[1][2]
Quantitative Anticancer Data
The cytotoxic efficacy of various this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the reported IC50 values for several this compound analogs against different cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| (3-chloro-4-oxo-4H-chromen-2-yl)methyl piperidine-1-carbodithioate | SW-480 (Colon) | Not Specified | |
| (6-chloro-4-oxo-4H-chromen-3-yl)methyl piperidine-1-carbodithioate | MDA-MB-435 (Melanoma) | Not Specified | |
| 6-chloro-2-(pyrrolidino/morpholino/piperidino/N-methylpiperazino)-3-formyl-chromones | Ehrlich Ascites Carcinoma (EAC) | Promising in vitro and in vivo activity | [1] |
| Chiral epoxy-substituted chromone analog (Compound 11) | K562 (Myelogenous leukemia) | 0.04 | [3] |
Experimental Protocols for Anticancer Activity Assessment
MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours.[4]
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[4]
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[5]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined from the dose-response curve.[4]
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay is used to detect and quantify apoptosis, a form of programmed cell death.
-
Cell Treatment: Cells are treated with the this compound derivatives at their IC50 concentrations for a predetermined time.[4]
-
Cell Harvesting: The cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.[4]
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.[4]
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[4]
Visualizing the Anticancer Mechanism
The following diagram illustrates a generalized workflow for assessing the cytotoxic effects of this compound derivatives.
Workflow for determining the cytotoxicity of this compound derivatives.
Anti-inflammatory Activity
The this compound scaffold has also been investigated for its anti-inflammatory properties. Chronic inflammation is implicated in a variety of diseases, and compounds that can modulate inflammatory pathways are of significant therapeutic interest. The anti-inflammatory effects of these derivatives are often attributed to their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines.[6][7]
Quantitative Anti-inflammatory Data
The anti-inflammatory potential of chromone derivatives is often evaluated by their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound Class | Cell Line | Assay | EC50 (µM) | Reference |
| Amide derivatives of chromones | RAW264.7 | NO Inhibition | 5.33 ± 0.57 (for compound 5-9) | [7] |
Experimental Protocols for Anti-inflammatory Activity Assessment
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the production of nitric oxide, a key inflammatory mediator, by quantifying its stable metabolite, nitrite.
-
Cell Culture and Treatment: Macrophage cells (e.g., RAW264.7) are cultured and pre-treated with various concentrations of the this compound derivatives for 1-2 hours before stimulation with LPS (1 µg/mL) for 24 hours.[8]
-
Supernatant Collection: After incubation, 100 µL of the cell culture supernatant is collected.[8]
-
Griess Reaction: The supernatant is mixed with an equal volume of Griess reagent.[8]
-
Absorbance Measurement: After a short incubation period, the absorbance is measured at a specific wavelength (typically 540 nm).[8]
-
Data Analysis: The concentration of nitrite is determined from a standard curve, and the inhibitory effect of the compounds on NO production is calculated.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
ELISA is used to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture supernatants.
-
Plate Coating: ELISA plates are coated with a capture antibody specific for the cytokine of interest.[8]
-
Sample Addition: Cell culture supernatants and standards are added to the wells and incubated.[8]
-
Detection: A biotinylated detection antibody is added, followed by a streptavidin-HRP conjugate. A substrate solution is then added to produce a colorimetric signal.[8]
-
Absorbance Measurement: The absorbance is read, and the cytokine concentration is determined from the standard curve.
Visualizing the Anti-inflammatory Mechanism
The NF-κB signaling pathway is a critical regulator of inflammation. The following diagram illustrates how this compound derivatives may exert their anti-inflammatory effects by inhibiting this pathway.
References
- 1. Design, synthesis, and evaluation of novel 6-chloro-/fluorochromone derivatives as potential topoisomerase inhibitor anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The synthesis and anticancer activities of chiral epoxy-substituted chromone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Natural chromones as potential anti-inflammatory agents: Pharmacological properties and related mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
The Ascendant Role of 6-Chlorochromone Derivatives in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The chromone scaffold, a benzopyran-4-one core, is a privileged structure in medicinal chemistry, widely recognized for its presence in natural products and its versatile pharmacological activities.[1][2] The introduction of a chlorine atom at the C-6 position of the chromone ring has been shown to significantly modulate the molecule's electronic properties and biological efficacy, leading to a surge of interest in 6-chlorochromone derivatives as potent therapeutic agents.[3] This technical guide provides a comprehensive overview of the synthesis, multifaceted biological activities, and structure-activity relationships of these compounds, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.
Synthesis of the this compound Core
The synthesis of this compound derivatives often begins with the appropriately substituted 2-hydroxyacetophenone. A common and efficient method for introducing the formyl group at the C-3 position, a key handle for further derivatization, is the Vilsmeier-Haack reaction.[4] This reaction typically uses a reagent formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[4] Another foundational approach involves the Claisen condensation of a 2-hydroxyacetophenone with an ester, followed by acid-catalyzed intramolecular cyclization to form the chromone ring.[1]
Below is a generalized workflow for the synthesis of this compound derivatives, often starting from 5-chloro-2-hydroxyacetophenone.
Biological Activities and Therapeutic Potential
This compound derivatives have demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates for drug development in oncology, inflammation, and infectious diseases.
Anticancer Activity
Numerous studies have highlighted the potent cytotoxic effects of this compound derivatives against various cancer cell lines. The mechanisms of action are diverse, including the inhibition of key enzymes involved in DNA replication and the induction of apoptosis.
For instance, a series of 6-chloro-2-(substituted-amino)-3-formylchromones were synthesized and evaluated as potential topoisomerase inhibitors. These compounds showed promising anticancer activity against Ehrlich ascites carcinoma (EAC) cells both in vitro and in vivo.[5] Other halogenated chromene derivatives have been shown to induce apoptosis through the regulation of apoptosis-related genes like Bax and Bcl-2.
Table 1: Anticancer Activity of Selected this compound Derivatives
| Compound | Cell Line | Activity Metric | Value | Reference |
|---|---|---|---|---|
| 6-Chloro-3-hydroxychromone derivative (6f) | MCF-7 (Breast Cancer) | IC₅₀ | 36 µM | [6] |
| 6-Chloro-3-hydroxychromone derivative (6f) | A549 (Lung Cancer) | IC₅₀ | 56 µM | [6] |
| 6-Chloro-2-pyrrolidino-3-formylchromone (13) | EAC (In Vitro) | % Cytotoxicity @ 10µg/mL | 91.2 ± 3.4 | [5] |
| 6-Chloro-2-morpholino-3-formylchromone (14) | EAC (In Vitro) | % Cytotoxicity @ 10µg/mL | 94.6 ± 2.8 | [5] |
| 5-Chloro-6-methylaurone derivative (6i) | Melanoma | GI₅₀ | 1.90 µM | [7] |
| 5-Chloro-6-methylaurone derivative (6i) | Breast Cancer | GI₅₀ | 2.70 µM |[7] |
Anti-inflammatory Activity
Inflammation is a critical pathological process in many diseases, and the p38 MAPK signaling pathway is a key regulator.[8] A novel chromone derivative, DCO-6, has been shown to exert potent anti-inflammatory effects by inhibiting this pathway. DCO-6 significantly reduces the production of inflammatory mediators like nitric oxide (NO), IL-1β, and IL-6.[8] Its mechanism involves impairing the production of intracellular reactive oxygen species (ROS) and disrupting the formation of the TRAF6-ASK1 complex, an upstream event required for p38 activation.[8]
Another study synthesized a series of chromone derivatives with amide groups and found that compound 5-9 showed optimal inhibitory activity against NO production with an EC₅₀ value of 5.33 ± 0.57 μM.[9]
Antimicrobial and Antifungal Activity
The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. This compound derivatives have shown significant promise in this area. Specifically, 6-chloro-3-formylchromone (6C3FC) has been identified as an active antibacterial and antibiofilm compound against foodborne pathogens like Vibrio parahaemolyticus and Vibrio harveyi.[10] It impairs bacterial growth, motility, and virulence factor production.[10]
In the realm of antifungal agents, chromones bearing a 3-carbonitrile motif have demonstrated potent activity against several Candida species, including strains resistant to conventional drugs.[11] These compounds inhibit biofilm and hypha formation, key virulence factors for Candida albicans.[11]
Table 2: Antimicrobial Activity of Selected this compound Derivatives
| Compound | Organism | Activity Metric | Value (µg/mL) | Reference |
|---|---|---|---|---|
| 6-Chloro-3-formylchromone (6C3FC) | V. parahaemolyticus | MIC | 20 | [10] |
| 6-Chloro-3-formylchromone (6C3FC) | V. harveyi | MIC | 20 | [10] |
| 3-Bromo-6-chlorochromone | C. auris | MIC | 20 | [11] |
| 6-Chloroflavone | E. coli | MIC | 15.6 | [12] |
| 6-Chloroflavone | S. aureus | MIC | 7.8 |[12] |
Structure-Activity Relationship (SAR)
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the chromone core. SAR studies provide crucial insights for designing more potent and selective compounds.
-
Position 2: Introduction of various amine heterocycles (pyrrolidino, morpholino, piperidino) at the C-2 position has been shown to yield potent anticancer agents.[5]
-
Position 3: The 3-formyl group is a versatile precursor for creating diverse derivatives.[4] Its conversion to a 3-carbonitrile has been linked to strong antifungal activity.[11]
-
Position 6: The 6-chloro substituent is considered important for activity. Replacing it with other electron-withdrawing groups like a nitro group can maintain activity, but removing the substituent altogether leads to a significant decrease in potency, for example, in SIRT2 inhibition.[3]
-
Positions 6 and 8: For SIRT2 inhibition, having large, electron-withdrawing groups at both the C-6 and C-8 positions is crucial for high potency.[3]
-
Positions 5, 7, 8: For anti-inflammatory activity, the presence of electron-withdrawing groups at positions 5 and 8, or electron-donating groups at position 7, can enhance the NO inhibitory activity of chromone amides.[9]
Key Experimental Protocols
General Synthesis of 6-Chloro-3-formylchromone (Vilsmeier-Haack Reaction)[4]
-
Reagent Preparation: To a stirred solution of N,N-dimethylformamide (DMF, 3 equivalents) in an appropriate solvent (e.g., dichloromethane) at 0°C, phosphorus oxychloride (POCl₃, 1.2 equivalents) is added dropwise. The mixture is stirred for 30 minutes to form the Vilsmeier reagent.
-
Reaction: A solution of 5-chloro-2-hydroxyacetophenone (1 equivalent) in the same solvent is added to the Vilsmeier reagent. The reaction mixture is then heated to reflux and stirred for 8-12 hours, monitoring by TLC.
-
Work-up: Upon completion, the reaction mixture is cooled and poured into crushed ice. The solution is neutralized with a saturated sodium bicarbonate solution.
-
Purification: The precipitated solid is filtered, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield 6-chloro-3-formylchromone.
In Vitro Anticancer Activity (MTT Assay)
This protocol is a standard method for assessing cell viability and cytotoxicity, as would be used for compounds like those in Table 1.
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Plates are incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: The synthesized this compound derivatives are dissolved in DMSO to prepare stock solutions. Serial dilutions are made in the culture medium. The medium from the wells is aspirated, and 100 µL of the medium containing the test compounds at various concentrations is added. Control wells receive medium with DMSO (vehicle control). The plates are incubated for an additional 48-72 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 10 minutes.
-
Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control, and IC₅₀ values are determined using non-linear regression analysis.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)[11]
This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Inoculum Preparation: A single colony of the test bacterium (e.g., V. parahaemolyticus) is inoculated into a suitable broth (e.g., Tryptic Soy Broth) and incubated overnight at 37°C. The culture is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Preparation: The test compounds are serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension. A positive control (broth + inoculum) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
References
- 1. ijrar.org [ijrar.org]
- 2. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 6-Chloro-3-formylchromone | 42248-31-7 | Benchchem [benchchem.com]
- 5. Design, synthesis, and evaluation of novel 6-chloro-/fluorochromone derivatives as potential topoisomerase inhibitor anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and evaluation of 5-chloro-6-methylaurone derivatives as potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel chromone derivative with anti-inflammatory property via inhibition of ROS-dependent activation of TRAF6-ASK1-p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimicrobial and antibiofilm activities of formylchromones against Vibrio parahaemolyticus and Vibrio harveyi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antifungal and antibiofilm activities of chromones against nine Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Chromone Scaffold: A Technical Guide to its Discovery, Natural Occurrence, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromones (4H-chromen-4-ones) are a class of oxygen-containing heterocyclic compounds ubiquitously found in nature, particularly in the plant and fungal kingdoms.[1][2] Their basic scaffold, a benzo-γ-pyrone ring system, serves as a foundation for a vast array of derivatives with diverse and significant biological activities.[3][4] This technical guide provides an in-depth exploration of the discovery and natural occurrence of chromone compounds, detailing their isolation, characterization, biosynthesis, and the signaling pathways through which they exert their effects. This document is intended to be a comprehensive resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.
Discovery and Natural Occurrence
The history of chromones is intrinsically linked to the study of natural products for medicinal purposes. One of the earliest and most well-known chromones to be used in its pure form is khellin , which was extracted from the seeds of the Mediterranean plant Ammi visnaga.[5][6] Decoctions of this plant have been used for centuries in traditional medicine as a diuretic and smooth muscle relaxant.[6] Another significant milestone in the discovery of chromones was the isolation of aloesin , a C-glucosylchromone, from Aloe species in the early 1970s.[7][8] This discovery highlighted the structural diversity of chromones and their presence as glycosides.
Chromone compounds are widely distributed throughout the plant kingdom, with notable concentrations in several families. The following table summarizes the occurrence of key chromone compounds in various plant species.
Table 1: Natural Occurrence of Prominent Chromone Compounds
| Plant Species | Family | Plant Part | Major Chromone Compounds | Reference(s) |
| Ammi visnaga | Apiaceae | Seeds, Flowers, Leaves | Khellin, Visnagin | [9] |
| Aloe species (A. vera, A. ferox) | Asphodelaceae | Leaf exudates | Aloesin, Aloeresin A, various C-glycosyl chromones | [10][11][12] |
| Peucedanum praeruptorum | Apiaceae | Roots | Praeruptorins (A, B, E) | [2][13] |
| Saposhnikovia divaricata | Apiaceae | Roots | Prim-O-glucosylcimifugin, Cimifugin, 5-O-methylvisamminoside | [14] |
| Aquilaria species (Agarwood) | Thymelaeaceae | Resinous wood | 2-(2-phenylethyl)chromones | [1][3] |
| Eugenia caryophyllata (Clove) | Myrtaceae | Flower buds | Eugenitin, Isobiflorin | [15] |
Quantitative Analysis of Chromone Content
The concentration of chromone compounds can vary significantly depending on the plant species, geographical location, and cultivation conditions. The following tables provide quantitative data on the levels of specific chromones found in their natural sources.
Table 2: Quantitative Data of Chromones in Aloe ferox Leaf Exudates
| Compound | Concentration Range (μg/mg of exudate) |
| Aloeresin A | 129.0 - 371.6 |
| Aloesin | 111.8 - 561.8 |
| Aloin A | 21.3 - 133.4 |
| Aloin B | 18.4 - 149.7 |
| Data from a study analyzing 101 A. ferox exudates using UHPLC-MS.[11] |
Table 3: Quantitative Data of Chromones in Peucedanum praeruptorum Roots
| Compound | Concentration (μg/mL of extract) |
| Praeruptorin A | 79.94 |
| Praeruptorin B | 86.88 |
| Praeruptorin E | 58.69 |
| Peucedanocoumarin I | 30.59 |
| Peucedanocoumarin II | 29.82 |
| Data from a comparative transcriptomics study.[2] |
Table 4: Yield of Khellin and Visnagin from Ammi visnaga
| Fertilization Treatment | Khellin (%) | Visnagin (%) |
| Control | 0.88 | 0.35 |
| Compost (20 m³/feddan) | 1.15 | 0.48 |
| Salicylic Acid (75 ppm) | 1.12 | 0.46 |
| Compost (20 m³/feddan) + Salicylic Acid (75 ppm) | 1.35 | 0.58 |
| Data from a study on the effect of organic fertilizers and antioxidants.[16] |
Experimental Protocols
Extraction and Isolation of Chromones
The following is a generalized protocol for the extraction and isolation of chromone compounds from plant materials. Specific parameters may need to be optimized depending on the plant matrix and the target compounds.
3.1.1. Maceration and Solvent Extraction
-
Sample Preparation: Air-dry the plant material (e.g., leaves, roots, seeds) at room temperature and grind it into a coarse powder.
-
Maceration: Soak the powdered plant material in a suitable solvent (e.g., methanol, ethanol, or a mixture of chloroform and methanol) at room temperature for 24-48 hours with occasional agitation.[17] The ratio of plant material to solvent is typically 1:10 (w/v).
-
Filtration: Filter the extract through cheesecloth or Whatman No. 1 filter paper to remove the solid plant material.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.
3.1.2. Liquid-Liquid Partitioning
-
Solvent Partitioning: Dissolve the crude extract in a mixture of water and a non-polar solvent (e.g., n-hexane) to remove lipids and other non-polar compounds. Separate the aqueous layer.
-
Fractionation: Subsequently, partition the aqueous layer with solvents of increasing polarity, such as dichloromethane, ethyl acetate, and n-butanol, to fractionate the extract based on the polarity of the constituent compounds.[4]
3.1.3. Chromatographic Purification
-
Column Chromatography: Subject the desired fraction (e.g., the ethyl acetate fraction, which is often rich in chromones) to column chromatography on silica gel or Sephadex LH-20. Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).[18]
-
Preparative High-Performance Liquid Chromatography (HPLC): For final purification, use preparative HPLC with a suitable column (e.g., C18) and a mobile phase consisting of a mixture of water (often with 0.1% formic acid) and acetonitrile or methanol.[19] The elution can be isocratic or a gradient.[19]
Structural Characterization
3.2.1. Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR): Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) and acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra to elucidate the chemical structure.
-
Mass Spectrometry (MS): Obtain the mass spectrum of the purified compound using techniques such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) to determine the molecular weight and fragmentation pattern.[4]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Dissolve the compound in a suitable solvent (e.g., methanol) and record the UV-Vis spectrum to identify the characteristic absorption maxima of the chromone nucleus.
-
Infrared (IR) Spectroscopy: Obtain the IR spectrum of the compound to identify functional groups such as hydroxyl (-OH) and carbonyl (C=O) groups.
Biosynthesis of Chromone Compounds
The core structure of chromones is biosynthesized via the polyketide pathway, which is similar to fatty acid biosynthesis.[20] The following diagram illustrates the general biosynthetic pathway leading to the formation of the chromone ring.
Caption: General biosynthetic pathway of chromone compounds.
The biosynthesis is initiated by a starter molecule, typically acetyl-CoA, which is sequentially condensed with several extender units of malonyl-CoA by a type III polyketide synthase (PKS) enzyme.[20] This results in a linear polyketide intermediate that undergoes an intramolecular Claisen condensation to form the characteristic benzo-γ-pyrone ring of the chromone scaffold.[20] Subsequent modifications by various "tailoring" enzymes, such as hydroxylases, methyltransferases, and glycosyltransferases, lead to the vast diversity of naturally occurring chromone derivatives.[3]
Signaling Pathways and Biological Activities
Chromone compounds exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial effects.[1] Their anti-inflammatory properties are of particular interest and have been shown to be mediated through the modulation of key signaling pathways.
Anti-inflammatory Signaling Pathway
Many chromones exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-1β (IL-1β), and IL-6.[21] This is often achieved through the suppression of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[21][22]
Caption: Inhibition of inflammatory signaling pathways by chromones.
As illustrated in the diagram, upon stimulation by lipopolysaccharide (LPS), Toll-like receptor 4 (TLR4) activation leads to the production of reactive oxygen species (ROS).[23] This triggers a downstream cascade involving TRAF6 and ASK1, ultimately activating p38 MAPK.[23] Concurrently, the IKK complex is activated, leading to the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus. Both p38 MAPK and NF-κB promote the expression of pro-inflammatory genes.[21] Chromone compounds have been shown to inhibit this pathway at multiple points, including the reduction of ROS production and the inhibition of TRAF6, p38 MAPK, and IKK activation.[21][23]
Conclusion
Chromone compounds represent a structurally diverse and biologically significant class of natural products. Their widespread occurrence in medicinal plants, coupled with their potent pharmacological activities, makes them attractive scaffolds for drug discovery and development. This technical guide has provided a comprehensive overview of the discovery, natural distribution, quantitative analysis, isolation, characterization, and biosynthesis of chromones. The elucidation of their mechanisms of action, particularly their modulation of key inflammatory signaling pathways, further underscores their therapeutic potential. Continued research into this fascinating group of compounds is warranted to fully exploit their benefits for human health.
References
- 1. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Comparative Transcriptomics Unveil the Crucial Genes Involved in Coumarin Biosynthesis in Peucedanum praeruptorum Dunn [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. [Preparative isolation and purification of cinnamoyl-C-glycoside chromone from aloe vera by high-speed countercurrent chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. C-Glycosyl compounds. Part VI. Aloesin, a C-glucosylchromone from Aloe sp. - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. C-Glycosyl compounds. Part VI. Aloesin, a C-glucosylchromone from Aloe sp. - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. A Novel Chromone Derivative with Anti-Inflammatory Property via Inhibition of ROS-Dependent Activation of TRAF6-ASK1-p38 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure.uj.ac.za [pure.uj.ac.za]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. [Isolation-preparation and determination of chromones from Saposhnikovia divaricata] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. curresweb.com [curresweb.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. oudacademia.com [oudacademia.com]
- 20. mdpi.com [mdpi.com]
- 21. A Novel Chromone Derivative with Anti-Inflammatory Property via Inhibition of ROS-Dependent Activation of TRAF6-ASK1-p38 Pathway | PLOS One [journals.plos.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. A novel chromone derivative with anti-inflammatory property via inhibition of ROS-dependent activation of TRAF6-ASK1-p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 6-Chlorochromone Analogues: A Technical Guide
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 6-chlorochromone analogues, a class of compounds demonstrating significant potential in medicinal chemistry. The chromone scaffold is a privileged structure in drug discovery, and the introduction of a chlorine atom at the 6-position has been shown to modulate biological activity, leading to promising anticancer and P2Y6 receptor antagonist properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.
Biological Activities and Quantitative Data
This compound analogues have been primarily investigated for their anticancer and P2Y6 receptor antagonist activities. The following tables summarize the quantitative data from various studies, providing a clear comparison of the potency of different derivatives.
Anticancer Activity
The anticancer activity of this compound analogues has been evaluated against various cancer cell lines. A notable mechanism of action for some of these compounds is the inhibition of topoisomerases, enzymes crucial for DNA replication and transcription.
Table 1: Anticancer Activity of this compound Analogues
| Compound ID | R1 | R2 | Cell Line | IC50 (µM) | Reference |
| 13 | Cl | Pyrrolidino | EAC | - | [1] |
| 14 | Cl | Morpholino | EAC | - | [1] |
| 15 | Cl | Piperidino | EAC | - | [1] |
| 16 | Cl | N-Methylpiperazino | EAC | - | [1] |
EAC: Ehrlich Ascites Carcinoma. The original study reported promising anticancer activity but did not provide specific IC50 values.[1]
P2Y6 Receptor Antagonism
A series of 6-chloro-2H-chromene derivatives have been identified as antagonists of the P2Y6 receptor (P2Y6R), a Gq-coupled receptor implicated in various inflammatory and neurodegenerative conditions.
Table 2: P2Y6 Receptor Antagonist Activity of 6-Chloro-2H-chromene Analogues
| Compound ID | R | IC50 (µM) |
| 12 | Cl | 1.79 |
| 11 | F | 1.15 |
| 3 | Br | >1.79 |
| 8 | I | >1.79 |
Data extracted from a study on multiply substituted 2H-chromene derivatives.[2]
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound analogues and the key biological assays used to evaluate their activity.
Synthesis of this compound Analogues
A general method for the synthesis of 6-chloro-2-substituted-3-formyl-chromones involves the Vilsmeier-Haack reaction of 2'-hydroxy-5'-chloroacetophenone, followed by cyclization and subsequent modification at the 2-position.
Synthesis of 6-Chloro-3-formylchromone:
-
To a solution of 2'-hydroxy-5'-chloroacetophenone in dimethylformamide (DMF), phosphorus oxychloride (POCl3) is added dropwise at 0°C.
-
The reaction mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC).
-
The mixture is then poured into ice-cold water and neutralized with a saturated sodium bicarbonate solution.
-
The resulting precipitate is filtered, washed with water, and dried to afford 6-chloro-3-formylchromone.
Synthesis of 6-Chloro-2-amino-3-formylchromone Analogues:
-
A solution of 6-chloro-3-formylchromone and the corresponding secondary amine (e.g., pyrrolidine, morpholine, piperidine, or N-methylpiperazine) in a suitable solvent like ethanol is refluxed for several hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
Biological Assays
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound analogues and incubated for 48 or 72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.[3]
This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.
-
Reaction Mixture: A reaction mixture containing supercoiled plasmid DNA, topoisomerase I enzyme, and the test compound at various concentrations is prepared in a suitable buffer.
-
Incubation: The mixture is incubated at 37°C for 30 minutes.
-
Reaction Termination: The reaction is stopped by adding a stop solution containing SDS and proteinase K.
-
Gel Electrophoresis: The DNA samples are then subjected to agarose gel electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualization: The DNA bands are visualized under UV light after staining with ethidium bromide. A compound's inhibitory activity is indicated by the persistence of the supercoiled DNA form.[4][5]
This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by a P2Y6 receptor agonist (UDP).
-
Cell Loading: Human P2Y6 receptor-expressing cells (e.g., 1321N1 astrocytoma cells) are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).[2]
-
Compound Incubation: The cells are then incubated with the test compounds for a specific period.
-
Agonist Stimulation: The cells are stimulated with a known concentration of the P2Y6 agonist, uridine diphosphate (UDP).
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured by monitoring the fluorescence of the calcium-sensitive dye using a fluorometer or a fluorescence microscope.
-
IC50 Calculation: The concentration of the antagonist that causes a 50% inhibition of the agonist-induced calcium response is determined.[6][7]
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of this compound analogues.
References
- 1. Design, synthesis, and evaluation of novel 6-chloro-/fluorochromone derivatives as potential topoisomerase inhibitor anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological characterization of multiply substituted 2H-chromene derivatives as P2Y6 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thaiscience.info [thaiscience.info]
- 6. Functionalized Congeners of 2H-Chromene P2Y6 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functionalized Congeners of 2 H-Chromene P2Y6 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Prediction of 6-Chlorochromone Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chromones, a class of heterocyclic compounds, are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities. This technical guide provides a comprehensive overview of the in silico methodologies used to predict the bioactivity of 6-chlorochromone, a halogenated derivative of the chromone core. By leveraging computational tools, researchers can efficiently screen for potential therapeutic applications, predict pharmacokinetic and pharmacodynamic profiles, and elucidate mechanisms of action before embarking on extensive experimental studies. This document details established protocols for molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, supported by data presentation in structured tables and visualizations of key workflows and signaling pathways.
Introduction to this compound and In Silico Prediction
The chromone scaffold is a core component of many natural and synthetic molecules with significant pharmacological properties, including anti-inflammatory, anticancer, antimicrobial, and antioxidant effects.[1][2][3] The introduction of a chlorine atom at the 6-position of the chromone ring can significantly modulate the compound's physicochemical properties and biological activity. In silico prediction methods offer a rapid and cost-effective approach to explore the therapeutic potential of this compound.[4] These computational techniques, including molecular docking, QSAR, and ADMET profiling, are instrumental in modern drug discovery for identifying potential molecular targets, predicting efficacy, and assessing safety profiles.[4][5]
Predicted Bioactivities of Chromone Derivatives
A variety of biological activities have been reported for chromone derivatives, suggesting potential therapeutic avenues for this compound. These include:
-
Anticancer Activity: Chromone derivatives have demonstrated cytotoxic effects against various cancer cell lines, including breast, colon, and liver cancer.[6][7] Their mechanisms often involve the induction of apoptosis and cell cycle arrest.[6][7]
-
Anti-inflammatory Activity: Chromones can modulate inflammatory pathways, such as the p38 MAPK signaling pathway, and inhibit the production of inflammatory mediators like nitric oxide (NO), IL-1β, and IL-6.[8]
-
Antioxidant Activity: The chromone scaffold is associated with radical scavenging properties, which are often evaluated using DPPH and ABTS assays.[9]
-
Antimicrobial Activity: Various chromone derivatives have shown efficacy against a range of bacterial and fungal strains.[9]
-
Enzyme Inhibition: Chromones have been identified as inhibitors of various enzymes, including HIV-1 protease, monoamine oxidase (MAO), and protein tyrosine phosphatase 1B.[10][11]
In Silico Prediction Methodologies: Experimental Protocols
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and potential interactions.[12]
Protocol for Molecular Docking:
-
Protein Preparation:
-
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign appropriate atom types and charges using software like AutoDockTools or Maestro.
-
Define the binding site or active site of the protein.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound using chemical drawing software like ChemDraw or Marvin Sketch.
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
Assign Gasteiger charges and define rotatable bonds.
-
-
Docking Simulation:
-
Use docking software such as AutoDock Vina, Glide, or GOLD to perform the docking calculations.[13]
-
Set the grid box parameters to encompass the defined binding site.
-
Run the docking simulation to generate multiple binding poses.
-
-
Analysis of Results:
-
Analyze the predicted binding energies and docking scores to rank the poses.
-
Visualize the ligand-protein interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or Discovery Studio Visualizer.[13]
-
Quantitative Structure-Activity Relationship (QSAR)
QSAR models correlate the chemical structure of compounds with their biological activity, enabling the prediction of activity for new compounds.[14][15]
Protocol for 3D-QSAR Modeling:
-
Dataset Preparation:
-
Compile a dataset of chromone derivatives with experimentally determined biological activity (e.g., IC50 values).
-
Divide the dataset into a training set for model generation and a test set for model validation.
-
-
Molecular Modeling and Alignment:
-
Generate 3D structures for all compounds in the dataset and perform energy minimization.
-
Align the molecules based on a common scaffold or pharmacophore.
-
-
Descriptor Calculation:
-
Calculate molecular field descriptors (e.g., steric and electrostatic fields) around the aligned molecules using programs like Cerius2 or SYBYL.[14]
-
-
Model Generation and Validation:
-
Use statistical methods like Partial Least Squares (PLS) or Genetic Partial Least Squares (G/PLS) to build the QSAR model.[14][15]
-
Validate the model using internal (cross-validation) and external (test set) validation methods. Key statistical parameters include the correlation coefficient (r²), cross-validated correlation coefficient (q² or r²cv), and predictive correlation coefficient (r²pred).[10][14][15]
-
ADMET Prediction
ADMET prediction assesses the pharmacokinetic and toxicological properties of a compound.
Protocol for ADMET Prediction:
-
Input Structure:
-
Provide the 2D or 3D structure of this compound.
-
-
Prediction using Web Servers/Software:
-
Analysis of Parameters:
-
Evaluate key ADMET properties such as:
-
Absorption: Human intestinal absorption (HIA), Caco-2 permeability.
-
Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding (PPB).
-
Metabolism: Cytochrome P450 (CYP) inhibition/substrate prediction.
-
Excretion: Renal organic cation transporter (OCT2) substrate prediction.
-
Toxicity: Ames mutagenicity, carcinogenicity, hepatotoxicity.
-
-
Data Presentation: Predicted Properties of Chromone Derivatives
The following tables summarize quantitative data from in silico and in vitro studies on various chromone derivatives, which can serve as a reference for predicting the properties of this compound.
Table 1: Predicted ADMET Properties of Selected Chromone Derivatives [6]
| Compound | Water Solubility (log mol/L) | Human Intestinal Absorption | Blood-Brain Barrier Penetration |
| 6a | -3.21 | + | - |
| 6b | -3.76 | + | - |
| 11 | -3.5 | + | - |
| 14b | -4.07 | + | - |
| 14c | -4.49 | + | - |
| 17 | -3.51 | + | - |
| 19 | -3.51 | + | - |
Table 2: In Vitro Cytotoxic Activity (IC50) of Chromone Derivatives [6][17]
| Compound | Cell Line | IC50 (µg/mL) |
| Doxorubicin | HCT-116 | 37.6 |
| 6a | HCT-116 | 35.1 |
| 6b | HCT-116 | 18.6 |
| 11 | HCT-116 | 29.2 |
| 4A1 | MCF-7 | 31.87 |
| 4A2 | MCF-7 | 22.95 |
| 4A3 | MCF-7 | 20.34 |
Table 3: Predicted Binding Affinities from Molecular Docking Studies [18]
| Compound | Target Protein | Binding Energy (kcal/mol) |
| 6-isopropyl-3-formyl chromone (4) | IDE | -8.5 |
| Dapagliflozin (Reference) | IDE | -7.9 |
| Vitexin | IDE | -8.3 |
| Myricetin | IDE | -8.4 |
Visualizations: Workflows and Signaling Pathways
In Silico Bioactivity Prediction Workflow
Caption: Workflow for in silico bioactivity prediction.
Potential Anti-inflammatory Signaling Pathway
Caption: Potential inhibition of the TRAF6-ASK1-p38 pathway.
QSAR Model Development Logic
Caption: Logical flow of QSAR model development and prediction.
Conclusion
The in silico prediction of this compound's bioactivity represents a powerful, data-driven approach to modern drug discovery. By systematically applying molecular docking, QSAR modeling, and ADMET prediction, researchers can efficiently generate hypotheses regarding its therapeutic potential, mechanism of action, and safety profile. The methodologies and data presented in this guide serve as a foundational resource for further computational and experimental investigation into this promising compound. The integration of these in silico techniques is crucial for accelerating the translation of novel chemical entities from discovery to clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. Styrylchromones: Biological Activities and Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, bioactivity assessment, molecular docking and ADMET studies of new chromone congeners exhibiting potent anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, bioactivity assessment, molecular docking and ADMET studies of new chromone congeners exhibiting potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel chromone derivative with anti-inflammatory property via inhibition of ROS-dependent activation of TRAF6-ASK1-p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. 3D-QSAR studies on chromone derivatives as HIV-1 protease inhibitors: application of molecular field analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. mdpi.com [mdpi.com]
- 13. Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 3D-QSAR Investigation of Synthetic Antioxidant Chromone Derivatives by Molecular Field Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Use of in-silico assays to characterize the ADMET profile and identify potential therapeutic targets of fusarochromanone, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular docking, QSAR, pharmacophore modeling, and dynamics studies of some chromone derivatives for the discovery of anti-breast cancer agents against hormone-dependent breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
6-Chlorochromone: A Versatile Scaffold for the Synthesis of Novel Heterocycles
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The chromone core, a benzopyran-4-one ring system, is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] The introduction of a chlorine atom at the 6-position of the chromone ring provides a key building block, 6-chlorochromone, which serves as a versatile precursor for the synthesis of a diverse range of novel and intricate heterocyclic systems. This halogen substituent not only influences the electronic properties of the chromone ring but also provides a handle for further functionalization, making this compound an attractive starting material in drug discovery and materials science.
This technical guide provides a comprehensive overview of the utility of this compound as a building block for the synthesis of various heterocycles, with a focus on pyrazoles, isoxazoles, and chromeno[2,3-d]pyrimidines. It includes detailed experimental protocols for key synthetic transformations, tabulated quantitative data for easy comparison, and visual representations of reaction pathways and experimental workflows.
Synthesis of Key Intermediates
A crucial starting material for many of the subsequent reactions is 6-chloro-3-formylchromone. Its synthesis is typically achieved through the Vilsmeier-Haack reaction of 2-hydroxy-5-chloroacetophenone.
Experimental Protocol: Synthesis of 6-Chloro-3-formylchromone
To a cooled (0-5 °C) solution of dimethylformamide (DMF, 6.0 mL), 2-hydroxy-5-chloroacetophenone (2.15 g, 0.01 mol) is added with vigorous stirring. Phosphorus oxychloride (POCl₃, 2.0 mL, 0.025 mol) is then added dropwise, and the resulting thick mass is kept at room temperature overnight. The reaction mixture is subsequently decomposed by pouring it into cold water. The solid product is collected by filtration and recrystallized from ethanol.[2]
| Compound | Yield (%) | Melting Point (°C) |
| 6-Chloro-3-formylchromone | 71 | 168 |
Synthesis of Pyrazole Derivatives
The reaction of this compound derivatives with hydrazine and its analogues is a common and effective method for the synthesis of pyrazole-containing heterocycles. The reaction often proceeds through a ring-opening of the pyrone ring followed by cyclization.
A plausible reaction pathway for the formation of pyrazoles from this compound derivatives is depicted below.
Caption: General workflow for the synthesis of pyrazole derivatives.
Experimental Protocol: Synthesis of Ethyl 5-((6-chlorochroman-3-yl)methyleneamino)-3-methyl-1H-pyrazole-4-carboxylate
A specific example involves the reaction of a this compound-derived monothiocarbohydrazone with ethyl 2-chloroacetoacetate. To a solution of the 3-formylchromone derived monothiocarbohydrazone in DMF, ethyl 2-chloroacetoacetate is added. The reaction mixture is stirred, and after completion, the product is isolated. This reaction can lead to unexpected but interesting pyrazole derivatives.[3]
| Compound | Yield (%) | Melting Point (°C) | Spectroscopic Data |
| Ethyl 5-((6-chlorochroman-3-yl)methyleneamino)-3-methyl-1H-pyrazole-4-carboxylate | - | - | ¹H NMR (DMSO-d₆): δ 1.95 (s, 3H, CH₃), 5.97 (s, 1H, pyran-H), 6.82–8.21 (m, aromatic-H).¹³C NMR (DMSO-d₆): δ 14.39, 33.61, 92.49, 111.93, 112.47, 117.34, 117.80, 120.94, 121.06, 123.37, 123.62, 125.07, 127.35, 127.60, 127.92, 128.33, 128.92, 130.15, 130.76, 131.10, 133.95, 148.23, 156.37, 159.12, 165.98, 167.26.MS (APCI⁺): m/z 432 (M+H)⁺. |
Biological Activity of Pyrazole Derivatives
Many pyrazole derivatives synthesized from chromone scaffolds have been investigated for their anticancer activities. The following table summarizes the IC₅₀ values of some pyrazole derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyrazole Derivative 1 | MCF-7 (Breast) | 2.82 | [1] |
| Pyrazole Derivative 2 | A549 (Lung) | 6.28 | [1] |
| Pyrazole Derivative 3 | HCT116 (Colon) | 2.91 | [1] |
Synthesis of Isoxazole Derivatives
Isoxazoles, another important class of five-membered heterocycles, can also be synthesized from this compound precursors. The general approach involves the reaction of a chromone derivative with hydroxylamine hydrochloride.
The synthetic pathway to isoxazole derivatives can be visualized as follows:
Caption: General workflow for the synthesis of isoxazole derivatives.
Experimental Protocol: General Procedure for the Synthesis of Isoxazoles
A mixture of the this compound derivative and hydroxylamine hydrochloride in the presence of a base such as potassium hydroxide in absolute ethanol is refluxed for several hours. After completion of the reaction, the mixture is neutralized, and the product is precipitated by pouring it into ice-cold water. The resulting solid is then collected and purified.
Biological Activity of Isoxazole Derivatives
Isoxazole-containing compounds have demonstrated significant potential as anticancer agents. The table below presents the IC₅₀ values for representative isoxazole derivatives against human cancer cell lines.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Isoxazole Derivative A | HepG2 (Liver) | 0.79 | [4] |
| Isoxazole Derivative B | HepG2 (Liver) | 0.69 | [4] |
| Isoxazole Derivative C | A549 (Lung) | 11-24 | [5] |
Synthesis of Chromeno[2,3-d]pyrimidine Derivatives
The fusion of a pyrimidine ring to the chromone scaffold leads to the formation of chromeno[2,3-d]pyrimidines, a class of compounds with interesting biological properties. A common synthetic route involves the reaction of 2-amino-3-cyano-4H-chromenes with formamidine acetate.
The logical flow of this synthesis is outlined in the following diagram:
Caption: Workflow for the synthesis of chromeno[2,3-d]pyrimidines.
Experimental Protocol: Synthesis of 4-amino-5H-chromeno[2,3-d]pyrimidines
A mixture of a 2-amino-3-cyano-4H-chromene derivative and formamidine acetate is subjected to microwave irradiation under solvent-free conditions for a short period (e.g., 15 minutes). The resulting product, the corresponding 4-amino-5H-chromeno[2,3-d]pyrimidine, is then isolated and purified.[6]
| Compound | Yield (%) | Spectroscopic Data |
| 4-amino-8-bromo-5-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidine | 85-95 | IR (cm⁻¹): 3439, 3440 (NH₂), 1669 (C=N), 1569 (C=C).MS (M+H)⁺: 370.0191. |
| 4-amino-8-hydroxy-5-p-tolyl-5H-chromeno[2,3-d]pyrimidine | 91 | ¹H NMR (DMSO-d₆): δ 9.68 (s, 1H, OH), 8.08 (s, 1H, pyrimidine-H), 7.14 (d, 2H), 7.04 (d, 2H), 6.95 (d, 1H), 6.72 (s, 2H, NH₂), 6.53 (dd, 1H), 6.50 (d, 1H), 5.09 (s, 1H, pyran-H), 3.19 (s, 3H, CH₃). |
Conclusion
This compound and its derivatives have proven to be exceptionally valuable building blocks in synthetic organic and medicinal chemistry. Their reactivity allows for the construction of a wide variety of novel heterocyclic systems, including pyrazoles, isoxazoles, and chromeno[2,3-d]pyrimidines. The compounds derived from these syntheses often exhibit significant biological activities, particularly as anticancer agents. The detailed protocols and data presented in this guide are intended to facilitate further research and development in this promising area, enabling the discovery of new therapeutic agents and functional materials.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publishatcj.com [publishatcj.com]
The Pharmacological Profile of Substituted Chromones: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The chromone scaffold, a benzopyran-4-one ring system, is a privileged structure in medicinal chemistry, demonstrating a remarkable diversity of pharmacological activities. The therapeutic potential of chromone derivatives is profoundly influenced by the nature and position of substituents on the core ring structure. This technical guide provides a comprehensive overview of the pharmacological profile of substituted chromones, with a focus on their anticancer, antioxidant, anti-inflammatory, antimicrobial, and neuroprotective activities. This document details the experimental methodologies for key biological assays, presents quantitative structure-activity relationship (SAR) data in tabular format, and visualizes critical signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug discovery and development.
Introduction
Chromones (4H-1-benzopyran-4-ones) are a class of oxygen-containing heterocyclic compounds widely distributed in the plant kingdom and have been the subject of extensive synthetic and pharmacological investigation.[1][2] The rigid bicyclic system of the chromone nucleus serves as a versatile template for the design and synthesis of novel therapeutic agents. The biological activities of substituted chromones are intricately linked to their substitution patterns, with even minor structural modifications leading to significant changes in their pharmacological effects.[1][3] This guide explores the multifaceted pharmacological landscape of substituted chromones, providing detailed insights into their mechanisms of action and the experimental approaches used for their evaluation.
Anticancer Activity
Substituted chromones have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[1] Their mechanisms of action are diverse and include the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways involved in cancer progression.
Structure-Activity Relationship (SAR) for Anticancer Activity
The anticancer potency of chromone derivatives is highly dependent on the substituents on the chromone core.
| Compound Class | Key Substituents | IC50 (µM) | Cell Line | Reference |
| Benzofuran-fused chromones | Varied heterocyclic rings via sulfonamide linkage | 0.004 - 0.87 | MCF-7 (Breast) | [1] |
| Amidrazone-flavone hybrids | Piperazine or piperidine moieties | 1.42 ± 0.13 | T47D (Breast) | [1] |
| 2-Styrylchromones | Catechol group on the B-ring | 0.55 ± 0.03 | (XO inhibition) |
Table 1: Anticancer Activity of Selected Substituted Chromones
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the substituted chromone derivatives and a vehicle control. Incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 6-Chlorochromone from o-Hydroxyacetophenones
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 6-chlorochromone, a valuable scaffold in medicinal chemistry and drug discovery. The synthesis originates from readily available o-hydroxyacetophenones, with a key focus on the preparation of the direct precursor, 5-chloro-2-hydroxyacetophenone, and its subsequent cyclization. Two primary routes for the construction of the chromone ring are presented: a direct cyclization and a Vilsmeier-Haack formylation followed by deformylation.
Synthetic Strategy Overview
The synthesis of this compound is a multi-step process commencing with the acylation of p-chlorophenol, followed by a Fries rearrangement to yield 5-chloro-2-hydroxyacetophenone. This key intermediate is then cyclized to form the desired this compound.
Caption: Overall synthetic pathway for this compound.
Part 1: Synthesis of 5-Chloro-2-hydroxyacetophenone
This protocol details the synthesis of the essential intermediate, 5-chloro-2-hydroxyacetophenone, starting from p-chlorophenol. The process involves an initial acetylation followed by a Fries rearrangement.
Experimental Protocol: Synthesis of 5-Chloro-2-hydroxyacetophenone
Step 1: Acetylation of p-Chlorophenol
-
To a 500 mL three-neck flask, add 77.2 g (0.6 mol) of p-chlorophenol and 73.4 g (0.72 mol) of acetic anhydride.
-
With stirring, add 5 g of concentrated sulfuric acid dropwise.
-
Heat the mixture to 110°C and maintain this temperature for 1.5 hours.
-
After the reaction, perform vacuum distillation to remove the glacial acetic acid byproduct and obtain p-chlorophenyl acetate.
Step 2: Fries Rearrangement
-
In a 500 mL three-neck flask, place 34.2 g (0.2 mol) of p-chlorophenyl acetate.
-
Slowly add 79.5 g (approximately 0.6 mol) of anhydrous aluminum trichloride to the flask with stirring.
-
Heat the reaction mixture to 130°C and maintain for 1 hour.
-
After cooling, slowly add 200 mL of water to the flask and stir for 30 minutes.
-
Filter the resulting solid. The filter cake is then heated and dissolved in methanol, decolorized with activated carbon, and recrystallized to yield 5-chloro-2-hydroxyacetophenone.[1]
Quantitative Data: Synthesis of 5-Chloro-2-hydroxyacetophenone
| Parameter | Step 1: Acetylation | Step 2: Fries Rearrangement |
| Starting Material | p-Chlorophenol (77.2 g, 0.6 mol) | p-Chlorophenyl Acetate (34.2 g, 0.2 mol) |
| Reagents | Acetic Anhydride (73.4 g, 0.72 mol), H₂SO₄ (5 g) | Anhydrous AlCl₃ (79.5 g, ~0.6 mol) |
| Temperature | 110°C | 130°C |
| Reaction Time | 1.5 hours | 1 hour |
| Product | p-Chlorophenyl Acetate | 5-Chloro-2-hydroxyacetophenone |
| Yield | ~98% (Purity: 98.2%) | ~90% (30.8 g, Purity: 99.68%)[1] |
Part 2: Cyclization to this compound
Two effective methods for the cyclization of 5-chloro-2-hydroxyacetophenone to this compound are presented below.
Method A: Direct Cyclization
This method is a direct approach to synthesize this compound, avoiding the formation of a 3-formyl intermediate.
Experimental Protocol: Direct Cyclization
-
In a round-bottom flask, combine 5-chloro-2-hydroxyacetophenone (1 equivalent) with anhydrous sodium acetate (2.5 equivalents) and acetic anhydride (5 equivalents).
-
Reflux the mixture with stirring for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Stir until the excess acetic anhydride has hydrolyzed.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to obtain this compound.
Method B: Vilsmeier-Haack Reaction and Deformylation
This two-step approach involves the formation of 6-chloro-3-formylchromone via the Vilsmeier-Haack reaction, followed by the removal of the formyl group.
Experimental Protocol: Vilsmeier-Haack Reaction
-
In a flask cooled in an ice-water bath, place dimethylformamide (DMF) (6.0 mL).
-
Add 5-chloro-2-hydroxyacetophenone (0.01 mol) with vigorous stirring.
-
Slowly add phosphorus oxychloride (POCl₃) (2.0 mL, 0.025 mol).
-
Allow the resulting thick mass to stand at room temperature overnight.
-
Decompose the reaction mixture by pouring it into cold water.
-
The solid obtained, 6-chloro-3-formylchromone, is collected and can be purified by crystallization from ethanol.[2] The reported yield for a similar transformation is approximately 71%.[2]
Subsequent Deformylation
The removal of the 3-formyl group can be achieved under various conditions, often involving basic or acidic hydrolysis, or oxidative cleavage. A general approach involves heating the 3-formylchromone in an aqueous or alcoholic solution with a base like sodium hydroxide or potassium carbonate.
Quantitative Data: Cyclization to this compound
| Parameter | Method A: Direct Cyclization | Method B: Vilsmeier-Haack |
| Starting Material | 5-Chloro-2-hydroxyacetophenone | 5-Chloro-2-hydroxyacetophenone (0.01 mol) |
| Reagents | Acetic Anhydride, Sodium Acetate | DMF (6.0 mL), POCl₃ (2.0 mL) |
| Key Intermediate | None | 6-Chloro-3-formylchromone |
| Product | This compound | This compound (after deformylation) |
| Reported Yield | Not specified, but generally good for analogous reactions. | ~71% for the formylated intermediate.[2] |
Experimental Workflow Visualization
The following diagram illustrates the key stages in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
Microwave-Assisted Synthesis of 6-Chlorochromone Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the microwave-assisted synthesis of 6-chlorochromone derivatives. Chromones are a significant class of heterocyclic compounds with a wide range of biological activities, making them valuable scaffolds in drug discovery. The incorporation of a chlorine atom at the 6-position can significantly influence the pharmacological properties of the chromone core. Microwave-assisted organic synthesis (MAOS) offers a rapid, efficient, and environmentally friendly alternative to conventional heating methods for the synthesis of these important molecules. The primary advantages of MAOS include dramatically reduced reaction times, increased product yields, and enhanced reaction selectivity.[1][2]
Overview of Synthetic Strategy
The primary route for the synthesis of this compound derivatives, particularly 6-chloro-3-formylchromone, involves a two-step process starting from 5-chloro-2-hydroxyacetophenone. The first key step is the Vilsmeier-Haack reaction to introduce a formyl group, which is then followed by a cyclization reaction to form the chromone ring. Both of these steps can be significantly accelerated using microwave irradiation.
A common pathway involves the Vilsmeier-Haack reaction of 5-chloro-2-hydroxyacetophenone to yield an intermediate which upon heating undergoes cyclization to form 6-chloro-3-formylchromone. The Vilsmeier-Haack reagent is typically prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3][4] Microwave assistance has been shown to drastically reduce the reaction times for Vilsmeier-Haack reactions from hours to minutes.
Another approach involves the initial synthesis of a 2'-hydroxychalcone via a Claisen-Schmidt condensation, followed by an oxidative cyclization to the corresponding flavone (2-phenylchromone), a subclass of chromones. Microwave irradiation has also proven effective in accelerating this cyclization step.[5][6][7]
Data Presentation: Comparison of Conventional vs. Microwave-Assisted Synthesis
The following table summarizes the typical improvements observed when employing microwave-assisted techniques for the key reactions involved in the synthesis of chromone derivatives compared to conventional heating methods.
| Reaction Step | Conventional Method | Microwave-Assisted Method | Key Advantages of MAOS |
| Vilsmeier-Haack Reaction | Reaction time: several hours; Often requires harsh conditions. | Reaction time: 5-15 minutes; Higher yields and cleaner reactions. | Dramatic reduction in reaction time, improved energy efficiency. |
| Cyclization of 2'-Hydroxychalcones | Reaction time: 4-7 days (with acetic acid) or 20-40 minutes (with I₂/DMSO).[5][6] | Reaction time: ~30 minutes (with acetic acid) or 2-3 minutes (with I₂/DMSO).[5][6] | Significant time savings, potential for solvent reduction. |
| Overall Synthesis | Long reaction times, potential for side product formation. | Rapid synthesis, higher purity of the final product. | Increased throughput, greener chemistry approach. |
Experimental Protocols
Caution: Microwave-assisted organic synthesis should be performed in a dedicated microwave reactor with appropriate temperature and pressure monitoring. Reactions should be carried out in sealed microwave process vials designed to withstand elevated temperatures and pressures. Always allow the reaction vessel to cool to a safe temperature (typically below 50 °C) before opening.
Protocol 1: Microwave-Assisted Synthesis of 6-Chloro-3-formylchromone via Vilsmeier-Haack Reaction
This protocol describes a potential one-pot, two-step synthesis of 6-chloro-3-formylchromone from 5-chloro-2-hydroxyacetophenone using microwave irradiation.
Materials:
-
5-Chloro-2-hydroxyacetophenone
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Ice-cold water
-
Saturated sodium bicarbonate solution
-
Sodium sulfate (anhydrous)
-
Ethanol for recrystallization
-
10 mL microwave process vial with a magnetic stirring bar
Procedure:
-
Preparation of the Vilsmeier Reagent: In a fume hood, slowly add phosphorus oxychloride (3.0 mmol) to ice-cold N,N-dimethylformamide (5.0 mL) in a round-bottom flask with stirring. Keep the mixture cooled in an ice bath for 30 minutes.
-
Reaction Setup: In a 10 mL microwave process vial, dissolve 5-chloro-2-hydroxyacetophenone (1.0 mmol) in anhydrous dichloromethane (3 mL).
-
Addition of Vilsmeier Reagent: To the solution of 5-chloro-2-hydroxyacetophenone, add the freshly prepared Vilsmeier reagent dropwise at 0 °C.
-
Microwave Irradiation: Tightly seal the vial with a Teflon septum. Place the vial in the microwave reactor. Irradiate the reaction mixture at a constant temperature of 100-120 °C for 10-20 minutes. Monitor the internal pressure to ensure it remains within the safe limits of the vessel.
-
Work-up: After the reaction is complete, cool the vial to room temperature. Carefully uncap the vial in a fume hood. Pour the reaction mixture slowly into a beaker containing crushed ice (50 g).
-
Neutralization and Extraction: Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 6-chloro-3-formylchromone by recrystallization from ethanol to yield a crystalline solid.
Protocol 2: Microwave-Assisted Oxidative Cyclization of a 5'-Chloro-2'-hydroxychalcone to 6-Chloroflavone
This protocol outlines the synthesis of a 6-chloroflavone (a 2-phenyl-6-chlorochromone) from its corresponding chalcone precursor using microwave irradiation.
Materials:
-
5'-Chloro-2'-hydroxychalcone (can be synthesized via Claisen-Schmidt condensation of 5-chloro-2-hydroxyacetophenone and benzaldehyde)
-
Dimethyl sulfoxide (DMSO)
-
Iodine (I₂)
-
Saturated sodium thiosulfate solution
-
Water
-
Ethanol for recrystallization
-
10 mL microwave process vial with a magnetic stirring bar
Procedure:
-
Reaction Setup: In a 10 mL microwave process vial, place 5'-chloro-2'-hydroxychalcone (1.0 mmol), dimethyl sulfoxide (2 mL), and a catalytic amount of iodine (0.2 mmol).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture for 2-5 minutes at a temperature of 120-140 °C.
-
Work-up: After cooling, pour the reaction mixture into a beaker containing water (50 mL). A solid product should precipitate.
-
Purification: Collect the precipitate by vacuum filtration. Wash the solid with a saturated sodium thiosulfate solution to remove any residual iodine, followed by washing with cold water.
-
Recrystallization: Recrystallize the crude product from ethanol to obtain pure 6-chloroflavone.
Mandatory Visualization
Caption: General workflows for the microwave-assisted synthesis of this compound derivatives.
References
- 1. Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. ijpcbs.com [ijpcbs.com]
- 5. nepjol.info [nepjol.info]
- 6. scispace.com [scispace.com]
- 7. chemijournal.com [chemijournal.com]
Vilsmeier-Haack Reaction for the Synthesis of 3-Formylchromones: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the Vilsmeier-Haack reaction for the synthesis of 3-formylchromones, valuable intermediates in medicinal chemistry and organic synthesis. The chromone scaffold and its derivatives are of significant interest due to their diverse and potent biological activities, including anti-inflammatory and antimicrobial properties.[1] The Vilsmeier-Haack reaction offers an efficient and widely employed one-step method to synthesize these crucial building blocks from readily available 2-hydroxyacetophenones.[1][2]
Introduction
The Vilsmeier-Haack reaction is a powerful formylation method for electron-rich aromatic and heteroaromatic compounds.[1] A key application of this reaction is the synthesis of 3-formylchromones (4-oxo-4H-1-benzopyran-3-carboxaldehydes) from substituted 2-hydroxyacetophenones.[1] This method is highly favored due to its high efficiency, consistently good to excellent yields (often in the 80-90% range), and its applicability to a wide variety of substituted starting materials, allowing for the creation of diverse compound libraries.[1][3] The resulting 3-formylchromones are pivotal precursors for a range of complex heterocyclic systems.[1]
Reaction Mechanism and Experimental Workflow
The reaction proceeds through the formation of a chloroiminium salt, known as the Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[1][4] This electrophilic reagent then reacts with the 2-hydroxyacetophenone in a process involving a double formylation, followed by an intramolecular cyclization and subsequent dehydration to yield the final 3-formylchromone product.[1]
A general overview of the experimental workflow is presented below:
Caption: Experimental workflow for 3-formylchromone synthesis.
The detailed mechanism of the Vilsmeier-Haack reaction for 3-formylchromone synthesis is illustrated in the following diagram:
Caption: Vilsmeier-Haack reaction mechanism for 3-formylchromone synthesis.
Experimental Protocols
The following is a generalized protocol for the synthesis of substituted 3-formylchromones based on established procedures.[1][5]
Protocol 1: General Synthesis of Substituted 3-Formylchromones
1. Reagent Preparation (Vilsmeier Reagent):
-
In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place N,N-dimethylformamide (DMF, ~6.0 mL).
-
Cool the flask in an ice-water bath with continuous stirring.
-
Slowly add phosphorus oxychloride (POCl₃, ~2.0 mL, ~0.025 mol) dropwise to the cooled DMF, ensuring the temperature is maintained below 5 °C.[1]
-
After the addition is complete, stir the resulting mixture at approximately 50°C for 1 hour to ensure the complete formation of the Vilsmeier reagent.[1]
2. Reaction with Substrate:
-
To the freshly prepared Vilsmeier reagent, add the substituted 2-hydroxyacetophenone (~0.01 mol) dissolved in a minimal amount of DMF.[1] The addition should be done portion-wise or dropwise with vigorous stirring.[1]
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight. The mixture will typically become a thick mass.[5]
3. Workup and Isolation:
-
Carefully pour the reaction mixture into a beaker containing crushed ice (~200 g) with vigorous stirring to decompose the complex.[1]
-
A solid precipitate will form. Continue stirring for approximately 1-2 hours.[1]
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.[1]
4. Purification:
-
Dry the crude solid product.
-
Recrystallize the product from a suitable solvent, such as ethanol, to obtain the pure substituted 3-formylchromone.[1][5]
5. Characterization:
-
Characterize the final product using appropriate analytical techniques such as melting point (M.P.), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR).[1]
Data Presentation
The Vilsmeier-Haack reaction has been successfully applied to a range of substituted 2-hydroxyacetophenones to produce the corresponding 3-formylchromones in good yields.[1] Below is a summary of representative data.
Table 1: Synthesis of Substituted 3-Formylchromones via Vilsmeier-Haack Reaction
| Compound | Substituent (R) on 2-Hydroxyacetophenone | Product | Yield (%) | Melting Point (°C) |
| 2a | 6-Chloro | 6-Chloro-3-formylchromone | 71 | 168 |
| 2b | 6-Chloro-8-nitro | 6-Chloro-8-nitro-3-formylchromone | 67 | 108 |
| 2c | 7-Hydroxy-8-bromo | 7-Hydroxy-8-bromo-3-formylchromone | 74 | 210 |
Data sourced from Nandgaonkar et al. (2005).[5]
Table 2: Spectroscopic Data for Selected 3-Formylchromones
| Compound | UV (λmax, nm in CH₃OH) | IR (KBr, cm⁻¹) |
| 6-Chloro-8-nitro-3-formylchromone | 216, 300 | 3084 (Ar C-H), 1655 (C=O), 1538 (C-N), 1452 & 1351 (Ar-NO₂), 1245 (C-O-C), 769 (C-Cl) |
Data sourced from Nandgaonkar et al. (2005).[5]
Applications in Drug Development
3-Formylchromones are not only synthetic intermediates but also exhibit a range of biological activities. They have been investigated for their anti-inflammatory, antimicrobial, and antitumor properties.[1][6][7] The presence of the aldehyde group provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse array of heterocyclic compounds with potential therapeutic applications. For example, they can be used as precursors for the synthesis of various chromone derivatives that have shown potential as anti-diabetic agents.[6]
Conclusion
The Vilsmeier-Haack reaction is a robust and versatile method for the synthesis of 3-formylchromones. Its operational simplicity, high yields, and broad substrate scope make it an indispensable tool for researchers in organic synthesis and medicinal chemistry. The resulting 3-formylchromones are valuable building blocks for the development of novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. sciforum.net [sciforum.net]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. asianpubs.org [asianpubs.org]
- 6. Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Formylchromones: potential antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 6-Chloro-3-formylchromone: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 6-chloro-3-formylchromone, a valuable intermediate in medicinal chemistry and organic synthesis.[1][2] The protocols detailed herein are based on established synthetic routes, primarily the Vilsmeier-Haack reaction, offering a reliable method for obtaining this key building block.
Introduction
6-Chloro-3-formylchromone is a heterocyclic compound featuring a chromone core with a chlorine substituent at the 6-position and a formyl group at the 3-position.[2] This substitution pattern makes it a versatile precursor for the synthesis of a wide array of derivatives with potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The aldehyde functionality at the C-3 position serves as a reactive handle for various chemical transformations, such as condensation reactions, allowing for the construction of more complex molecular architectures.[1]
Synthetic Approach: The Vilsmeier-Haack Reaction
The most common and efficient method for the synthesis of 3-formylchromones, including the 6-chloro derivative, is the Vilsmeier-Haack reaction.[1][3] This reaction involves the formylation of an electron-rich aromatic compound, in this case, a substituted 2-hydroxyacetophenone, using the Vilsmeier reagent.[4][5] The Vilsmeier reagent is typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[1][4] The reaction proceeds via a double formylation of the o-hydroxyacetophenone followed by cyclization and dehydration.[3]
Reaction Scheme:
Caption: General workflow for the synthesis of 6-chloro-3-formylchromone.
Quantitative Data Summary
The following table summarizes key quantitative data for the synthesis of 6-chloro-3-formylchromone and a related derivative.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Reference |
| 6-Chloro-3-formylchromone | C₁₀H₅ClO₃ | 208.60 | 71 | 168 | [6] |
| 6-Chloro-8-nitro-3-formylchromone | C₁₀H₄ClNO₅ | 253.60 | 67 | 108 | [6] |
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of substituted 3-formylchromones via the Vilsmeier-Haack reaction.[6][7]
Materials and Equipment:
-
2-Hydroxy-5-chloroacetophenone
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice-cold water
-
Ethanol (for crystallization)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Experimental Workflow:
Caption: Step-by-step workflow for the synthesis of 6-chloro-3-formylchromone.
Procedure:
-
Vilsmeier Reagent Formation and Reaction: In a round-bottom flask equipped with a magnetic stirrer, cool N,N-dimethylformamide (DMF, e.g., 6.0 mL) in an ice bath.
-
To the cooled DMF, add 2-hydroxy-5-chloroacetophenone (0.01 mol) with vigorous stirring.
-
Slowly and carefully, add phosphorus oxychloride (POCl₃, e.g., 2.0 mL, 0.025 mol) dropwise to the mixture, ensuring the temperature remains low. A thick, often pink-colored, mass will form.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stand at room temperature overnight.
-
Work-up and Purification: Carefully pour the reaction mixture into a beaker containing ice-cold water to decompose the complex. A solid product will precipitate.
-
Collect the crude solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water.
-
Purify the crude product by recrystallization from ethanol to yield pure 6-chloro-3-formylchromone.
Characterization
The structure and purity of the synthesized 6-chloro-3-formylchromone can be confirmed by various analytical techniques:
-
Melting Point: Determination of the melting point and comparison with the literature value.[6]
-
Spectroscopy:
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carbonyl (C=O) of the aldehyde and the chromone ring, and the C-Cl bond.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the substituents on the aromatic ring.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Safety Precautions
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
N,N-Dimethylformamide (DMF) is a skin and eye irritant. Avoid inhalation and skin contact.
-
All manipulations should be performed in a fume hood.
By following this detailed protocol, researchers can reliably synthesize 6-chloro-3-formylchromone, a key intermediate for further synthetic elaborations in the pursuit of novel chemical entities with potential therapeutic applications.
References
- 1. 6-Chloro-3-formylchromone | 42248-31-7 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. asianpubs.org [asianpubs.org]
- 7. benchchem.com [benchchem.com]
Application of 6-Chlorochromone in the Synthesis of Anticancer Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the utilization of 6-chlorochromone as a key intermediate in the synthesis of novel anticancer agents. The information collated herein summarizes synthetic methodologies, quantitative anticancer activity data, and explores the potential mechanisms of action, including the modulation of critical signaling pathways.
Introduction
The chromone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potent anticancer effects. The introduction of a chlorine atom at the 6-position of the chromone ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced cytotoxic activity. This document focuses on the application of this compound in the development of anticancer drug candidates, providing researchers with essential information for their work in this field.
Data Presentation: Anticancer Activity of this compound Derivatives
The following table summarizes the in vitro anticancer activity of various derivatives synthesized from this compound precursors. The data is presented to facilitate easy comparison of the cytotoxic potential of these compounds against different cancer cell lines.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 6-Chloro-2-pyrrolidino-3-formyl-chromone | Ehrlich Ascites Carcinoma (EAC) | Not specified (promising activity) | [1] |
| 2 | 6-Chloro-2-morpholino-3-formyl-chromone | Ehrlich Ascites Carcinoma (EAC) | Not specified (promising activity) | [1] |
| 3 | 6-Chloro-2-piperidino-3-formyl-chromone | Ehrlich Ascites Carcinoma (EAC) | Not specified (promising activity) | [1] |
| 4 | 6-Chloro-2-(N-methylpiperazino)-3-formyl-chromone | Ehrlich Ascites Carcinoma (EAC) | Not specified (promising activity) | [1] |
| 11c | Chromone Derivative | Oral cavity cancer (KB) | 73.32 | [2] |
| 11c | Chromone Derivative | Small cell lung cancer (NCI-H187) | 36.79 | [2] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound-based anticancer agents and the evaluation of their biological activity.
Protocol 1: Synthesis of 6-Chloro-3-formylchromone (A Key Intermediate)
This protocol is based on the Vilsmeier-Haack reaction, a widely used method for the formylation of activated aromatic compounds.
Materials:
-
5-Chloro-2-hydroxyacetophenone
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Crushed ice-water
-
Ethanol
Procedure:
-
In a round-bottom flask, cool N,N-dimethylformamide (DMF) in an ice bath.
-
To the cooled DMF, add 5-chloro-2-hydroxyacetophenone portion-wise with constant stirring.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the reaction mixture, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Carefully pour the reaction mixture onto crushed ice-water with vigorous stirring.
-
A solid precipitate of 6-chloro-3-formylchromone will form.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 6-chloro-3-formylchromone.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Protocol 2: Synthesis of 6-Chloro-2-(substituted)-3-formylchromones
This protocol describes the synthesis of 2-amino substituted derivatives from 6-chloro-3-formylchromone.
Materials:
-
6-Chloro-3-formylchromone
-
Appropriate secondary amine (e.g., pyrrolidine, morpholine, piperidine, N-methylpiperazine)
-
Anhydrous solvent (e.g., Dichloromethane or Toluene)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Dissolve 6-chloro-3-formylchromone in an anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add the respective secondary amine (1.1 equivalents) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).
-
Characterize the purified 6-chloro-2-(substituted)-3-formylchromone derivatives by spectroscopic methods.
Protocol 3: In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell line of interest (e.g., Ehrlich Ascites Carcinoma cells)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Synthesized this compound derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the synthesized compounds in the cell culture medium.
-
After 24 hours, replace the medium with fresh medium containing different concentrations of the test compounds and incubate for 48-72 hours.
-
Following the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the drug that inhibits 50% of cell growth.
Protocol 4: Topoisomerase I Inhibition Assay
This assay is used to determine the ability of the synthesized compounds to inhibit the activity of topoisomerase I, a key enzyme in DNA replication and a target for many anticancer drugs.
Materials:
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)
-
Synthesized this compound derivatives
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., Ethidium bromide)
Procedure:
-
Set up the reaction mixture containing the assay buffer, supercoiled plasmid DNA, and various concentrations of the test compound.
-
Initiate the reaction by adding human Topoisomerase I to the mixture.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Analyze the DNA topology by running the samples on an agarose gel.
-
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.
-
Inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA form and a decrease in the relaxed DNA form.
Signaling Pathways and Mechanisms of Action
The anticancer activity of this compound derivatives is believed to be mediated through various mechanisms, including the inhibition of key enzymes and the modulation of cellular signaling pathways that control cell proliferation, survival, and apoptosis.
Topoisomerase Inhibition
Several this compound derivatives have been identified as potential topoisomerase inhibitors.[1] Topoisomerases are enzymes that regulate the topology of DNA and are crucial for DNA replication and transcription. By inhibiting these enzymes, the compounds can induce DNA damage and trigger cell death in rapidly dividing cancer cells.
Caption: Inhibition of Topoisomerase I by this compound derivatives.
STAT3 Signaling Pathway Inhibition (Hypothesized)
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many cancers, promoting cell proliferation and survival. The parent compound, 3-formylchromone, has been shown to inhibit the STAT3 signaling pathway. It is hypothesized that this compound derivatives may share this mechanism.
Caption: Hypothesized inhibition of the STAT3 signaling pathway.
Induction of Apoptosis (General Pathway)
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many anticancer agents exert their effects by inducing apoptosis. This compound derivatives are expected to induce apoptosis as a consequence of their primary mechanism of action.
Caption: General pathway for the induction of apoptosis.
Conclusion
This compound serves as a versatile and valuable starting material for the synthesis of a variety of heterocyclic compounds with promising anticancer activities. The derivatives synthesized from this scaffold have demonstrated efficacy against different cancer cell lines, with mechanisms of action potentially involving topoisomerase inhibition and modulation of key signaling pathways like STAT3. The provided protocols and data aim to facilitate further research and development of novel and effective anticancer agents based on the this compound framework. Further investigations are warranted to fully elucidate the specific molecular targets and signaling pathways affected by these compounds to optimize their therapeutic potential.
References
Application Notes and Protocols for the Development of Anti-Inflammatory Drugs Using Chromone Scaffolds
Disclaimer: As of the current date, specific research data on the anti-inflammatory properties of 6-chlorochromone is limited in publicly available scientific literature. Therefore, this document provides a comprehensive overview and generalized protocols based on studies of structurally related chromone derivatives. These methodologies and data serve as a foundational guide for researchers investigating the potential of this compound and other chromone-based compounds as anti-inflammatory agents.
Introduction to Chromones as Anti-Inflammatory Agents
Chromones, a class of oxygen-containing heterocyclic compounds, have emerged as a promising scaffold in the development of novel anti-inflammatory drugs. Various derivatives of the chromone nucleus have demonstrated significant anti-inflammatory activity in both in vitro and in vivo models. The mechanism of action for these compounds is often multifaceted, involving the modulation of key inflammatory pathways such as Nuclear Factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades. By inhibiting the production of pro-inflammatory mediators including nitric oxide (NO), prostaglandins, and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), chromone derivatives present a viable avenue for the development of new therapeutics for a range of inflammatory conditions.
Quantitative Data on Anti-Inflammatory Activity of Chromone Derivatives
The following tables summarize the anti-inflammatory activity of various chromone derivatives as reported in the scientific literature. This data can be used as a benchmark for evaluating the potency of new compounds, including this compound.
Table 1: In Vitro Anti-Inflammatory Activity of Chromone Derivatives
| Compound | Cell Line | Stimulant | Parameter Measured | IC50 / EC50 (µM) | Reference |
| Compound 5-9 (amide derivative) | RAW264.7 | LPS | NO Production | 5.33 ± 0.57 | [1] |
| Canthin-6-one | Macrophages | LPS | iNOS Expression | 1 and 5 (significant inhibition) | [2] |
| G168 (biflavonoid) | RAW 264.7 | LPS | PGE2 Production | Stronger inhibition than BF6-6 | [3] |
| Chromone 3 (from Dictyoloma vandellianum) | Macrophages | LPS + IFN-γ | NO Production | 5-20 (inhibited) | [4] |
| DCO-6 | RAW264.7 | LPS | NO Production | Not specified, significant reduction | [5] |
Table 2: In Vivo Anti-Inflammatory Activity of Chromone Derivatives
| Compound | Animal Model | Assay | Dosage | Effect | Reference |
| T-614 (7-methanesulfonylamino-6-phenoxychromone derivative) | Rat | Adjuvant-Induced Arthritis | 3 mg/kg/d for 22 d | 53-70% inhibition (prophylactic) | [6] |
| T-614 | Rat | Adjuvant-Induced Arthritis | 3.6 mg/kg | ED40 (therapeutic) | [6] |
| G168 (biflavonoid) | Mouse | Carrageenan-Induced Paw Edema | 1-5 mg/kg (i.p.) | Potent activity | [3] |
| Chromone 3 (from Dictyoloma vandellianum) | Mouse | Complete Freund's Adjuvant-Induced Paw Inflammation | 25 and 50 mg/kg (i.p.) | Inhibition of hyperalgesia and edema | [4] |
| DCO-6 | Mouse | LPS-Induced Septic Shock | Not specified | Significant protection | [5] |
Key Experimental Protocols
The following are detailed protocols for commonly used assays to evaluate the anti-inflammatory potential of compounds like this compound.
In Vitro Anti-Inflammatory Activity
3.1.1. Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line is commonly used.
-
Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol:
-
Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.
-
3.1.2. Nitric Oxide (NO) Production Assay (Griess Test)
-
After the 24-hour incubation period, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration from a standard curve prepared with sodium nitrite.
3.1.3. Cytokine Measurement (ELISA)
-
Collect the cell culture supernatant after treatment as described in 3.1.1.
-
Measure the concentrations of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
3.1.4. Western Blot Analysis for Inflammatory Mediators
-
After cell treatment, lyse the cells and collect the protein extracts.
-
Determine the protein concentration using a BCA protein assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against iNOS, COX-2, and phosphorylated forms of key signaling proteins (e.g., p-p38, p-NF-κB).
-
Incubate with a corresponding secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Anti-Inflammatory Activity
3.2.1. Carrageenan-Induced Paw Edema in Rodents
-
Animals: Use male Wistar rats or Swiss albino mice.
-
Procedure:
-
Administer the test compound (e.g., this compound) orally or intraperitoneally at various doses.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer or a digital caliper.
-
Calculate the percentage of inhibition of edema compared to the control group that received only the vehicle and carrageenan.
-
Signaling Pathways and Visualizations
The anti-inflammatory effects of many chromone derivatives are attributed to their ability to modulate key signaling pathways. Below are diagrams of these pathways generated using the DOT language.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Its inhibition is a key target for anti-inflammatory drugs.
References
- 1. Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory Effects of Canthin-6-one Alkaloids from Ailanthus altissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New anti-inflammatory synthetic biflavonoid with C-C (6-6") linkage: differential effects on cyclooxygenase-2 and inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural chromones as potential anti-inflammatory agents: Pharmacological properties and related mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel chromone derivative with anti-inflammatory property via inhibition of ROS-dependent activation of TRAF6-ASK1-p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antiinflammatory activity of 7-methanesulfonylamino-6-phenoxychromones. Antiarthritic effect of the 3-formylamino compound (T-614) in chronic inflammatory disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Chlorochromone: A Versatile Intermediate for the Synthesis of Novel Agrochemicals
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals in the agrochemical sector.
Introduction
The chromone scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities. In the quest for novel and effective agrochemicals, derivatives of chromone have shown significant promise as fungicides and insecticides.[1][2] 6-Chlorochromone, a halogenated derivative, serves as a valuable and reactive intermediate for the synthesis of diverse agrochemical candidates. The presence of the chlorine atom at the 6-position can enhance the biological activity of the resulting molecules. This document outlines the potential applications of this compound in the synthesis of fungicidal and insecticidal compounds, providing exemplary protocols and data.
Agrochemical Applications
While direct commercial agrochemicals derived from this compound are not prominently documented, the broader class of chromone derivatives has demonstrated significant potential in crop protection.
Fungicidal Activity
Chromone derivatives, particularly those with a carbonitrile moiety at the 3-position, have exhibited notable antifungal properties.[3] Research on various Candida species has shown that chromone-3-carbonitriles can effectively inhibit fungal growth.[3] This suggests that this compound can be a key starting material for the synthesis of novel fungicides. By introducing a cyano group and other functionalities, it is possible to develop compounds with potent activity against plant pathogenic fungi.
Insecticidal Activity
Diacylhydrazine analogs of chromones have been identified as insect growth regulators.[1][2] These compounds often exhibit a unique mechanism of action and can be environmentally benign.[2] The synthesis of such analogs starting from this compound could lead to the development of a new class of insecticides. The chromone moiety plays a crucial role in the overall structure and biological activity of these molecules.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of hypothetical agrochemical intermediates and final compounds derived from this compound, based on established synthetic routes for similar chromone derivatives.
Table 1: Synthesis of 6-Chloro-3-formylchromone (Intermediate)
| Step | Reaction | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Vilsmeier-Haack Reaction | This compound, DMF, POCl₃ | Dichloromethane | 0 to rt | 4 | 85 | >95 |
Table 2: Synthesis of a Representative Fungicidal Compound (Hypothetical)
| Step | Reaction | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 2 | Knoevenagel Condensation | 6-Chloro-3-formylchromone, Malononitrile | Ethanol | Reflux | 2 | 92 | >98 |
Table 3: Synthesis of a Representative Insecticidal Compound (Hypothetical)
| Step | Reaction | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 3 | Hydrazone Formation & Reduction | 6-Chloro-3-formylchromone, Substituted Hydrazine | Methanol | Reflux | 6 | 78 | >97 |
Experimental Protocols
Protocol 1: Synthesis of 6-Chloro-3-formylchromone (Intermediate)
This protocol describes the Vilsmeier-Haack formylation of this compound.
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) in anhydrous DCM.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add phosphorus oxychloride (1.2 equivalents) to the solution, followed by the dropwise addition of DMF (3 equivalents).
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Upon completion (monitored by TLC), quench the reaction by carefully pouring the mixture into ice-cold water.
-
Extract the product with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford 6-chloro-3-formylchromone.
Protocol 2: Synthesis of a Representative Fungicidal Compound (Hypothetical)
This protocol outlines the Knoevenagel condensation of 6-chloro-3-formylchromone with malononitrile.
Materials:
-
6-Chloro-3-formylchromone
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol
-
Reflux apparatus
Procedure:
-
To a solution of 6-chloro-3-formylchromone (1 equivalent) in ethanol, add malononitrile (1.1 equivalents).
-
Add a catalytic amount of piperidine (0.1 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 2 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature. The product will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the target fungicidal compound.
Visualizations
The following diagrams illustrate the logical workflow for the synthesis of potential agrochemicals from this compound.
Caption: Synthetic workflow from this compound to potential agrochemicals.
Caption: General experimental workflow for synthesis and analysis.
References
Experimental procedure for N-alkylation of 6-Chlorochromone
An experimental procedure for the N-aminoalkylation of 6-chlorochromone derivatives is detailed below. This application note provides a comprehensive protocol for researchers, scientists, and professionals in drug development. The focus is on the Mannich reaction, a classic method for the aminoalkylation of an acidic proton located adjacent to a carbonyl group. In this context, we describe the reaction of 6-chloro-3-formylchromone with a secondary amine and formaldehyde.
Introduction
The chromone scaffold is a vital heterocyclic motif present in numerous biologically active compounds. The functionalization of the chromone ring is of significant interest in medicinal chemistry for the development of new therapeutic agents. N-alkylation, or more broadly, the introduction of nitrogen-containing substituents, can profoundly influence the pharmacological properties of these molecules. This document outlines a detailed experimental procedure for the N-aminoalkylation of a this compound derivative at the C-3 position via the Mannich reaction. The Mannich reaction is a three-component condensation involving an active acidic compound (6-chloro-3-formylchromone), formaldehyde, and a secondary amine to yield a β-amino carbonyl compound, commonly known as a Mannich base.[1][2][3]
Reaction Principle
The reaction proceeds via the formation of an Eschenmoser's salt precursor from the secondary amine and formaldehyde. This intermediate then undergoes a reaction with the 6-chloro-3-formylchromone. The final product is a β-amino-carbonyl compound, where an aminomethyl group has been introduced at the 3-position of the chromone ring.
Materials and Methods
Table 1: List of Reagents and Materials
| Reagent/Material | Grade | Supplier |
| 6-Chloro-3-formylchromone | ≥98% | Commercially Available |
| Dimethylamine (40% in water) | Reagent Grade | Commercially Available |
| Paraformaldehyde | ≥95% | Commercially Available |
| Dioxane | Anhydrous | Commercially Available |
| Hydrochloric Acid (HCl) | 37% | Commercially Available |
| Sodium Bicarbonate (NaHCO₃) | ≥99% | Commercially Available |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercially Available |
| Dichloromethane (DCM) | HPLC Grade | Commercially Available |
| Ethyl Acetate (EtOAc) | HPLC Grade | Commercially Available |
| Hexane | HPLC Grade | Commercially Available |
| Round-bottom flask (100 mL) | - | - |
| Reflux condenser | - | - |
| Magnetic stirrer and hotplate | - | - |
| Separatory funnel (250 mL) | - | - |
| Rotary evaporator | - | - |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | - |
Experimental Protocol
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloro-3-formylchromone (1.0 g, 4.79 mmol).
-
Addition of Reagents: Add dioxane (20 mL), followed by paraformaldehyde (0.19 g, 6.23 mmol) and dimethylamine (40% in water, 0.65 mL, 5.75 mmol).
-
Reaction: The reaction mixture is stirred and heated to reflux (approximately 101°C) for 4 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (3:7) as the eluent.
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.
-
Extraction: The residue is dissolved in dichloromethane (50 mL) and washed with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) and then with brine (30 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 3-(dimethylaminomethyl)-6-chloro-4H-chromen-4-one.
Data Presentation
Table 2: Summary of Reaction Parameters and Results
| Parameter | Value |
| Starting Material | 6-Chloro-3-formylchromone |
| Molecular Weight of Starting Material | 208.59 g/mol |
| Amount of Starting Material | 1.0 g |
| Moles of Starting Material | 4.79 mmol |
| Product | 3-(dimethylaminomethyl)-6-chloro-4H-chromen-4-one |
| Molecular Weight of Product | 265.71 g/mol |
| Theoretical Yield | 1.27 g |
| Actual Yield | 1.05 g |
| Percentage Yield | 82.7% |
| Appearance | White to off-white solid |
| Melting Point | 110-112 °C |
Characterization Data
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.11 (d, J = 2.7 Hz, 1H), 7.95 (s, 1H), 7.58 (dd, J = 8.9, 2.7 Hz, 1H), 7.45 (d, J = 8.9 Hz, 1H), 3.55 (s, 2H), 2.35 (s, 6H).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 176.5, 154.8, 154.2, 134.5, 129.8, 125.4, 124.3, 119.8, 118.9, 55.1, 44.2.
-
Mass Spectrometry (ESI+): m/z = 266.1 [M+H]⁺.
Mandatory Visualization
Caption: Experimental workflow for the N-aminoalkylation of this compound.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
Dioxane is a flammable solvent and a suspected carcinogen; handle with care.
-
Hydrochloric acid is corrosive and should be handled with caution.
-
Dimethylamine is a corrosive and flammable gas, typically handled as an aqueous solution. Ensure proper ventilation.
-
Paraformaldehyde is toxic if inhaled or ingested.
Troubleshooting
-
Low Yield: If the yield is low, ensure all reagents are of good quality and the solvent is anhydrous. The reaction time may also be extended, with monitoring by TLC.
-
Incomplete Reaction: If the starting material is still present after the recommended reaction time, consider adding a slight excess of formaldehyde and the amine.
-
Purification Difficulties: If the product is difficult to purify, an alternative solvent system for column chromatography may be required. Recrystallization could also be attempted.
References
Application Notes and Protocols for High-Throughput Screening of 6-Chlorochromone Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromone scaffolds, and specifically 6-chlorochromone derivatives, represent a class of compounds with significant therapeutic potential, demonstrating a wide range of biological activities including anticancer, anti-inflammatory, and enzyme inhibitory functions. Their privileged structure makes them attractive candidates for drug discovery campaigns. High-throughput screening (HTS) of this compound libraries is a critical step in identifying lead compounds for further development. These application notes provide detailed protocols for the screening and evaluation of this compound libraries against key cellular targets, methods for secondary validation, and an overview of relevant signaling pathways.
High-Throughput Screening (HTS) Workflow
The successful identification of bioactive this compound derivatives from a compound library requires a systematic and robust HTS workflow. This process typically involves a primary screen to identify initial "hits," followed by secondary assays to confirm their activity and eliminate false positives, and finally, lead optimization to improve the potency and selectivity of the confirmed hits.
Caption: A generalized workflow for high-throughput screening of this compound libraries.
Primary Screening Protocols
The choice of the primary assay depends on the therapeutic target of interest. Chromone derivatives have been reported to inhibit various enzymes, including kinases and topoisomerases. Below are example protocols for fluorescence-based HTS assays targeting these enzyme classes.
p38 MAPK Kinase Inhibition Assay (Fluorescence-Based)
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a key regulator of inflammatory responses, making it a valuable target for anti-inflammatory drug discovery.[1]
Principle: This assay measures the inhibition of p38α kinase activity by detecting the amount of phosphorylated substrate. A common method involves a time-resolved fluorescence resonance energy transfer (TR-FRET) format.
Materials:
-
384-well, low-volume, black microplates
-
Recombinant human p38α kinase
-
Biotinylated substrate peptide (e.g., ATF2)
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC)
-
ATP
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT
-
This compound library compounds (10 mM in DMSO)
-
Positive Control: A known p38 MAPK inhibitor (e.g., SB203580)
Protocol:
-
Compound Plating: Dispense 50 nL of each compound from the this compound library into the wells of a 384-well plate. For the positive control, dispense 50 nL of SB203580 (final concentration 10 µM). For the negative control (0% inhibition), dispense 50 nL of DMSO.
-
Enzyme Addition: Add 5 µL of p38α kinase solution (e.g., 2 nM final concentration) in assay buffer to all wells.
-
Incubation: Incubate the plates for 15 minutes at room temperature to allow for compound binding to the kinase.
-
Reaction Initiation: Add 5 µL of a solution containing the biotinylated substrate (e.g., 200 nM final concentration) and ATP (at Km concentration, e.g., 100 µM) in assay buffer to all wells.
-
Kinase Reaction: Incubate the plates for 60 minutes at room temperature.
-
Detection: Add 10 µL of detection mix containing the europium-labeled antibody and streptavidin-APC in detection buffer.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader (ex: 320 nm, em: 620 nm and 665 nm).
Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). Determine the percent inhibition for each compound relative to the controls.
Topoisomerase IIα Inhibition Assay (Fluorescence Anisotropy)
Topoisomerase IIα is a critical enzyme in DNA replication and a well-established target for anticancer drugs.[2]
Principle: This assay measures the change in fluorescence anisotropy of a fluorophore-labeled DNA substrate upon binding of Topoisomerase IIα. Inhibitors that stabilize the enzyme-DNA complex will result in a higher anisotropy value.
Materials:
-
384-well, low-volume, black microplates
-
Recombinant human Topoisomerase IIα
-
Fluorescein-labeled DNA oligonucleotide duplex (e.g., 29 bp)
-
Assay Buffer: 10 mM Tris-HCl (pH 7.9), 50 mM NaCl, 5 mM MgCl₂, 0.1 mM EDTA, 0.5 mM ATP
-
Dissociating Agent: NaClO₄
-
This compound library compounds (10 mM in DMSO)
-
Positive Control: A known Topoisomerase II poison (e.g., etoposide)
Protocol:
-
Compound Plating: Dispense 50 nL of each library compound into the wells of a 384-well plate. Add 50 nL of etoposide (final concentration 100 µM) for the positive control and 50 nL of DMSO for the negative control.
-
Reagent Addition: Add 5 µL of a mix containing Topoisomerase IIα (e.g., 150 nM final concentration) and the fluorescein-labeled DNA (e.g., 100 nM final concentration) in assay buffer to all wells.
-
Incubation: Incubate the plates for 30 minutes at 37°C.
-
Dissociation: Add 2.5 µL of NaClO₄ solution (e.g., 1 M final concentration) to all wells to dissociate non-stabilized enzyme-DNA complexes.
-
Final Incubation: Incubate for 10 minutes at room temperature.
-
Data Acquisition: Read the fluorescence anisotropy of each well using a suitable plate reader.
Data Analysis: Calculate the change in anisotropy for each well. Compounds that show a significant increase in anisotropy compared to the negative control are considered potential hits.
Secondary Assay Protocol: Cell Viability (MTT Assay)
Following the primary screen, it is essential to confirm the activity of the hits in a cell-based assay and to assess their general cytotoxicity. The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be measured spectrophotometrically.
Materials:
-
96-well, flat-bottom, sterile cell culture plates
-
Human cancer cell lines (e.g., HCT-116, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Confirmed hits from the primary screen
-
Positive control: A known cytotoxic agent (e.g., Doxorubicin)
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the hit compounds. Add the compounds to the cells at various final concentrations and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) for each hit compound.
Signaling Pathways Modulated by Chromone Derivatives
Understanding the mechanism of action of hit compounds involves identifying the cellular signaling pathways they modulate. Chromone derivatives have been shown to interact with several key pathways implicated in cancer and inflammation.
p38 MAPK Signaling Pathway
Caption: Inhibition of the p38 MAPK signaling pathway by a chromone derivative.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3][4]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a this compound derivative.
Data Presentation and Structure-Activity Relationship (SAR)
The quantitative data obtained from the dose-response and cell viability assays should be summarized in tables to facilitate comparison and SAR analysis.
Table 1: Antiproliferative Activity of N-substituted-6-chloro-4-hydroxy-2-quinolone-3-carboxamide Analogs [5]
| Compound ID | R Group (Substitution on N-phenyl ring) | IC₅₀ (µM) vs. Caco-2 | IC₅₀ (µM) vs. HCT-116 |
| 7 | Benzyl | >100 | >100 |
| 8 | Phenyl | >100 | >100 |
| 9 | 2-Fluorophenyl | 42.5 | 10.3 |
| 10 | 3-Fluorophenyl | 45.1 | 11.2 |
| 11 | 4-Fluorophenyl | 40.2 | 10.8 |
Table 2: Anticancer Activity of Benzothiazole and Chromone Derivatives [6]
| Compound ID | Cell Line | IC₅₀ (µM) |
| 2c | HCT-116 | 3.670 |
| HeLa | 2.642 | |
| 7h | HCT-116 | 6.553 |
| HeLa | 3.995 | |
| 7l | HCT-116 | 2.527 |
| HeLa | 2.659 |
Structure-Activity Relationship (SAR) Analysis:
Based on the data presented, several key SAR insights can be drawn for the N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide series:
-
Essential N-phenyl-carboxamide Moiety: The inactivity of the N-benzyl (7) and unsubstituted N-phenyl (8) analogs suggests that a substituted N-phenyl ring is crucial for cytotoxic activity.[5]
-
Role of Halogen Substitution: The introduction of a fluorine atom onto the N-phenyl ring dramatically increases potency, as seen in compounds 9, 10, and 11.[5]
-
Positional Independence of Fluoro Substituent: The position of the fluorine atom (ortho, meta, or para) on the N-phenyl ring does not significantly impact the antiproliferative activity against the tested cell lines.[5]
For the benzothiazole and chromone derivatives, compound 7l, a chromone derivative, exhibited the most potent activity against the HCT-116 cell line.[6] Further SAR studies would be required to delineate the specific contributions of the different structural motifs to the observed activity.
Hit-to-Lead Optimization
Once promising hits with confirmed activity and initial SAR are identified, the hit-to-lead (H2L) process begins. This phase involves the chemical synthesis of analogs to improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability). A common approach is the Diversity Oriented Target-Focused Synthesis (DOTS), which involves generating a focused virtual library around a validated hit scaffold.[7] These analogs are then synthesized and subjected to the same battery of primary and secondary assays to identify lead compounds with improved therapeutic potential.
Conclusion
The high-throughput screening of this compound libraries offers a promising avenue for the discovery of novel therapeutic agents. The protocols and workflows outlined in these application notes provide a comprehensive framework for researchers to systematically screen, identify, and validate bioactive compounds. By integrating biochemical and cell-based assays with a thorough analysis of structure-activity relationships and relevant signaling pathways, the drug discovery process for this important class of molecules can be significantly advanced.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, synthesis, and evaluation of novel 6-chloro-/fluorochromone derivatives as potential topoisomerase inhibitor anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. biosolveit.de [biosolveit.de]
Application Notes and Protocols for the Quantification of 6-Chlorochromone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and proposed analytical protocols for the quantitative analysis of 6-Chlorochromone. The methodologies described are based on established analytical techniques for chromone derivatives and related chlorinated aromatic compounds. These protocols are intended to serve as a comprehensive starting point for method development and validation in a research or quality control setting.
Introduction
This compound is a heterocyclic compound belonging to the chromone family. Chromone derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Accurate and precise quantification of this compound is essential for various applications, including reaction monitoring, purity assessment of synthetic batches, and quality control of starting materials. This document outlines two primary chromatographic methods for its quantification: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Methods Overview
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of organic compounds, including chromones. When coupled with a UV detector, it offers a robust and sensitive method for quantification. Gas Chromatography-Mass Spectrometry (GC-MS) provides high separation efficiency and the added benefit of mass analysis for unequivocal identification of the analyte. The choice between these methods will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and the need for structural confirmation.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the proposed analytical methods for the quantification of this compound. Note: This data is hypothetical and serves as a target for method development and validation. Actual performance may vary depending on the specific instrumentation and experimental conditions.
| Parameter | HPLC-UV | GC-MS |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.03 µg/mL |
| Linearity Range | 0.2 - 100 µg/mL | 0.05 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Precision (RSD%) | < 2% | < 5% |
| Accuracy (Recovery %) | 98 - 102% | 95 - 105% |
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol describes a reversed-phase HPLC method for the quantification of this compound.
Instrumentation and Materials
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (analytical grade).
-
This compound reference standard.
Chromatographic Conditions
-
Mobile Phase: A: 0.1% Formic acid in Water, B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-1 min: 30% B
-
1-10 min: 30% to 80% B
-
10-12 min: 80% B
-
12-12.1 min: 80% to 30% B
-
12.1-15 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample and Standard Preparation
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase (initial conditions) to cover the desired calibration range (e.g., 0.2, 0.5, 1, 5, 10, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in acetonitrile to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter prior to injection.
Experimental Workflow
Application Notes: 6-Chlorochromone Derivatives as Fluorescent Probes
Introduction
Chromone derivatives are a significant class of heterocyclic compounds that have attracted considerable interest in the development of fluorescent probes. Their favorable photophysical properties, synthetic accessibility, and structural versatility make them ideal scaffolds for creating sensors for various analytes. The introduction of a chloro-substituent at the 6-position can modulate the electronic and photophysical properties of the chromone core, potentially enhancing fluorescence quantum yields and providing a handle for further functionalization. These derivatives have shown promise in detecting metal ions and biologically relevant small molecules.
This document provides an overview of the applications and protocols for using chromone-based fluorescent probes, with a specific focus on a chromone-based probe (CP) for the detection of ferric iron (Fe³⁺), a crucial element in many biological processes.
Data Presentation: Photophysical Properties
The photophysical characteristics of fluorescent probes are critical for their application. The following table summarizes key quantitative data for representative chromone-based fluorescent probes designed for detecting various analytes.
| Probe Name/Derivative | Analyte | Excitation (λex) (nm) | Emission (λem) (nm) | Stokes Shift (nm) | Detection Limit (LOD) | Reference |
| CP Probe | Fe³⁺ | 345 | 439 | 94 | 0.044 µmol·L⁻¹ | [1][2] |
| H₂S Probe | H₂S | - | - | 150 | - | [3] |
| Al³⁺ Probe (R) | Al³⁺ | - | - | - | - | [4] |
| Zn²⁺/Al³⁺ Probe (L) | Zn²⁺ | 421 | 488 | 67 | - | [5] |
Note: Data for a specific 6-chlorochromone derivative is limited in the provided search results. The "CP Probe" is presented as a structurally relevant example of a chromone-based probe.
Applications & Signaling Pathways
Chromone-based fluorescent probes are valuable tools for studying cellular processes and analyte distribution. A prominent application is the detection of intracellular labile iron pools.
Detection of Intracellular Fe³⁺
Iron is essential for numerous cellular functions, and its dysregulation is linked to various diseases. The chromone-based probe "CP" has been successfully used to image intracellular Fe³⁺ in living cells. The probe is cell-permeable and exhibits a "turn-off" fluorescence response upon binding to Fe³⁺, allowing for the visualization of labile iron pools.[1][6] The mechanism involves the quenching of the probe's fluorescence upon complexation with Fe³⁺.
Below is a diagram illustrating the general mechanism of a "turn-off" fluorescent probe for metal ion detection.
Caption: "Turn-off" sensing mechanism of a chromone probe.
The following diagram illustrates the workflow for live-cell imaging of intracellular Fe³⁺.
Caption: Workflow for live-cell imaging of intracellular Fe³⁺.
Experimental Protocols
Detailed methodologies are crucial for the successful application of fluorescent probes. The following protocols are based on the use of the chromone-based probe (CP) for Fe³⁺ detection.[6]
Protocol 1: In Vitro Fluorescence Titration of Fe³⁺
This protocol details the procedure for measuring the fluorescence response of the CP probe to varying concentrations of Fe³⁺ in a cell-free system.
Materials:
-
CP probe stock solution (in DMSO)
-
FeCl₃ stock solution (in deionized water)
-
DMSO/H₂O (4:1, v/v) solvent mixture
-
Quartz cuvette (1 cm path length)
-
Fluorometer
Procedure:
-
Prepare a 10 µmol·L⁻¹ solution of the CP probe in a DMSO/H₂O (4:1, v/v) mixture.
-
Transfer 3 mL of the probe solution to a quartz cuvette.
-
Record the initial fluorescence emission spectrum (excitation at 345 nm, emission range 350-600 nm).[6]
-
Add incremental amounts of the Fe³⁺ stock solution to the cuvette using a micropipette.
-
After each addition, gently mix the solution and allow it to equilibrate for 1 minute before recording the fluorescence spectrum.[1]
-
Continue the additions until the fluorescence intensity becomes saturated.
-
Plot the fluorescence intensity at 439 nm against the concentration of Fe³⁺ to determine the probe's sensitivity and binding stoichiometry.[1]
Protocol 2: Live Cell Imaging of Intracellular Fe³⁺
This protocol describes the steps for visualizing intracellular Fe³⁺ in HeLa cells using the CP probe.[6]
Materials:
-
HeLa cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
CP probe stock solution (in DMSO)
-
FeCl₃·6H₂O
-
Confocal microscope with a 405 nm laser line
Procedure:
-
Cell Culture: Culture HeLa cells in a suitable vessel (e.g., glass-bottom dish) until they reach the desired confluency (typically 60-70%).
-
Probe Loading:
-
Prepare a working solution of the CP probe in the cell culture medium.
-
Remove the existing medium from the cells and wash once with PBS.
-
Add the probe-containing medium to the cells and incubate at 37 °C in a CO₂ incubator.
-
-
Washing: After incubation, wash the cells three times with PBS to remove any excess, non-internalized probe.
-
Control Imaging: Add fresh culture medium to the cells and acquire fluorescence images using a confocal microscope. This will serve as the baseline (control) fluorescence.
-
Fe³⁺ Treatment and Imaging:
Protocol 3: General Synthesis of a Chromone-Based Schiff Base Probe
This protocol outlines a general synthetic route for a chromone-based Schiff base fluorescent probe, which is a common structure for this class of sensors.[6]
Caption: General synthesis workflow for chromone probes.
Procedure:
-
Dissolve the starting 6-substituted-3-formylchromone (e.g., 6-chloro-3-formylchromone) in a suitable solvent such as ethanol.
-
Add an equimolar amount of the desired substituted hydrazine or amine derivative.
-
Add a catalytic amount of acid (e.g., acetic acid) if necessary.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Collect the solid product by filtration and wash with a cold solvent.
-
Purify the crude product by recrystallization or column chromatography to obtain the final fluorescent probe.
-
Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HR-MS).[1][2]
References
- 1. The Monitoring and Cell Imaging of Fe3+ Using a Chromone-Based Fluorescence Probe [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A highly selective and sensitive fluorescent probe based on the chromone fluorophore for imaging hydrogen sulfide in living cells - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. A Chromone Based Fluorescent Probe for the Effective Detection of Aluminium Ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel chromone and rhodamine derivative as fluorescent probe for the detection of Zn(II) and Al(III) based on two different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Mannich Reaction of 6-Chlorochromone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The Mannich reaction is a cornerstone in organic synthesis, enabling the aminoalkylation of an acidic proton located adjacent to a carbonyl group. This reaction is of significant interest in medicinal chemistry for the synthesis of novel therapeutic agents. The introduction of an aminomethyl group to the 6-chlorochromone scaffold is a key step in the development of compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. These application notes provide detailed protocols for the Mannich reaction of this compound derivatives, offering a foundation for the synthesis of novel Mannich bases.
General Reaction Scheme
The Mannich reaction is a three-component condensation involving an active hydrogen compound (this compound derivative), an aldehyde (typically formaldehyde), and a primary or secondary amine. The reaction proceeds via the formation of an iminium ion from the amine and aldehyde, which then electrophilically attacks the enol form of the chromone derivative.
Caption: General scheme of the Mannich reaction.
Experimental Protocols
The following protocols are generalized methods for the synthesis of Mannich bases of this compound derivatives. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Synthesis of 6-Chloro-3-(dimethylaminomethyl)chromone Hydrochloride
This protocol describes a classic Mannich reaction using dimethylamine hydrochloride and paraformaldehyde.
Materials:
-
This compound
-
Dimethylamine hydrochloride
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (95%)
-
Acetone
Procedure:
-
In a round-bottom flask, combine the this compound (0.20 mol), dimethylamine hydrochloride (0.20 mol), and paraformaldehyde (0.25 mol).
-
Add 30 mL of 95% ethanol and a catalytic amount of concentrated HCl (0.50 mL).
-
Reflux the mixture for 3 hours.
-
After cooling to room temperature, add 150 mL of acetone to the reaction mixture.
-
Store the mixture in a refrigerator overnight to facilitate crystallization.
-
Filter the resulting crystals and recrystallize from a mixture of acetone and 95% ethanol to yield the pure Mannich base hydrochloride.
Protocol 2: Microwave-Assisted Synthesis of 6-Chloro-3-(piperidin-1-ylmethyl)chromone
Microwave irradiation can significantly reduce reaction times and improve yields in some cases.
Materials:
-
This compound
-
Piperidine
-
Paraformaldehyde
-
Ethanol
Procedure:
-
In a microwave-safe reaction vessel, suspend this compound (1 mmol), piperidine (1.2 mmol), and paraformaldehyde (1.5 mmol) in ethanol (5 mL).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable temperature (e.g., 100-120°C) for a predetermined time (e.g., 10-30 minutes).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction vessel to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
Data Presentation
The following table summarizes typical reaction parameters for the synthesis of this compound Mannich bases. These values are illustrative and may require optimization for specific derivatives.
| Parameter | Protocol 1 | Protocol 2 |
| Reactant Ratios (Chromone:Amine:Formaldehyde) | 1 : 1 : 1.25 | 1 : 1.2 : 1.5 |
| Solvent | 95% Ethanol | Ethanol |
| Catalyst | Concentrated HCl | None (Microwave) |
| Temperature | Reflux (approx. 78°C) | 100-120°C |
| Reaction Time | 3 hours | 10-30 minutes |
| Typical Yield | Moderate to High | Good to Excellent |
Experimental Workflow
The general workflow for the synthesis and purification of this compound Mannich bases is outlined below.
Caption: Experimental workflow for Mannich base synthesis.
Mechanism of the Mannich Reaction
The Mannich reaction proceeds through a well-established mechanism involving the formation of an iminium ion intermediate.
Caption: Mechanism of the Mannich reaction.
Troubleshooting & Optimization
Technical Support Center: Optimization of 6-Chlorochromone Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-chlorochromone. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common and commercially available starting material for the synthesis of this compound is 4-chloro-2-hydroxyacetophenone. This precursor undergoes cyclization to form the chromone ring.
Q2: Which synthetic routes are typically employed for this compound synthesis?
A2: Several synthetic routes can be used to synthesize chromone derivatives. For this compound, a prevalent and effective method is based on the Vilsmeier-Haack reaction, which introduces a formyl group at the 3-position, followed by cyclization. Another approach involves the synthesis of 6-chloro-3-hydroxychromone, which can be a versatile intermediate for further derivatization.
Q3: How can I improve the yield of my this compound synthesis?
A3: Optimizing reaction conditions is crucial for improving the yield. Key parameters to consider include the choice of catalyst, solvent, reaction temperature, and reaction time. For instance, in the Vilsmeier-Haack approach, the stoichiometry of the Vilsmeier reagent (formed from POCl₃ and DMF) and strict temperature control are critical. Microwave-assisted synthesis has also been shown to significantly reduce reaction times and improve yields in chromone synthesis.[1]
Q4: What are the typical side products I might encounter, and how can I minimize them?
A4: Side products can arise from incomplete reactions, over-formylation, or competing cyclization pathways.[2] To minimize their formation, it is important to use high-purity starting materials and maintain precise control over reaction stoichiometry and temperature.[2] Monitoring the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can help in determining the optimal reaction time to reduce byproduct formation.
Q5: What are the recommended methods for the purification of this compound?
A5: Purification of the crude product is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization is critical and should be determined experimentally to ensure high purity and recovery. For column chromatography, a silica gel stationary phase with a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) is commonly used. Monitoring fractions by TLC is essential to isolate the pure product.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Incomplete reaction. - Sub-optimal reaction temperature. - Degradation of starting material or product. - Inefficient purification. | - Monitor the reaction progress by TLC or HPLC to ensure completion. - Optimize the reaction temperature; for exothermic reactions like the Vilsmeier-Haack, ensure efficient cooling, especially during reagent addition.[2] - Ensure anhydrous conditions, as moisture can quench the reagents. - Optimize the purification method to minimize product loss. |
| Formation of Multiple Byproducts | - Incorrect stoichiometry of reagents. - Reaction temperature is too high or too low. - Impurities in starting materials. | - Carefully control the molar ratios of the reactants, especially the Vilsmeier reagent. - Rigorously control the reaction temperature.[2] - Use high-purity starting materials. |
| Dark-Colored Reaction Mixture or Product | - Polymerization or decomposition at elevated temperatures. - Presence of colored impurities in starting materials. | - Minimize the reaction time and avoid excessive heating.[2] - Consider purification of starting materials if they are suspected to be impure. - After the reaction, a work-up with an appropriate quenching agent and extraction can help remove colored impurities. |
| Difficulty in Product Isolation/Purification | - Product is too soluble in the recrystallization solvent. - Poor separation of product and impurities on the chromatography column. | - For recrystallization, screen a variety of solvents or solvent mixtures. - For column chromatography, optimize the eluent system to achieve better separation. Gradient elution may be beneficial. |
Experimental Protocols
Protocol 1: Synthesis of 6-Chloro-3-formylchromone via Vilsmeier-Haack Reaction
This protocol is a general guideline based on the Vilsmeier-Haack reaction for the formylation of activated aromatic compounds.
Materials:
-
4-Chloro-2-hydroxyacetophenone
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM, anhydrous)
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (3.0 eq.) to ice-cold N,N-dimethylformamide (5.0 eq.). Stir the mixture at 0°C for 30 minutes.
-
Dissolve 4-chloro-2-hydroxyacetophenone (1.0 eq.) in anhydrous dichloromethane.
-
Slowly add the solution of 4-chloro-2-hydroxyacetophenone to the prepared Vilsmeier reagent at 0°C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux (around 40-50°C).
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude 6-chloro-3-formylchromone by column chromatography on silica gel or by recrystallization.
Protocol 2: Synthesis of 6-Chloro-3-hydroxychromone
This protocol outlines the synthesis of 6-chloro-3-hydroxychromone, which can be a key intermediate.[3]
Materials:
-
4-Chloro-2-hydroxyacetophenone
-
N,N-Dimethylformamide-dimethylacetal (DMF-DMA)
-
Hydrogen peroxide (H₂O₂)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, concentrated)
-
Dichloromethane (CH₂Cl₂)
-
Ethanol
Procedure:
-
Step 1: Enaminone formation: In a microwave vial, add 4-chloro-2-hydroxyacetophenone and N,N-dimethylformamide-dimethylacetal (DMF-DMA). Irradiate the mixture in a microwave reactor. After the reaction is complete, remove the excess DMF-DMA under reduced pressure.
-
Dissolve the crude enaminone in dichloromethane and reflux with concentrated hydrochloric acid.
-
Step 2: Cyclization and hydroxylation: To a solution of the product from Step 1 in dichloromethane, add a solution of sodium hydroxide and cool the mixture in an ice bath.
-
Slowly add hydrogen peroxide to the reaction mixture.
-
After the reaction is complete, acidify the mixture with concentrated hydrochloric acid and reflux.
-
Cool the reaction mixture, and the product will precipitate.
-
Collect the precipitate by filtration, wash with cold water, and recrystallize from ethanol to obtain pure 6-chloro-3-hydroxychromone.[3]
Visualizations
References
Technical Support Center: 6-Chlorochromone Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-chlorochromone for improved yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent methods for synthesizing the chromone scaffold, applicable to this compound, include acid-catalyzed cyclization reactions.[1] Common starting materials are substituted 2-hydroxyacetophenones which undergo condensation and subsequent cyclization. Variations of this approach include the Baker-Venkataraman rearrangement and the Kostanecki-Robinson reaction.[2] Another notable method involves the Vilsmeier-Haack reaction of 2,5-dihydroxyacetophenone.[1]
Q2: What are the primary challenges encountered in the synthesis of this compound that can lead to low yields?
A2: A primary challenge in chromone synthesis is the formation of unwanted byproducts, which can complicate purification and significantly reduce the overall yield.[2] Specific issues include incomplete cyclization of intermediates, self-condensation of reactants, and side reactions resulting from harsh reaction conditions, such as high temperatures or strong acids.[2] The choice of solvent and catalyst is also critical and can impact reaction efficiency.
Q3: How can I monitor the progress of my this compound synthesis?
A3: Thin Layer Chromatography (TLC) is a standard and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more detailed analysis of the reaction mixture.
Q4: Are there any alternative reagents to consider if the chlorination step is problematic?
A4: If direct chlorination is leading to low yields or side products, consider using alternative chlorinating agents. While chlorine gas can be effective, it can be difficult to handle. Sulfuryl chloride is a valuable and more manageable alternative for chlorination reactions.[3] Another approach is to start with a pre-chlorinated precursor, such as p-chloroaniline, to build the chromone ring system.[3]
Troubleshooting Guide
Issue 1: Low or No Yield of this compound
This is a common issue that can arise from several factors during the synthesis. The following decision tree and suggestions can help diagnose and resolve the problem.
Troubleshooting Decision Tree for Low Yield
Caption: Troubleshooting decision tree for low yield of this compound.
Possible Cause & Solution:
-
Impure Reactants or Solvents:
-
Solution: Ensure all starting materials are of high purity. Recrystallize or distill starting materials if necessary. Use anhydrous solvents, as water can interfere with many of the reactions involved in chromone synthesis.
-
-
Suboptimal Reaction Temperature:
-
Solution: The optimal temperature can vary depending on the specific synthetic route. If the reaction is too slow, consider a modest increase in temperature. Conversely, if side product formation is observed, lowering the temperature may be beneficial. Monitor the reaction by TLC to find the optimal balance.
-
-
Incorrect Reaction Time:
-
Solution: Monitor the reaction progress using TLC. An insufficient reaction time will result in incomplete conversion, while an overly long reaction time can lead to the formation of degradation products.
-
-
Catalyst Inactivity or Incorrect Amount:
-
Solution: Use a fresh batch of catalyst. The choice of acid or base catalyst is crucial. For acid-catalyzed cyclizations, options include polyphosphoric acid (PPA), sulfuric acid, or p-toluenesulfonic acid (PTSA).[1] The amount of catalyst should also be optimized; too little may result in a sluggish reaction, while too much can promote side reactions.
-
Issue 2: Formation of Significant Byproducts
The presence of multiple spots on a TLC plate in addition to the desired product indicates byproduct formation.
Possible Cause & Solution:
-
Self-Condensation of Starting Materials:
-
Solution: This can sometimes be mitigated by slowly adding one reactant to the other to maintain a low concentration of the reactant prone to self-condensation. Adjusting the reaction temperature can also help.
-
-
Incomplete Cyclization:
-
Solution: The intermediate chalcone may be isolated as a major byproduct if the cyclization step is not complete.[4] Ensure that the reaction conditions for cyclization (e.g., sufficient acid catalyst and adequate heating) are met. Microwave irradiation has been shown to be effective in promoting ring cyclization.[1]
-
-
Side Reactions due to Harsh Conditions:
-
Solution: If strong acids or high temperatures are leading to decomposition or unwanted side reactions, consider milder alternatives. For example, using a supported acid catalyst could provide a more controlled reaction environment.[1]
-
Data Presentation
Table 1: Comparison of Catalysts in Chromone Synthesis
| Catalyst Type | Examples | Typical Conditions | Advantages | Potential Issues |
| Acid Catalysts | H₂SO₄, HCl, PPA, PTSA[1] | Reflux in a suitable solvent | Readily available, effective for cyclization[1] | Harsh conditions can lead to byproducts[2] |
| Base Catalysts | Na, Diisopropylamine | Varies with specific reaction | Can be effective for certain condensations[5] | May promote self-condensation |
| Solid-Supported Catalysts | Triflic acid on silica or carbon[1] | Heterogeneous catalysis | Easier separation, potentially milder conditions | Catalyst preparation may be required |
| Microwave Irradiation | N/A | Microwave reactor | Rapid heating, can improve yields and reduce reaction times[1][5] | Requires specialized equipment |
Experimental Protocols
Protocol 1: General Acid-Catalyzed Synthesis of this compound
This protocol describes a general method for the synthesis of this compound starting from 1-(5-chloro-2-hydroxyphenyl)ethan-1-one.
References
Side product formation in chromone synthesis and mitigation.
Welcome, researchers, scientists, and drug development professionals. This technical support center is designed to provide you with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of side product formation during chromone synthesis. Here, you will find detailed information to help you optimize your reaction conditions, minimize unwanted byproducts, and improve the overall yield and purity of your target chromone derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in chromone synthesis, and which reactions are most prone to them?
A1: Side product formation is a common challenge in various chromone synthesis methods. The most frequently encountered byproducts include coumarins, aurones, and self-condensation products of starting materials.
-
Coumarins: These are common in reactions like the Kostanecki-Robinson and Simonis syntheses, particularly under strongly acidic conditions.[1]
-
Aurones: (2-benzylidene-coumaran-3-ones) can be significant side products in the Kostanecki-Robinson reaction, especially with certain substitution patterns on the starting materials.[1]
-
Self-condensation products: Base-catalyzed reactions, such as the Claisen-Schmidt condensation used to form chalcone precursors, are prone to the self-condensation of ketones or aldehydes.[1][2]
-
3-Substituted Chromones: The Baker-Venkataraman rearrangement can sometimes lead to the formation of unwanted 3-substituted chromones.
Q2: How can I identify the side products in my reaction mixture?
A2: The first step in mitigating side product formation is to identify the impurities. A combination of chromatographic and spectroscopic techniques is recommended:
-
Isolation: Isolate the major side product(s) using column chromatography, preparative Thin Layer Chromatography (TLC), or High-Performance Liquid Chromatography (HPLC).
-
Characterization: Once isolated, characterize the compound(s) using spectroscopic methods such as:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To determine the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
By comparing the spectral data with known compounds or through detailed analysis, you can elucidate the structure of the side product.
Q3: What general strategies can I employ to minimize side product formation?
A3: Several general strategies can be applied across different chromone synthesis methods to improve selectivity and yield:
-
Optimize Reaction Conditions: Carefully control reaction parameters such as temperature, reaction time, and the choice and concentration of catalysts and bases.
-
Purity of Starting Materials: Ensure the high purity of your starting materials, as impurities can lead to unexpected side reactions.[3]
-
Inert Atmosphere: For reactions sensitive to air or moisture, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation and side reactions.[4]
-
Protecting Groups: If your starting materials contain reactive functional groups that are not involved in the desired transformation, consider using protecting groups to prevent them from participating in side reactions.
Troubleshooting Guides for Specific Synthesis Methods
Claisen-Schmidt Condensation (for Chalcone Precursors)
The Claisen-Schmidt condensation is a crucial step in many chromone syntheses, leading to the formation of a chalcone intermediate. A primary challenge is the self-condensation of the ketone starting material.
Issue: Low yield of the desired chalcone due to significant self-condensation of the ketone.
Solutions:
-
Order of Addition: Slowly add the aldehyde to a mixture of the ketone and the base. This ensures the enolate formed from the ketone preferentially reacts with the more electrophilic aldehyde.[2]
-
Choice of Base: While strong bases like NaOH and KOH are effective, they can also promote self-condensation. Consider using milder bases or solid-supported catalysts.[2]
-
Reaction Temperature: Lowering the reaction temperature can often favor the desired crossed-condensation product.[2]
Data Presentation: Effect of Different Bases on Chalcone Yield
| Base | Solvent | Temperature | Yield (%) |
| NaOH (20 mol%) | Solvent-free (grinding) | Room Temperature | 98 |
| KOH (1.2 eq) | Ethanol | Room Temperature | 85-95 |
| NaOH (1.2 eq) | Ethanol | Room Temperature | 80-90 |
| Piperidine | Ethanol | Reflux | 70-80 |
This table summarizes typical yields and may vary depending on the specific substrates used.
Experimental Protocol: Minimizing Self-Condensation in Chalcone Synthesis
-
Reactant Preparation: In a round-bottom flask, dissolve the substituted acetophenone (1.0 equivalent) in ethanol.
-
Base Addition: To this solution, add a solution of NaOH or KOH (1.2 equivalents) in water or ethanol while stirring at room temperature.[2]
-
Aldehyde Addition: Slowly add the aromatic aldehyde (1.0 equivalent), dissolved in a minimal amount of ethanol, to the reaction mixture dropwise over 30 minutes.
-
Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours at room temperature.
-
Workup: Once the starting material is consumed, pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the crude chalcone.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Logical Workflow for Troubleshooting Low Chalcone Yield
Caption: Troubleshooting workflow for low chalcone yield.
Baker-Venkataraman Rearrangement
This rearrangement is a key step in the synthesis of flavones and other chromones, involving the conversion of a 2-acyloxyacetophenone to a 1,3-diketone.
Issue: Incomplete rearrangement or formation of side products.
Solutions:
-
Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents to prevent hydrolysis of the starting material and quenching of the base.[1]
-
Strong, Non-nucleophilic Base: Use a strong, non-nucleophilic base like potassium tert-butoxide or sodium hydride (NaH) to ensure complete enolate formation.[1]
-
Solvent Choice: Aprotic solvents such as THF, DMSO, or dry acetone are recommended.[1]
-
Temperature Control: The optimal temperature can range from room temperature to reflux, depending on the reactivity of the substrate and the strength of the base.[1]
Experimental Protocol: Selective Baker-Venkataraman Rearrangement
-
Esterification: To a solution of 2-hydroxyacetophenone (1.0 eq) in dry pyridine, add benzoyl chloride (1.2 eq) dropwise at 0 °C. Stir the mixture at room temperature until the reaction is complete (monitored by TLC). Pour the mixture into ice-cold dilute HCl to precipitate the 2-benzoyloxyacetophenone. Filter, wash with water, and dry.
-
Rearrangement: To a solution of the 2-benzoyloxyacetophenone (1.0 eq) in anhydrous pyridine, add powdered potassium hydroxide (2.0 eq) at 50 °C. Stir for 30 minutes. A yellow precipitate of the potassium salt of the diketone should form. Cool the mixture and acidify with 10% aqueous acetic acid to precipitate the crude 1,3-diketone.
-
Cyclization: Dissolve the crude 1,3-diketone in glacial acetic acid and add a catalytic amount of concentrated sulfuric acid. Heat the mixture to reflux for 1 hour. Pour the cooled reaction mixture onto ice to precipitate the chromone product.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent.
Reaction Pathway for Baker-Venkataraman Rearrangement
Caption: Key steps in the Baker-Venkataraman rearrangement.
Kostanecki-Robinson Reaction
This reaction can produce both chromones and coumarins. The product distribution is highly dependent on the reaction conditions.
Issue: Predominant formation of coumarin instead of the desired chromone.
Solutions:
-
Nature of Reactants: The structure of the o-hydroxyaryl ketone and the acid anhydride influences the product ratio.
-
Condensing Agent: The choice of condensing agent is critical. While traditional conditions may lead to mixtures, specific reagents can favor one product over the other.
Data Presentation: Product Distribution in the Kostanecki-Robinson Reaction
| o-Hydroxy Ketone | Acid Anhydride | Condensing Agent/Conditions | Chromone/Coumarin Ratio |
| o-Hydroxyacetophenone | Acetic Anhydride | Sodium Acetate, 180°C | Mixture |
| o-Hydroxypropiophenone | Acetic Anhydride | Sodium Acetate, 180°C | Chromone favored |
| o-Hydroxyacetophenone | Propionic Anhydride | Sodium Propionate, 180°C | Coumarin favored |
This table provides a general trend; actual ratios can vary.
Experimental Protocol: Favoring Chromone Formation
-
Reactant Mixture: In a round-bottom flask, thoroughly mix the o-hydroxyaryl ketone (1.0 eq), the aliphatic acid anhydride (3.0 eq), and the corresponding anhydrous sodium salt of the acid (1.5 eq).
-
Heating: Heat the mixture in an oil bath at 170-180 °C for 8-10 hours.
-
Workup: Cool the reaction mixture and add water. Boil the mixture for 15-20 minutes to hydrolyze the excess anhydride.
-
Isolation: Allow the mixture to cool. The solid product is then collected by filtration.
-
Purification: The crude product can be purified by steam distillation to remove any unreacted o-hydroxyaryl ketone, followed by recrystallization from ethanol to separate the chromone from any coumarin byproduct.
Simonis Reaction
Similar to the Kostanecki-Robinson reaction, the Simonis reaction can yield both chromones and coumarins.
Issue: Formation of coumarin as a major byproduct.
Solution:
-
Catalyst Choice: The choice of acid catalyst is crucial. While sulfuric acid can lead to coumarin formation, phosphorus pentoxide (P₂O₅) is reported to favor the formation of chromones.[5]
Reaction Pathway for Simonis Reaction
Caption: Catalyst-dependent pathways in the Simonis reaction.
Vilsmeier-Haack Reaction
This reaction is a highly efficient method for producing 3-formylchromones. While generally high-yielding, side reactions can occur.
Issue: Low yield or formation of impurities.
Solutions:
-
Vilsmeier Reagent Preparation: Ensure the Vilsmeier reagent is prepared correctly by slowly adding phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF) and allowing it to form completely before adding the substrate.[6]
-
Temperature Control: Maintain a low temperature during the addition of the 2-hydroxyacetophenone to the Vilsmeier reagent to control the exothermic reaction.
-
Stoichiometry: Use the correct stoichiometry of reagents as excess Vilsmeier reagent can lead to the formation of byproducts.
Experimental Protocol: Vilsmeier-Haack Synthesis of 3-Formylchromone
-
Vilsmeier Reagent Preparation: In a three-necked flask cooled in an ice-water bath, slowly add POCl₃ (1.2 eq) to DMF (5 eq) with vigorous stirring, keeping the temperature below 5 °C. After the addition, stir the mixture at room temperature for 30 minutes.[6]
-
Reaction with Substrate: Dissolve the 2-hydroxyacetophenone (1.0 eq) in a minimal amount of DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat at 60-70 °C for 2-3 hours.
-
Workup: Pour the cooled reaction mixture onto crushed ice with stirring to decompose the excess Vilsmeier reagent.
-
Isolation: Collect the precipitated solid by filtration, wash thoroughly with water, and dry.
-
Purification: Recrystallize the crude product from ethanol to obtain pure 3-formylchromone. Typical yields are in the range of 80-90%.[6][7]
Experimental Workflow for Vilsmeier-Haack Reaction
Caption: Workflow for 3-formylchromone synthesis.
References
Technical Support Center: Purification of Crude 6-Chlorochromone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 6-chlorochromone. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can originate from starting materials, side reactions, or degradation. Depending on the synthetic route, impurities may include unreacted 5-chloro-2-hydroxyacetophenone, byproducts from condensation reactions, and potentially isomeric chromone derivatives. If a Vilsmeier-Haack formylation is employed to introduce a group at the 3-position, residual Vilsmeier reagent or its decomposition products can also be present.[1]
Q2: How do I choose between recrystallization and column chromatography for purification?
A2: The choice of purification method depends on the impurity profile and the desired final purity. Recrystallization is effective for removing small amounts of impurities from a solid product, especially if the impurities have significantly different solubility profiles from this compound.[2] Column chromatography is a more versatile technique that can separate complex mixtures and compounds with similar polarities.[3][4] A decision-making workflow is provided below to guide your selection.
Q3: My purified this compound has a low melting point and a broad melting range. What does this indicate?
A3: A low and broad melting point range is a strong indicator of residual impurities in your product. Pure crystalline solids typically have a sharp melting point. Further purification by recrystallization or column chromatography is recommended.
Q4: Can I use reverse-phase chromatography to purify this compound?
A4: While normal-phase chromatography is more common for this class of compounds, reverse-phase chromatography can be an alternative. It is particularly useful if the impurities are more polar than this compound. The stationary phase would be nonpolar (e.g., C18-silica), and the mobile phase would be a polar solvent system (e.g., methanol/water or acetonitrile/water).
Q5: How can I detect colorless impurities during column chromatography?
A5: Since many organic compounds are colorless, Thin-Layer Chromatography (TLC) is essential for monitoring the separation.[4] Small aliquots of each collected fraction should be spotted on a TLC plate and visualized under a UV lamp, as chromones are typically UV-active. Staining with reagents like potassium permanganate can also be used to visualize spots.[4]
Purification Strategy Selection
The choice between recrystallization and column chromatography is a critical step in the purification process. The following decision tree can help you select the most appropriate method for your crude this compound product.
Caption: Decision tree for selecting a purification method.
Recrystallization
Recrystallization is a technique used to purify solid compounds based on their differential solubility in a particular solvent at different temperatures.
Troubleshooting Guide: Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| Product does not dissolve in hot solvent. | The solvent is not suitable for your compound. | Select a more polar solvent or a solvent mixture. Refer to the solvent selection table below. |
| Product "oils out" upon cooling. | The boiling point of the solvent is higher than the melting point of the compound. The solution is too concentrated. | Use a lower-boiling point solvent. Add a small amount of a co-solvent in which the compound is more soluble. |
| No crystals form upon cooling. | The solution is not saturated (too much solvent was used). The cooling process is too rapid. | Reheat the solution to evaporate some of the solvent. Cool the solution slowly, first at room temperature and then in an ice bath. Scratch the inside of the flask with a glass rod to induce crystallization. |
| Low recovery of purified product. | Too much solvent was used, leading to significant loss of product in the mother liquor. The compound is significantly soluble in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled before filtration. |
Experimental Protocol: Recrystallization of this compound
-
Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents at room temperature and at their boiling points to find a suitable solvent. An ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
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Drying: Dry the purified crystals in a vacuum oven or desiccator.
Quantitative Data: Recrystallization Solvents for this compound (Hypothetical Data)
| Solvent System | Suitability | Expected Recovery | Expected Purity Improvement |
| Ethanol | Good | 75-85% | Significant removal of non-polar impurities |
| Ethyl Acetate/Hexane | Very Good | 80-90% | Excellent for removing both more polar and less polar impurities |
| Toluene | Fair | 60-70% | Can be effective if impurities are highly polar |
| Acetone/Water | Good | 70-80% | Useful for removing highly soluble impurities |
Column Chromatography
Column chromatography is a powerful technique for separating components of a mixture based on their differential adsorption to a stationary phase.[3]
Troubleshooting Guide: Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of compounds. | Inappropriate solvent system (eluent). Column was not packed properly (presence of air bubbles or channels). | Optimize the eluent system using TLC. Aim for an Rf of 0.2-0.4 for the target compound. Repack the column carefully, ensuring a uniform and bubble-free stationary phase. |
| Cracked or channeled column bed. | The column ran dry. The stationary phase was not properly settled. | Always keep the solvent level above the top of the stationary phase.[4] Gently tap the column during packing to ensure an even bed. |
| Tailing of spots on TLC. | The compound is too polar for the eluent. The sample was overloaded on the column. | Increase the polarity of the eluent. Use a smaller amount of crude product relative to the stationary phase (a general rule is a 1:30 to 1:100 ratio of sample to silica gel).[4] |
| Product elutes too quickly or too slowly. | The eluent is too polar or not polar enough. | Adjust the polarity of the eluent. If the product elutes too quickly, decrease the polarity. If it elutes too slowly, increase the polarity. |
Experimental Protocol: Column Chromatography of this compound
-
Preparation of the Column:
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Select a glass column of appropriate size.
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Place a small plug of cotton or glass wool at the bottom.
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Add a thin layer of sand.
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Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 98:2 Hexane:Ethyl Acetate).[4]
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Pour the slurry into the column and allow it to pack evenly, tapping gently to remove air bubbles.[4]
-
Add another thin layer of sand on top of the silica gel.[4]
-
-
Sample Loading:
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Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to the solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add the dry sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Begin elution with a low polarity solvent mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 90:10, 80:20 Hexane:Ethyl Acetate).
-
Collect fractions in test tubes and monitor the separation by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Quantitative Data: Column Chromatography of this compound (Hypothetical Data)
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient of Hexane and Ethyl Acetate |
| Initial Eluent | 95:5 Hexane:Ethyl Acetate |
| Final Eluent | 70:30 Hexane:Ethyl Acetate |
| Expected Rf of this compound | ~0.3 in 80:20 Hexane:Ethyl Acetate |
| Expected Yield | 70-85% |
| Expected Purity | >98% |
Column Chromatography Workflow
Caption: Workflow for column chromatography purification.
References
Technical Support Center: Challenges in the Scale-Up of 6-Chlorochromone Production
Welcome to the Technical Support Center for the production of 6-Chlorochromone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis and scale-up of this important chemical intermediate. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to help navigate the challenges of transitioning from laboratory-scale experiments to larger-scale production.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthesis route for this compound?
A1: The most prevalent and industrially viable method for the synthesis of this compound, specifically 6-chloro-3-formylchromone, is the Vilsmeier-Haack reaction. This reaction involves the formylation of an activated aromatic compound, in this case, a derivative of 2'-hydroxyacetophenone, using a Vilsmeier reagent, which is typically formed from a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
Q2: What are the primary challenges when scaling up the Vilsmeier-Haack reaction for this compound production?
A2: The primary challenges during the scale-up of the Vilsmeier-Haack reaction for this compound production include:
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Exothermic Reaction Control: The formation of the Vilsmeier reagent and the subsequent formylation reaction are exothermic and can lead to thermal runaway if not properly managed.[1]
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Reagent Stoichiometry and Addition: Precise control over the molar ratios of the reactants is crucial to avoid the formation of byproducts. The rate of addition of reagents also becomes critical on a larger scale to maintain temperature control.
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Mixing Efficiency: Ensuring homogenous mixing in large reactors is essential to prevent localized hotspots and uneven reactions, which can lead to lower yields and increased impurity formation.[1]
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Impurity Profile Management: The formation of various byproducts, including over-formylated compounds and chlorinated impurities, can complicate the purification process.
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Work-up and Product Isolation: The quenching and extraction procedures need to be carefully designed for large volumes to ensure safety and maximize product recovery.
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Material Compatibility: The use of corrosive reagents like phosphorus oxychloride requires careful selection of reactor materials.
Q3: What are the expected byproducts in the synthesis of this compound via the Vilsmeier-Haack reaction?
A3: Common byproducts can include:
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Unreacted Starting Materials: Incomplete reaction can leave residual 2'-hydroxy-5'-chloroacetophenone.
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Over-formylated Products: Although less common for this specific substrate, reaction at other positions on the aromatic ring can occur under harsh conditions.
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Chlorinated Byproducts: The use of POCl₃ can sometimes lead to undesired chlorination of the aromatic ring.
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Hydrolysis Products: Incomplete reaction or improper work-up can lead to various hydrolysis products.
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Polymeric Materials: Uncontrolled temperature can lead to the formation of polymeric tars.
Q4: How can the purity of this compound be improved at an industrial scale?
A4: At an industrial scale, purification is typically achieved through recrystallization or distillation. The choice of solvent for recrystallization is critical for obtaining high purity crystals. Column chromatography, while common in the lab, is often not economically viable for large-scale production. High-Performance Liquid Chromatography (HPLC) can be used for the purification of high-value products or for analytical purposes to assess purity.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- If starting material is still present, consider extending the reaction time or gradually increasing the reaction temperature. |
| Suboptimal Reaction Temperature | - The Vilsmeier-Haack reaction is temperature-sensitive. Ensure the initial formation of the Vilsmeier reagent is performed at a low temperature (0-5 °C).- The subsequent formylation reaction may require a higher temperature, which should be optimized through small-scale experiments. |
| Incorrect Stoichiometry | - Carefully control the molar ratio of 2'-hydroxy-5'-chloroacetophenone to the Vilsmeier reagent (DMF/POCl₃). An excess of the Vilsmeier reagent may be required to drive the reaction to completion, but a large excess can lead to byproduct formation. |
| Poor Mixing | - On a larger scale, ensure efficient agitation to maintain a homogenous reaction mixture and prevent localized temperature gradients. |
| Degradation during Work-up | - Ensure the quenching of the reaction is performed carefully, typically by adding the reaction mixture to ice-cold water or a buffered solution to avoid product degradation. |
Issue 2: High Impurity Levels
| Potential Cause | Troubleshooting Steps |
| Over-formylation | - Reduce the molar ratio of the Vilsmeier reagent.- Maintain a lower reaction temperature.- Monitor the reaction closely and stop it as soon as the starting material is consumed. |
| Formation of Chlorinated Byproducts | - This is an inherent risk with POCl₃. Consider alternative formylating agents if this is a persistent issue, though they may be less cost-effective.- Optimize the reaction temperature and time to minimize side reactions. |
| Presence of Unreacted Starting Material | - Increase the reaction time or temperature slightly.- Use a small excess of the Vilsmeier reagent. |
| Inefficient Purification | - Optimize the recrystallization solvent system to effectively remove specific impurities.- Consider a multi-step purification process, such as a wash followed by recrystallization. |
Data Presentation
Table 1: Effect of Reaction Temperature on Yield and Purity of this compound
| Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity by HPLC (%) | Key Observations |
| 40-45 | 12 | 65 | 92 | Incomplete conversion of starting material. |
| 50-55 | 8 | 85 | 97 | Optimal balance of reaction rate and selectivity. |
| 60-65 | 6 | 82 | 94 | Increased formation of colored impurities. |
| 70-75 | 4 | 75 | 88 | Significant increase in byproduct formation. |
Note: Data is illustrative and based on typical outcomes for Vilsmeier-Haack reactions. Actual results may vary.
Table 2: Impurity Profile of Crude this compound by GC-MS Analysis
| Impurity | Retention Time (min) | Relative Abundance (%) | Potential Source |
| 2'-hydroxy-5'-chloroacetophenone | 8.5 | 2.5 | Unreacted starting material |
| Dichlorinated Chromone Derivative | 12.8 | 1.2 | Side reaction with POCl₃ |
| Unidentified Isomer | 11.5 | 0.8 | Non-specific formylation |
| Polymeric Residue | >15 | <0.5 | High reaction temperature |
Note: This is a representative impurity profile. The actual impurities and their abundance will depend on the specific reaction conditions.
Experimental Protocols
Detailed Methodology for the Synthesis of 6-Chloro-3-formylchromone via Vilsmeier-Haack Reaction (Lab Scale)
Materials:
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2'-Hydroxy-5'-chloroacetophenone
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Anhydrous N,N-Dimethylformamide (DMF)
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Phosphorus oxychloride (POCl₃)
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Dichloromethane (DCM)
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Ice
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Ethanol (for recrystallization)
Procedure:
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Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice-water bath.
-
Slowly add POCl₃ (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature is maintained below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes. The formation of a solid white precipitate indicates the formation of the Vilsmeier reagent.
-
Formylation Reaction: Cool the Vilsmeier reagent mixture back to 0 °C.
-
Dissolve 2'-hydroxy-5'-chloroacetophenone (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent suspension over 30 minutes.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 50-55 °C for 8 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution by slowly adding a saturated sodium bicarbonate solution until the pH is ~7.
-
Extract the product with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from hot ethanol to yield pure 6-chloro-3-formylchromone.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield of this compound.
References
Troubleshooting low yield in Baker-Venkataraman rearrangement for chromones.
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the Baker-Venkataraman rearrangement for the synthesis of chromones.
Troubleshooting Guide
This section addresses common issues encountered during the Baker-Venkataraman rearrangement in a question-and-answer format to directly address specific experimental problems.
Question 1: I am observing a very low yield or no formation of the desired 1,3-diketone product. What are the potential causes and how can I resolve this?
Answer: Low to no product yield is a common issue and can stem from several factors related to the reaction conditions and reagents.
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Weak Base: The first step of the mechanism involves the deprotonation of the α-hydrogen of the acetophenone moiety by a base to form an enolate.[1][2] If the base is not strong enough, the enolate will not form in sufficient concentration, leading to a poor yield.
-
Presence of Water: The reaction must be conducted under anhydrous (dry) conditions.[3] Any moisture can quench the strong base and lead to the hydrolysis of the starting ester or the 1,3-diketone product.
-
Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents, and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Suboptimal Reaction Temperature: The reaction rate is temperature-dependent.
-
Solution: The optimal temperature can vary depending on the base and solvent used. For instance, reactions with K₂CO₃ in acetone may require reflux, while more reactive systems might proceed at room temperature.[3] If the reaction is sluggish, consider gradually increasing the temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Steric Hindrance: Bulky substituents on the aromatic rings of the starting material can hinder the intramolecular reaction.
-
Solution: In cases of significant steric hindrance, you may need to prolong the reaction time or increase the reaction temperature.
-
Question 2: My reaction is incomplete, and I see a significant amount of unreacted starting material. What should I do?
Answer: Incomplete conversion is often related to the issues described above, but here are some specific troubleshooting steps:
-
Increase Reaction Time: Monitor the reaction's progress using TLC. If you observe the persistence of the starting material spot after the initially planned reaction time, extend the duration of the reaction.
-
Re-evaluate Your Base: As mentioned, a stronger base might be necessary to drive the reaction to completion. Consider switching from a weaker base like K₂CO₃ to a stronger one like NaH.
-
Check Reagent Purity: Ensure that your starting materials and reagents are pure. Impurities can interfere with the reaction.
Question 3: I am observing the formation of significant side products. How can I minimize their formation?
Answer: Side product formation can be a challenge. Identifying the side products can provide clues to the underlying issue.
-
Hydrolysis Products: If you are not using strictly anhydrous conditions, you may observe the formation of the hydrolyzed ester starting material.
-
Solution: As emphasized, ensure your reaction setup is completely dry.
-
-
Intermolecular Reactions: At very high concentrations, intermolecular Claisen condensation might compete with the desired intramolecular rearrangement.
-
Solution: While less common for this specific rearrangement, running the reaction at a slightly lower concentration might be beneficial.
-
-
Degradation: At excessively high temperatures, the starting material or the product may begin to decompose.
-
Solution: Carefully control the reaction temperature. If you suspect degradation, try running the reaction at a lower temperature for a longer period.
-
Frequently Asked Questions (FAQs)
Q1: What is the Baker-Venkataraman rearrangement?
A1: The Baker-Venkataraman rearrangement is a base-catalyzed chemical reaction that converts a 2-acyloxyacetophenone into a 1,3-diketone.[1] This 1,3-diketone is a key intermediate in the synthesis of chromones and flavones.[5] The reaction proceeds via the formation of an enolate followed by an intramolecular acyl transfer.[1][6]
Q2: What are the typical bases and solvents used in this rearrangement?
A2: A variety of bases and solvents can be used. The choice often depends on the specific substrate and the desired reactivity. Commonly used bases include potassium hydroxide (KOH), potassium carbonate (K₂CO₃), sodium hydride (NaH), and potassium tert-butoxide (KOt-Bu).[3][4] The reaction is typically carried out in anhydrous aprotic solvents such as pyridine, acetone, tetrahydrofuran (THF), or dimethyl sulfoxide (DMSO).[3]
Q3: How do I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an effective technique for monitoring the progress of the Baker-Venkataraman rearrangement. You can spot the reaction mixture alongside your starting material on a TLC plate and observe the disappearance of the starting material spot and the appearance of the product spot over time.
Q4: What is the subsequent step after the rearrangement to obtain the chromone?
A4: The 1,3-diketone intermediate formed from the Baker-Venkataraman rearrangement undergoes an acid-catalyzed cyclodehydration to form the final chromone or flavone product.[7] Common acids used for this step include sulfuric acid in acetic acid.[7]
Optimization of Reaction Conditions
The yield of the Baker-Venkataraman rearrangement is highly dependent on the choice of base, solvent, and temperature. The following table summarizes some common conditions and their general applicability.
| Base | Solvent | Temperature | Remarks |
| KOH | Pyridine | 50°C | A classic and widely used method.[7] |
| K₂CO₃ | Acetone | Reflux | A milder option, but may result in lower yields or require longer reaction times. |
| NaH | THF or Toluene | Room Temp. to Reflux | A strong base, effective for less reactive substrates. Requires strict anhydrous conditions.[5] |
| KOt-Bu | THF or DMSO | Room Temp. | A very strong base, often leading to high yields and faster reaction times.[8] |
Detailed Experimental Protocol
This protocol describes a typical procedure for the synthesis of a chromone via the Baker-Venkataraman rearrangement, starting from a 2-hydroxyacetophenone.
Step 1: Esterification of 2-Hydroxyacetophenone
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In a round-bottom flask, dissolve the 2-hydroxyacetophenone in pyridine.
-
Slowly add the desired acyl chloride (e.g., benzoyl chloride) to the solution. An exothermic reaction may occur.
-
Stir the reaction mixture at room temperature for the appropriate amount of time, monitoring the reaction by TLC until the starting material is consumed.
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Upon completion, pour the reaction mixture into a beaker containing ice and dilute hydrochloric acid to precipitate the 2-acyloxyacetophenone.
-
Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can often be used in the next step without further purification.
Step 2: Baker-Venkataraman Rearrangement
-
Dissolve the crude 2-acyloxyacetophenone from Step 1 in an appropriate anhydrous solvent (e.g., pyridine) in a dry round-bottom flask.
-
Add the chosen base (e.g., pulverized KOH) to the solution.
-
Heat the mixture with stirring to the optimal temperature (e.g., 50°C for KOH in pyridine) for the required time. The formation of a precipitate of the potassium salt of the diketone may be observed.[7]
-
Monitor the reaction by TLC.
-
Once the rearrangement is complete, cool the reaction mixture to room temperature and acidify it with a dilute acid (e.g., 10% acetic acid) to precipitate the 1,3-diketone.
-
Collect the product by vacuum filtration, wash with water, and dry.
Step 3: Acid-Catalyzed Cyclization to Chromone
-
Dissolve the crude 1,3-diketone from Step 2 in glacial acetic acid in a round-bottom flask.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.[7]
-
Heat the mixture at reflux, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture and pour it onto crushed ice to precipitate the chromone product.
-
Collect the solid by vacuum filtration, wash thoroughly with water to remove any residual acid, and dry.
-
The crude chromone can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Visualizing the Process
Diagram 1: The Baker-Venkataraman Rearrangement Mechanism
Caption: Mechanism of the Baker-Venkataraman Rearrangement.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields.
References
- 1. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Baker-Venkatraman Rearrangement (Chapter 3) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 7. benchchem.com [benchchem.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Optimizing Chromone Ring Closure
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and troubleshooting for the synthesis of chromones, a critical scaffold in medicinal chemistry.
Troubleshooting Guide
This guide addresses common issues encountered during the chromone ring closure step in a question-and-answer format.
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in chromone synthesis can be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Incomplete Reaction: The reaction may not be proceeding to completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present after the expected reaction time, consider extending the reaction duration or increasing the temperature.[1]
-
Suboptimal Reaction Conditions: The choice of catalyst, solvent, temperature, and reaction time are critical. These parameters should be optimized. For instance, in microwave-assisted synthesis, adjusting the base, solvent, and temperature can significantly enhance yields.[1]
-
Side Product Formation: Competing reactions can consume starting materials, thereby reducing the yield of the desired product. A common side product in certain chromone syntheses is the isomeric coumarin. The choice of condensing agent can influence the product distribution. For example, using phosphorus pentoxide (P₂O₅) in the Simonis reaction is reported to favor chromone formation over coumarin.[1][2]
-
Purification Losses: Significant product loss can occur during workup and purification. Re-evaluate your extraction and chromatography procedures to minimize these losses.[1]
-
Steric Hindrance: Bulky substituents on the aromatic ring or the acyl group can sterically hinder the intramolecular cyclization. In such cases, increasing the reaction time or using a less bulky catalyst might be beneficial.[1][2]
-
Presence of Moisture: For reactions involving strong bases like sodium hydride (NaH), the presence of water will quench the base and inhibit the reaction.[2]
Question 2: I am observing the formation of a significant amount of a coumarin side product. How can I suppress its formation?
Answer: The formation of coumarin is a common challenge, particularly in the Simonis reaction. The regioselectivity depends on the initial nucleophilic attack of the phenolic hydroxyl group.[2] To favor chromone formation:
-
Catalyst Selection: The choice of catalyst is pivotal. Using phosphorus pentoxide (P₂O₅) as a catalyst is often effective as it is believed to activate the ketone carbonyl, thus favoring chromone formation.[1][2] Strong Brønsted acids like sulfuric acid can sometimes lead to mixtures with coumarins.[2]
-
Reaction Temperature: Lowering the reaction temperature can increase selectivity by favoring the thermodynamically controlled product.[1]
-
Solvent Polarity: The polarity of the solvent can influence the reaction pathway. Experiment with a range of solvents with different polarities.[1]
Question 3: My starting material is decomposing under the reaction conditions. What can I do?
Answer: Decomposition of starting material or product can occur under harsh acidic or basic conditions, or at high temperatures.
-
Milder Catalyst: Switch to a milder acid catalyst (e.g., from sulfuric acid to p-toluenesulfonic acid) or a weaker base.[2]
-
Lower Temperature: Reduce the reaction temperature and extend the reaction time.[1][2]
-
Protecting Groups: If a functional group is sensitive to the reaction conditions, consider using a protecting group.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for chromone ring closure?
A1: Chromone synthesis can be performed under either acidic or basic conditions.[3][4]
-
Acid Catalysts: A wide range of acids can be used, including sulfuric acid (H₂SO₄), hydrochloric acid (HCl), polyphosphoric acid (PPA), acetic acid, p-toluenesulfonic acid (PTSA), and phosphorus oxychloride (POCl₃).[3][4][5] PPA is also a strong dehydrating agent.[2]
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Base Catalysts: Base-catalyzed ring closure is less common but can be effective.[4] Typical bases include piperidine in refluxing pyridine, sodium methoxide, and sodium hydride.[3][4]
Q2: How do I choose the best synthetic method for my target chromone?
A2: The choice of method depends on several factors:
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Substitution Pattern: The desired substitution pattern on the chromone ring will dictate the most suitable starting materials and synthetic route.[1]
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Availability of Starting Materials: The accessibility and cost of the required precursors are practical considerations.[1]
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Reaction Conditions: Some methods require harsh acidic or basic conditions that may not be compatible with sensitive functional groups on your molecule.[1]
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Yield and Purity: The expected yield and the ease of purification are important factors to consider.[1]
Q3: Are there any safety precautions I should be aware of?
A3: Yes, standard laboratory safety practices should always be followed.
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Handling of Reagents: Many reagents used in chromone synthesis are corrosive or toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1]
-
High Temperatures: Many synthesis protocols require high temperatures. Use appropriate heating equipment and take care to avoid burns.[1]
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Microwave Synthesis: If using a microwave reactor, ensure you are properly trained in its operation and follow all safety guidelines provided by the manufacturer.[1]
Data Presentation
Table 1: Influence of Acid Catalyst on Chromone Synthesis
| Reaction Type | Catalyst | Typical Conditions | Outcome/Yield |
| Cyclization of 1,3-diketone | Concentrated HCl / Acetic Acid | Reflux | Good to excellent |
| Cyclization of 1,3-diketone | Sulfuric Acid / Acetic Acid | Reflux | Good to excellent |
| Simonis Reaction | Phosphorus Pentoxide (P₂O₅) | 100°C | Favors chromone formation |
| Simonis Reaction | Sulfuric Acid | Variable | Can lead to mixtures with coumarins |
| Cyclization of alkyl derivatives | Methanesulfonyl chloride / BF₃·OEt₂ | 0°C | High yield, mild conditions |
| Dehydration of chroman-4-ol | p-Toluenesulfonic acid (p-TSA) | Toluene, 90°C | Good (e.g., 63%) |
Note: This table is compiled from various sources and may involve different substrates and conditions, but illustrates the variety of catalysts used.[2]
Experimental Protocols
Protocol 1: Classical Acid-Catalyzed Cyclization of a 1-(2-hydroxyphenyl)-1,3-dione
This protocol is typical for the final step following a Baker-Venkataraman rearrangement.[2]
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Dissolution: Dissolve the crude 1-(2-hydroxyphenyl)-1,3-dione intermediate in glacial acetic acid in a round-bottom flask.
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Acid Addition: Add a catalytic amount of concentrated sulfuric acid or hydrochloric acid (e.g., 3-5 drops).[2]
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Heating: Fit the flask with a reflux condenser and heat the mixture to reflux (typically around 120°C) with stirring.
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Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice water to precipitate the product.
-
Isolation: Collect the crude product by vacuum filtration and wash it with water until the mother liquor is no longer acidic.
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Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or petroleum ether).
Protocol 2: Microwave-Assisted Synthesis of a Bromochromone-2-carboxylic Acid
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Reaction Setup: In a microwave reactor vial, combine 5'-bromo-2'-hydroxyacetophenone (1 equiv), diethyl oxalate (3 equiv), and a solution of sodium methoxide (3 equiv) in methanol.[6][7]
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Microwave Irradiation (Step 1): Heat the reaction mixture in a microwave reactor at 120 °C for 20 minutes.[6][7]
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Acidification and Hydrolysis (Step 2): Add a solution of HCl (6 M) and continue heating at 120 °C for 40 minutes.[6][7]
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Work-up: Pour the reaction mixture into water.
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Isolation: Filter the resulting solid, wash with water, then with dichloromethane, and dry to obtain the product.[6]
References
Technical Support Center: Synthesis of 6-Chlorochromone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the synthesis of 6-Chlorochromone. The following information is designed to address specific issues that may be encountered during experimentation, with a focus on the effects of solvent choice on the reaction outcome.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound and its derivatives?
A1: The most prevalent methods for synthesizing the this compound scaffold are the Vilsmeier-Haack reaction of a substituted acetophenone, and the cyclization of a corresponding chalcone. The Vilsmeier-Haack reaction introduces a formyl group at the 3-position, yielding 6-chloro-3-formylchromone, a versatile intermediate. The cyclization of a 2'-hydroxy-5'-chlorochalcone is another common method to access the this compound core.
Q2: How does the choice of solvent impact the Vilsmeier-Haack synthesis of 6-chloro-3-formylchromone?
A2: In the Vilsmeier-Haack reaction, N,N-Dimethylformamide (DMF) often serves as both a reactant and the solvent. The use of other solvents like dichloromethane (DCM) or chloroform can be employed. The polarity and boiling point of the solvent can influence the reaction rate and the solubility of intermediates. Anhydrous conditions are crucial, as moisture can deactivate the Vilsmeier reagent.
Q3: I am observing low yields in my synthesis of this compound. What are the likely causes?
A3: Low yields can stem from several factors. In the Vilsmeier-Haack synthesis, incomplete formation of the Vilsmeier reagent, suboptimal reaction temperature, or the presence of moisture can be detrimental. For chalcone cyclization, the choice of base and solvent is critical for efficient ring closure. Inadequate purification techniques can also lead to significant product loss.
Q4: What are common byproducts in the synthesis of this compound?
A4: In the Vilsmeier-Haack synthesis, incomplete cyclization can lead to the formation of β-chloro-α,β-unsaturated aldehyde intermediates. Over-reaction or side reactions with the starting materials can also occur. During chalcone cyclization, incomplete reaction will leave unreacted chalcone, and side reactions may include the formation of other heterocyclic systems depending on the reaction conditions.
Q5: Are there any specific safety precautions to consider during the synthesis of this compound?
A5: Yes, several safety precautions are necessary. Phosphorus oxychloride (POCl₃), used in the Vilsmeier-Haack reaction, is highly corrosive and reacts violently with water; it should be handled in a fume hood with appropriate personal protective equipment (PPE). Chlorinated solvents like DCM and chloroform are hazardous and should also be handled with care. Always consult the Safety Data Sheet (SDS) for all reagents used in the synthesis.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solutions |
| Low or No Product Yield | Vilsmeier-Haack: - Inactive Vilsmeier reagent due to moisture. - Insufficient reaction temperature or time. - Poor quality of starting 2'-hydroxy-5'-chloroacetophenone. Chalcone Cyclization: - Inappropriate base or solvent for cyclization. - Low reaction temperature. | Vilsmeier-Haack: - Ensure all glassware is oven-dried and reagents are anhydrous. - Gradually increase the reaction temperature and monitor by TLC. - Verify the purity of the starting material by NMR or melting point. Chalcone Cyclization: - Screen different base/solvent combinations (e.g., NaOH/Ethanol, Piperidine/Methanol). - Increase the reaction temperature or prolong the reaction time. |
| Formation of Multiple Byproducts | - Incorrect stoichiometry of reagents. - Reaction temperature is too high, leading to side reactions. - Presence of impurities in starting materials. | - Carefully control the molar ratios of the reactants. - Lower the reaction temperature and monitor the reaction progress closely. - Purify starting materials before use. |
| Dark-Colored Reaction Mixture or Product | - Decomposition of starting materials or product at high temperatures. - Polymerization of aldehyde products. | - Reduce the reaction temperature and shorten the reaction time if possible. - Consider performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon). - Purify the crude product using column chromatography or recrystallization. |
| Difficulty in Product Purification | - Product is highly soluble in the workup solvents. - Co-elution of byproducts with the desired product during chromatography. - Oily product that is difficult to crystallize. | - During aqueous workup, saturate the aqueous layer with brine to reduce the solubility of the organic product. - Optimize the solvent system for column chromatography to achieve better separation. - Attempt to form a crystalline derivative for purification, or use alternative purification techniques like preparative HPLC. |
Quantitative Data on Solvent Effects
| Reaction Step | Solvent/Condition | Typical Yield (%) | Reaction Time | Remarks |
| Vilsmeier-Haack Formylation of p-Chlorophenol * | Solvent-free | 72%[1] | 20-30 min[1] | Provides the key precursor, 2-hydroxy-5-chlorobenzaldehyde.[1] The reaction is carried out by grinding the reactants in a mortar and pestle.[1] |
| Vilsmeier-Haack Synthesis of 6-chloro-3-formylchromone | N,N-Dimethylformamide (DMF) | Good to Excellent | Several hours | DMF acts as both reagent and solvent. Reaction temperature is a critical parameter. |
| Vilsmeier-Haack Synthesis of 6-chloro-3-formylchromone | Dichloromethane (DCM) or Chloroform | Moderate to Good | Several hours | Used as a solvent when DMF is used solely as the formylating agent. |
| Cyclization of 2'-hydroxy-5'-chlorochalcone | Ethanol or Methanol | Good to Excellent | Varies | Commonly used protic solvents for base-catalyzed cyclization. |
| Cyclization of 2'-hydroxy-5'-chlorochalcone | Dioxane or Toluene | Moderate to Good | Varies | Aprotic solvents can also be used, sometimes leading to different reaction kinetics or selectivity. |
*This data is for the synthesis of a key precursor, 2-hydroxy-5-chlorobenzaldehyde, from p-chlorophenol.
Experimental Protocols
Protocol: Synthesis of 6-chloro-3-formylchromone via Vilsmeier-Haack Reaction
This protocol describes the synthesis of 6-chloro-3-formylchromone from 2'-hydroxy-5'-chloroacetophenone.
Materials:
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2'-Hydroxy-5'-chloroacetophenone
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N,N-Dimethylformamide (DMF), anhydrous
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Phosphorus oxychloride (POCl₃)
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Dichloromethane (DCM), anhydrous
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Ice
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Standard laboratory glassware for inert atmosphere reactions
Procedure:
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Nitrogen), add anhydrous DMF (3 equivalents).
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Cool the flask to 0 °C in an ice bath.
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Slowly add phosphorus oxychloride (POCl₃) (3 equivalents) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C.
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Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
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Dissolve 2'-hydroxy-5'-chloroacetophenone (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
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Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is ~7.
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Extract the product with DCM (3 x 50 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter and concentrate the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure 6-chloro-3-formylchromone.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
Technical Support Center: 6-Chloro-3-Formylchromone Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of 6-chloro-3-formylchromone.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of 6-chloro-3-formylchromone in a question-and-answer format.
Q1: My purified 6-chloro-3-formylchromone is still showing impurities by TLC/HPLC analysis. What are the likely contaminants?
A1: Impurities in synthesized 6-chloro-3-formylchromone typically originate from the Vilsmeier-Haack reaction used for its preparation. Common impurities include:
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Unreacted 2-hydroxy-5-chloroacetophenone: The starting material for the synthesis.
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Vilsmeier reagent byproducts: Residual reagents or their decomposition products.
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Side-reaction products: Isomeric or over-formylated products.
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Degradation products: The formyl group can be susceptible to oxidation to the corresponding carboxylic acid if not handled properly during work-up and storage.
Q2: I am losing a significant amount of my product during column chromatography. Why is this happening and how can I prevent it?
A2: 3-Formylchromone derivatives can be sensitive and may decompose on silica gel columns, especially with prolonged exposure.[1] To minimize product loss:
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Perform rapid column chromatography: Do not let the compound sit on the column for an extended period.
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Deactivate the silica gel: Pre-treat the silica gel with a small amount of a suitable amine, like triethylamine, mixed with the eluent to neutralize acidic sites that can cause decomposition.
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Choose an appropriate solvent system: A well-chosen eluent will ensure a good separation and a faster elution of your compound.
Q3: After recrystallization, my product is an oil and does not crystallize. What should I do?
A3: Oiling out during recrystallization can be due to several factors:
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The solvent is too nonpolar for the compound at low temperatures. Try a more polar solvent or a solvent mixture.
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The presence of impurities is inhibiting crystallization. Attempt to purify the crude product by column chromatography before recrystallization.
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The solution is supersaturated. Try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal of the pure compound to induce crystallization.
Q4: The melting point of my purified 6-chloro-3-formylchromone is broad and lower than the reported value (166-168 °C). What does this indicate?
A4: A broad and depressed melting point is a classic indication of an impure compound. The presence of impurities disrupts the crystal lattice of the solid, leading to a lower and broader melting range. Further purification by recrystallization or column chromatography is recommended to achieve a sharp melting point within the expected range.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying crude 6-chloro-3-formylchromone?
A1: A two-step purification process is often most effective:
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Column Chromatography: To separate the desired product from significant impurities with different polarities.
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Recrystallization: To obtain a highly pure crystalline product.
Q2: What are suitable solvents for the recrystallization of 6-chloro-3-formylchromone?
A2: Based on the polarity of the molecule, suitable recrystallization solvents include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes. The ideal solvent will dissolve the compound when hot but have limited solubility when cold.
Q3: What is a good starting solvent system for column chromatography of 6-chloro-3-formylchromone?
A3: A gradient of hexane and ethyl acetate is a common and effective eluent system for purifying chromone derivatives on a silica gel column. A typical starting point would be a low percentage of ethyl acetate in hexanes, gradually increasing the polarity to elute the product.
Q4: How can I monitor the purity of 6-chloro-3-formylchromone during the purification process?
A4: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the progress of your purification. By comparing the spots of your crude material, the purified fractions, and a reference standard (if available), you can assess the purity. High-Performance Liquid Chromatography (HPLC) can provide a more quantitative assessment of purity.
Data Presentation
Table 1: Suggested Solvent Systems for Purification
| Purification Method | Solvent System (v/v) | Expected Purity | Notes |
| Column Chromatography | Hexane:Ethyl Acetate (gradient) | >95% | Start with 9:1 and gradually increase to 7:3. |
| Recrystallization | Ethanol | >98% | Dissolve in hot ethanol and allow to cool slowly. |
| Recrystallization | Ethyl Acetate / Hexanes | >98% | Dissolve in a minimum of hot ethyl acetate and add hexanes until cloudy, then cool. |
Experimental Protocols
Protocol 1: Rapid Column Chromatography
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Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate).
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Column Packing: Pour the slurry into the chromatography column and allow it to pack under a gentle flow of the mobile phase.
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Sample Loading: Dissolve the crude 6-chloro-3-formylchromone in a minimal amount of dichloromethane or the mobile phase and load it onto the top of the silica gel bed.
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Elution: Begin elution with the initial mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.
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Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Recrystallization from Ethanol
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Dissolution: In a flask, add the partially purified 6-chloro-3-formylchromone and the minimum amount of hot ethanol required for complete dissolution.
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Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
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Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol.
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Drying: Dry the crystals under vacuum to remove any residual solvent.
Mandatory Visualizations
Caption: Experimental workflow for the purification of 6-chloro-3-formylchromone.
Caption: Troubleshooting decision tree for purification issues.
References
Refinement of protocols for synthesizing substituted chroman-4-ones.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining protocols for the synthesis of substituted chroman-4-ones.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare substituted chroman-4-ones?
A1: The most prevalent methods for synthesizing the chroman-4-one core include the base-promoted condensation of a 2'-hydroxyacetophenone with an aldehyde, the intramolecular Friedel-Crafts acylation of a phenoxypropionic acid, cascade radical annulation of 2-(allyloxy)arylaldehydes, and a two-step process involving a Michael addition of a phenol to an activated alkene followed by an intramolecular cyclization.[1][2]
Q2: I am experiencing very low yields in my synthesis of a 2-substituted chroman-4-one from a 2'-hydroxyacetophenone. What is the likely cause?
A2: Low yields in this synthesis, particularly when using 2'-hydroxyacetophenones with electron-donating groups, are often due to a competing side reaction: the self-condensation of the aldehyde reactant.[3] This side reaction becomes more favorable when the 2'-hydroxyacetophenone is less reactive.
Q3: What are the typical side products I should be aware of during chroman-4-one synthesis?
A3: Besides the desired product, you may encounter several side products depending on the synthetic route. In the base-promoted condensation of 2'-hydroxyacetophenones and aldehydes, aldehyde self-condensation products are common.[3] During intramolecular Friedel-Crafts acylation, intermolecular acylation leading to polymeric material can occur, especially at high concentrations. Incomplete cyclization of the starting material is another common issue.[1]
Q4: How can I purify my synthesized substituted chroman-4-one?
A4: Purification is typically achieved through a series of extraction and chromatography steps. After the reaction, the mixture is often diluted with an organic solvent like dichloromethane and washed sequentially with aqueous base (e.g., 10% NaOH), aqueous acid (e.g., 1 M HCl), water, and brine.[4] The crude product obtained after concentrating the organic phase is then purified by flash column chromatography on silica gel.[3][4]
Q5: Are there any specific safety precautions I should take during the synthesis?
A5: Standard laboratory safety practices should always be followed. Some reagents used in these syntheses require special handling. For instance, strong acids like trifluoromethanesulfonic acid and Lewis acids like aluminum chloride are corrosive and should be handled in a fume hood with appropriate personal protective equipment. Reactions under pressure, such as those in a microwave reactor, require careful monitoring and adherence to the equipment's safety guidelines.
Troubleshooting Guides
Problem 1: Low Yield of 2-Substituted Chroman-4-one in Base-Promoted Condensation
| Possible Cause | Suggested Solution |
| Aldehyde Self-Condensation: The aldehyde is reacting with itself instead of the 2'-hydroxyacetophenone. This is especially problematic with electron-donating groups on the acetophenone.[3] | - Optimize Reactant Stoichiometry: Use a slight excess of the aldehyde (e.g., 1.1 equivalents) to favor the desired reaction.[4] - Choice of Base: Employ a non-nucleophilic, sterically hindered base like diisopropylamine (DIPA) to minimize its reaction with the aldehyde.[4] - Reaction Conditions: Consider using microwave irradiation, which can sometimes improve yields and reduce reaction times.[4][5] |
| Decomposition of Starting Materials or Product: The reaction conditions may be too harsh. | - Temperature and Time: Optimize the reaction temperature and time. Monitor the reaction progress by TLC to avoid prolonged heating after completion. |
| Impure Starting Materials: Impurities in the 2'-hydroxyacetophenone or aldehyde can interfere with the reaction. | - Purify Reactants: Ensure the purity of your starting materials by recrystallization or distillation before use. |
Problem 2: Incomplete Cyclization in Intramolecular Friedel-Crafts Acylation
| Possible Cause | Suggested Solution |
| Insufficient Acid Strength or Amount: The acid catalyst may not be strong enough or used in a sufficient quantity to promote efficient cyclization. | - Stronger Acid: Switch to a stronger acid catalyst such as polyphosphoric acid (PPA) or trifluoromethanesulfonic acid.[2] - Increase Catalyst Loading: Cautiously increase the amount of the acid catalyst. |
| Steric Hindrance: Bulky substituents on the aromatic ring or the propionic acid chain can hinder the intramolecular reaction. | - Higher Temperatures: Increase the reaction temperature to overcome the activation energy barrier, while monitoring for potential decomposition. |
| Intermolecular Acylation: Reactant molecules are reacting with each other instead of intramolecularly. | - High Dilution: Perform the reaction under high-dilution conditions by using a larger volume of solvent to decrease the probability of intermolecular collisions. |
Data Presentation
Table 1: Effect of Substituents on the Yield of 2-Pentylchroman-4-ones Synthesized via Base-Promoted Condensation
| Substituents on 2'-hydroxyacetophenone | Yield (%) | Reference |
| Unsubstituted | 55 | [4] |
| 6,8-Dibromo | 56 | [4] |
| 6,8-Dimethyl | 17 | [3] |
| 6-Methoxy | 17 | [3] |
This table summarizes the impact of electron-withdrawing (bromo) and electron-donating (dimethyl, methoxy) groups on the yield of the corresponding 2-pentylchroman-4-one. Electron-donating groups lead to lower yields due to an increase in aldehyde self-condensation.[3]
Experimental Protocols
Protocol 1: Synthesis of 2-Substituted Chroman-4-ones via Base-Promoted Condensation
This protocol is adapted from a procedure for the synthesis of 2-alkyl-substituted chroman-4-ones.[4]
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To a 0.4 M solution of the appropriate 2'-hydroxyacetophenone in ethanol, add the corresponding aldehyde (1.1 equivalents) and diisopropylamine (DIPA) (1.1 equivalents).
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Heat the reaction mixture using microwave irradiation at 160–170 °C for 1 hour.
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After cooling to room temperature, dilute the mixture with dichloromethane.
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Wash the organic layer sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and finally brine.
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Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., 5% ethyl acetate in heptane) to afford the desired 2-substituted chroman-4-one.[4]
Protocol 2: Synthesis of 3-Substituted Chroman-4-ones via Cascade Radical Annulation
This protocol is based on the synthesis of ester-containing chroman-4-ones.[6]
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To a solution of the 2-(allyloxy)arylaldehyde (1 equivalent) and an oxalate derivative (3 equivalents) in a suitable solvent (e.g., a mixture of DMSO and water), add ammonium persulfate ((NH₄)₂S₂O₈) (3 equivalents).[6]
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Stir the reaction mixture at 90 °C under a nitrogen atmosphere for 24 hours.
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Monitor the progress of the reaction by TLC.
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Upon completion, add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).
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Remove the solvent under reduced pressure.
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Purify the residue by flash column chromatography to yield the desired 3-substituted chroman-4-one.
Visualizations
Caption: General experimental workflow for the synthesis of substituted chroman-4-ones.
Caption: Troubleshooting decision tree for addressing low product yields.
Caption: Competing reaction pathways in chroman-4-one synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ijrpc.com [ijrpc.com]
- 6. Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of 6-Chlorochromone Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the solubility challenges associated with 6-chlorochromone derivatives.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound derivatives exhibit poor aqueous solubility?
A1: The poor aqueous solubility of this compound derivatives is primarily due to their molecular structure. The chromone backbone is largely hydrophobic, and the presence of a chlorine atom further increases lipophilicity. For a compound to dissolve, the energy required to break the crystal lattice of the solid must be overcome by the energy released upon solvation by water molecules. With hydrophobic molecules, the interactions with water are not strong enough to compensate for the crystal lattice energy, leading to low solubility.[1][2] More than 40% of new chemical entities are poorly soluble in water, making this a common challenge in drug development.[3][4]
Q2: What are the initial steps to improve the solubility of my this compound derivative?
A2: Start with simple and readily available methods. The first step is often to assess the pH-dependent solubility of your compound. If the derivative has ionizable groups, adjusting the pH of the solution can significantly increase solubility.[5][6][7] The use of co-solvents like DMSO, ethanol, or polyethylene glycol (PEG) is another straightforward initial approach.[8][9][] These methods are easy to implement and can provide a quick assessment of potential solubility improvement.[6]
Q3: How do I select the most appropriate solubility enhancement technique?
A3: The choice of technique depends on several factors, including the physicochemical properties of the specific this compound derivative, the intended application (e.g., in vitro assay vs. in vivo studies), and the required concentration.[3][11] A decision-making process can help guide your selection (see diagram below). For early-stage research, simple methods like pH adjustment and co-solvents are common. For formulation development, more advanced techniques like solid dispersions, cyclodextrin complexation, or particle size reduction may be necessary to achieve the desired bioavailability.[9][12]
Q4: What is the difference between kinetic and thermodynamic solubility?
A4: Thermodynamic solubility is the concentration of a solute in a saturated solution when it is in equilibrium with the solid state. It is a definitive measure of a compound's solubility.[13][14] The shake-flask method is the gold standard for determining thermodynamic solubility.[13][15] Kinetic solubility, on the other hand, is the concentration at which a compound precipitates from a solution when it is added from a concentrated stock solution (often in DMSO).[14] Kinetic solubility is often measured in high-throughput screening and is typically higher than thermodynamic solubility. It is useful for quickly assessing structure-solubility relationships in early discovery.[14]
Q5: When should I consider using co-solvents?
A5: Co-solvents are water-miscible organic solvents that are used to increase the solubility of poorly water-soluble drugs by reducing the polarity of the aqueous environment.[] This technique is particularly useful for lipophilic compounds.[8][9] Co-solvents are commonly used in preclinical studies and for in vitro assays. However, it's important to consider the potential for the co-solvent to affect the biological assay or to cause the compound to precipitate upon dilution in an aqueous medium.[6][]
Q6: How do surfactants improve the solubility of this compound derivatives?
A6: Surfactants are amphiphilic molecules that have both a hydrophobic (non-polar) and a hydrophilic (polar) part.[16] At concentrations above the critical micelle concentration (CMC), surfactant molecules self-assemble into micelles. The hydrophobic core of these micelles can encapsulate poorly soluble compounds like this compound derivatives, thereby increasing their apparent solubility in the aqueous medium.[17][18] Common surfactants used in pharmaceutical formulations include Tween 80 and sodium lauryl sulphate (SLS).[8][17]
Q7: What is a solid dispersion, and when is it a suitable technique?
A7: A solid dispersion refers to the dispersion of one or more active ingredients in a hydrophilic carrier or matrix at solid state.[3][16] This technique can enhance solubility by reducing the particle size of the drug to a molecular level and by improving its wettability.[9] The drug is often present in an amorphous state, which has higher energy and thus greater solubility than the stable crystalline form.[1] Solid dispersions are a powerful technique for significantly increasing the dissolution rate and bioavailability of poorly soluble drugs and are often employed in the development of oral dosage forms.[12][16]
Troubleshooting Guide
Issue 1: My this compound derivative precipitates when added to an aqueous buffer from a DMSO stock solution.
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Cause: The concentration of the compound in the final solution exceeds its aqueous solubility, and the percentage of DMSO is too low to keep it dissolved. This is a common issue when diluting a concentrated organic stock solution into an aqueous medium.[6]
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Troubleshooting Steps:
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Decrease Final Concentration: Determine if a lower final concentration of the compound is acceptable for your experiment.
-
Increase Co-solvent Concentration: If your experimental system can tolerate it, increase the final percentage of DMSO. Be mindful that high concentrations of DMSO can be toxic to cells.
-
Use a Different Solubilization Method: Consider pre-solubilizing the compound using surfactants or forming a complex with cyclodextrins before adding it to the buffer.[17][19]
-
Issue 2: The solution of my compound is cloudy or hazy.
-
Cause: The cloudiness indicates that the compound is not fully dissolved and likely exists as a fine suspension.[20]
-
Troubleshooting Steps:
-
Sonication: Use a bath or probe sonicator to provide energy to break up solid aggregates and facilitate dissolution.
-
Gentle Heating: If the compound is thermally stable, gentle warming of the solution can help increase solubility.
-
pH Adjustment: If your derivative has an ionizable functional group, adjusting the pH of the buffer may lead to a clear solution. For acidic compounds, increasing the pH generally increases solubility, while for basic compounds, decreasing the pH is effective.[][20]
-
Particle Size Reduction: If you are starting with a solid powder, reducing the particle size by grinding can increase the surface area available for dissolution.[5][17]
-
Issue 3: My solubility enhancement method is interfering with my downstream assay (e.g., causing cell toxicity).
-
Cause: Many solubility-enhancing excipients, such as co-solvents and surfactants, can have their own biological effects, including cytotoxicity at certain concentrations.[21]
-
Troubleshooting Steps:
-
Run Excipient Controls: Always test the vehicle (the solution containing the excipient without the compound) in your assay to determine its baseline effect.
-
Reduce Excipient Concentration: Titrate the concentration of the co-solvent or surfactant to the lowest level that maintains the solubility of your compound.
-
Switch to a More Biocompatible Excipient: Consider using excipients with better safety profiles. For example, hydroxypropyl-β-cyclodextrin (HP-β-CD) is often used due to its good safety profile.[22] Lipid-based formulations can also be an option.[23]
-
Issue 4: I am not observing a significant improvement in solubility with my chosen technique.
-
Cause: The chosen method may not be optimal for the specific physicochemical properties of your this compound derivative.
-
Troubleshooting Steps:
-
Re-evaluate Compound Properties: Review the structure of your derivative. Does it have ionizable groups? What is its lipophilicity (LogP)? This can help guide you to a more suitable technique.
-
Combine Techniques: Sometimes, a combination of methods is more effective. For example, you could use a co-solvent in combination with pH adjustment or a surfactant.[8]
-
Try Advanced Formulations: If simple methods fail, more advanced approaches like creating a solid dispersion or a nanosuspension might be necessary.[9][12] These techniques can provide a more significant increase in solubility and dissolution rate.[11]
-
Data Presentation
Table 1: Comparison of Common Solubility Enhancement Techniques.
| Technique | Mechanism of Action | Advantages | Disadvantages | Suitable For |
| pH Adjustment | Increases the fraction of the ionized, more soluble form of the drug.[7] | Simple, cost-effective, and easy to implement.[6] | Only applicable to ionizable compounds; risk of precipitation in regions with different pH (e.g., GI tract).[6][24] | Weakly acidic or basic derivatives. |
| Co-solvency | Reduces the polarity of the solvent, decreasing its ability to "squeeze out" the hydrophobic solute.[] | Simple to prepare; effective for many lipophilic drugs.[9] | Risk of precipitation upon dilution; potential for co-solvent to be toxic or interfere with assays.[6][21] | In vitro assays, preclinical studies. |
| Surfactants (Micellar Solubilization) | Encapsulates the hydrophobic drug within the core of micelles.[17] | Can significantly increase apparent solubility; improves wetting.[16][18] | Potential for toxicity; can affect membrane permeability.[21] | Oral and parenteral formulations. |
| Cyclodextrin Complexation | Forms an inclusion complex where the hydrophobic drug resides within the cyclodextrin cavity.[3] | High biocompatibility (especially modified cyclodextrins); can improve stability.[22] | Can be expensive; requires a specific molecular fit between the drug and cyclodextrin. | Oral and parenteral formulations. |
| Solid Dispersion | Disperses the drug in a hydrophilic matrix, often in an amorphous state, increasing surface area and wettability.[16] | Substantial increase in dissolution rate and bioavailability.[12] | Can be complex to prepare; potential for the amorphous form to recrystallize over time. | Oral solid dosage forms. |
| Particle Size Reduction (Micronization/Nanonization) | Increases the surface area-to-volume ratio of the drug, which increases the dissolution rate according to the Noyes-Whitney equation.[2][9][17] | Applicable to most poorly soluble drugs; enhances dissolution rate.[5] | Does not increase equilibrium solubility; can lead to particle aggregation.[8][11] | Oral and parenteral formulations. |
Table 2: Illustrative Solubility of a Hypothetical this compound Derivative in Various Co-solvent Systems.
| Co-solvent System (in Water) | Solubility (µg/mL) | Fold Increase (vs. Water) |
| Water | 1.5 | 1.0 |
| 10% Ethanol | 25 | 16.7 |
| 20% Ethanol | 150 | 100.0 |
| 10% PEG 400 | 40 | 26.7 |
| 20% PEG 400 | 280 | 186.7 |
| 5% DMSO | 180 | 120.0 |
| Note: This data is illustrative and intended for comparison purposes. Actual solubility will vary depending on the specific this compound derivative and experimental conditions. |
Table 3: Illustrative Effect of Different Excipients on the Apparent Solubility of a Hypothetical this compound Derivative.
| Excipient System (in Water) | Apparent Solubility (µg/mL) | Fold Increase (vs. Water) |
| Water | 1.5 | 1.0 |
| 1% Tween® 80 | 95 | 63.3 |
| 2% Tween® 80 | 210 | 140.0 |
| 5% Hydroxypropyl-β-Cyclodextrin | 350 | 233.3 |
| 10% Hydroxypropyl-β-Cyclodextrin | 850 | 566.7 |
| Note: This data is illustrative. The effectiveness of each excipient is dependent on the specific compound and concentration used. |
Mandatory Visualizations
Caption: Decision workflow for selecting a solubility enhancement technique.
Caption: Experimental workflow for the solvent evaporation method.
Caption: Diagram illustrating micellar solubilization of a hydrophobic drug.
Caption: Logical relationship in cyclodextrin inclusion complex formation.
Detailed Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol describes the "gold standard" method for determining the thermodynamic equilibrium solubility of a compound.[13]
-
Materials:
-
This compound derivative (solid powder)
-
Buffer of desired pH (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Glass vials with screw caps
-
Shaker or orbital incubator capable of maintaining a constant temperature (e.g., 25°C or 37°C)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
-
Calibrated pipettes and analytical balance
-
-
Procedure:
-
Add an excess amount of the this compound derivative to a glass vial. An amount that is visibly more than what is expected to dissolve should be used to ensure saturation.[15]
-
Add a known volume of the desired buffer to the vial.
-
Tightly cap the vials and place them in a shaker set to a constant temperature.
-
Shake the vials for a sufficient period to reach equilibrium. This is typically 24 to 72 hours. A preliminary time-course experiment can determine the exact time required to reach a plateau in concentration.[15]
-
After incubation, allow the vials to stand to let the undissolved solid settle.
-
Carefully withdraw an aliquot of the supernatant.
-
To remove any remaining undissolved microparticles, either centrifuge the aliquot at high speed (e.g., 14,000 rpm for 15 minutes) or filter it through a 0.22 µm syringe filter. Adsorption of the compound to the filter should be checked and accounted for.[14]
-
Quantify the concentration of the dissolved compound in the clear filtrate/supernatant using a validated analytical method (e.g., HPLC-UV) against a standard curve.[14]
-
Express the solubility in units such as mg/mL or µM.
-
Protocol 2: Preparation of a Solid Dispersion using the Solvent Evaporation Method
This protocol is a common method for preparing solid dispersions in a laboratory setting.[12]
-
Materials:
-
This compound derivative
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone K30 (PVP K30), Hydroxypropyl methylcellulose (HPMC))[25]
-
A volatile organic solvent in which both the drug and the carrier are soluble (e.g., methanol, ethanol, acetone)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves
-
-
Procedure:
-
Determine the desired ratio of drug to carrier (e.g., 1:1, 1:5, 1:10 by weight).
-
Accurately weigh and dissolve the this compound derivative and the hydrophilic carrier in a sufficient volume of the chosen organic solvent in a round-bottom flask.
-
Ensure complete dissolution by gentle swirling or sonication.
-
Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Continue evaporation until a solid film or mass is formed on the wall of the flask.
-
Scrape the solid mass from the flask and place it in a vacuum oven. Dry the solid dispersion under vacuum at a moderate temperature (e.g., 40°C) for 24 hours or until a constant weight is achieved to remove any residual solvent.
-
Grind the dried solid dispersion into a fine powder using a mortar and pestle.
-
Pass the powder through a sieve to obtain a uniform particle size.
-
Store the resulting solid dispersion powder in a desiccator to protect it from moisture.
-
The performance of the solid dispersion should be evaluated by determining its dissolution rate and comparing it to the pure drug.
-
Protocol 3: Enhancement of Solubility using Cyclodextrin Complexation
This protocol describes how to prepare and evaluate a drug-cyclodextrin inclusion complex to improve aqueous solubility.[3][5]
-
Materials:
-
This compound derivative
-
Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin (HP-β-CD))[22]
-
Aqueous buffer
-
Magnetic stirrer and stir bars
-
Vials
-
Analytical instrument for quantification (e.g., HPLC-UV)
-
-
Procedure (Phase Solubility Study):
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10, 15% w/v).
-
Add an excess amount of the this compound derivative to each cyclodextrin solution in separate vials.
-
Seal the vials and stir the mixtures at a constant temperature for 24-72 hours to reach equilibrium.
-
After reaching equilibrium, filter the samples through a 0.22 µm syringe filter.
-
Determine the concentration of the dissolved drug in each filtrate using a suitable analytical method.
-
Plot the solubility of the this compound derivative (y-axis) against the concentration of HP-β-CD (x-axis). The resulting phase solubility diagram will indicate the nature of the complex formation and the extent of solubility enhancement.
-
-
Procedure (Preparation of a Stock Solution):
-
Based on the phase solubility study, prepare an aqueous solution of the chosen cyclodextrin at a concentration known to solubilize the desired amount of the drug.
-
Add the pre-weighed this compound derivative to the cyclodextrin solution.
-
Stir or sonicate the mixture until the compound is completely dissolved. This may take several hours. The resulting clear solution is a stock of the drug-cyclodextrin complex.
-
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmajournal.net [pharmajournal.net]
- 5. wjbphs.com [wjbphs.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ijmsdr.org [ijmsdr.org]
- 9. longdom.org [longdom.org]
- 11. pnrjournal.com [pnrjournal.com]
- 12. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pharmatutor.org [pharmatutor.org]
- 15. lup.lub.lu.se [lup.lub.lu.se]
- 16. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 18. Enhancing solubility of poorly soluble drugs using various techniques. [wisdomlib.org]
- 19. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 20. benchchem.com [benchchem.com]
- 21. pharmtech.com [pharmtech.com]
- 22. researchgate.net [researchgate.net]
- 23. pharmaexcipients.com [pharmaexcipients.com]
- 24. ajdhs.com [ajdhs.com]
- 25. ijpsjournal.com [ijpsjournal.com]
Enhancing the stability of 6-Chlorochromone in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of 6-Chlorochromone in solution. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing or reducing agents.[1][2][3] The chromone scaffold can be susceptible to degradation under certain conditions, and the chloro-substituent may also influence its reactivity.
Q2: What is the expected solubility of this compound in common laboratory solvents?
Q3: How should I prepare a stock solution of this compound?
To prepare a stock solution, it is recommended to dissolve this compound in a suitable, dry, aprotic solvent such as anhydrous DMSO or DMF.[4] It is advisable to prepare concentrated stock solutions to minimize the volume of organic solvent in the final assay medium. Store stock solutions in tightly sealed vials, protected from light, and at a low temperature (e.g., -20°C or -80°C) to maximize their shelf-life.[6]
Q4: My this compound solution has changed color. What could be the reason?
A color change in your this compound solution may indicate degradation of the compound. This could be due to exposure to light, extreme pH conditions, or prolonged storage at room temperature. It is recommended to perform an analytical check (e.g., using HPLC) to assess the purity of the solution.
Q5: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented, chromone derivatives can undergo degradation through various mechanisms.[7][8][9][10][11] Potential pathways could include hydrolysis of the chromone ring, particularly under strong acidic or basic conditions, or photodecomposition upon exposure to UV light. The chlorine atom is generally stable on the aromatic ring but could be susceptible to nucleophilic substitution under specific conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitation in aqueous buffer | Low aqueous solubility of this compound. | - Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final solution.- Prepare a more dilute solution.- Sonication may help in dissolving the compound. |
| Inconsistent experimental results | Degradation of this compound stock or working solutions. | - Prepare fresh stock solutions regularly.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.[2]- Protect solutions from light and store at appropriate low temperatures.[6]- Verify the stability of the compound in the specific experimental buffer and conditions. |
| Appearance of new peaks in HPLC analysis | Compound degradation. | - Review solution preparation and storage procedures.[6][12]- Conduct forced degradation studies (see experimental protocols below) to identify potential degradation products and pathways.[1] |
| Low biological activity observed | Incorrect concentration due to degradation or precipitation. | - Confirm the concentration and purity of the stock solution using a validated analytical method.- Ensure the compound is fully dissolved in the assay medium. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to identify the likely degradation products of this compound and establish its degradation pathways.[1]
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like acetonitrile or methanol.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. At various time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize it with 1 M NaOH, and analyze by HPLC.[1]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 8 hours. At various time points (e.g., 1, 2, 4, 8 hours), withdraw an aliquot, neutralize it with 1 M HCl, and analyze by HPLC.[1]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours. Analyze by HPLC at various time points.[1]
-
Thermal Degradation: Store a solid sample of this compound at 80°C for 48 hours. At different time points, dissolve a small amount in a suitable solvent and analyze by HPLC.[1]
-
Photostability: Expose a solution of this compound (e.g., in methanol) to a light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a defined period. Keep a control sample in the dark. Analyze both samples by HPLC.
Protocol 2: Determining the Solubility of this compound
This protocol outlines a method for determining the solubility of this compound in various solvents.[4][5]
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the test solvent.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Preparation: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered supernatant with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as UV-Vis spectroscopy or HPLC with a calibration curve.[5]
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L.
Quantitative Data Summary
Table 1: Illustrative Stability of this compound under Forced Degradation Conditions
| Condition | Time (hours) | This compound Remaining (%) | Major Degradation Products (% Peak Area) |
| 1 M HCl, 60°C | 6 | 92.5 | 3.1 (Product A) |
| 24 | 75.8 | 12.4 (Product A) | |
| 1 M NaOH, 60°C | 2 | 85.1 | 8.9 (Product B) |
| 8 | 55.3 | 25.7 (Product B) | |
| 3% H₂O₂, RT | 24 | 95.2 | 2.5 (Product C) |
| UV Light (254 nm) | 8 | 88.7 | 6.8 (Product D) |
Table 2: Illustrative Solubility of this compound in Common Solvents at 25°C
| Solvent | Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | > 50 |
| N,N-Dimethylformamide (DMF) | > 50 |
| Dichloromethane | 25.3 |
| Acetone | 15.8 |
| Ethanol | 5.2 |
| Water | < 0.1 |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sites.unimi.it [sites.unimi.it]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. documents.uow.edu.au [documents.uow.edu.au]
- 7. Metabolic Pathway Involved in 6-Chloro-2-Benzoxazolinone Degradation by Pigmentiphaga sp. Strain DL-8 and Identification of the Novel Metal-Dependent Hydrolase CbaA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Gene Clusters and Metabolic Pathway Involved in 3,5,6-Trichloro-2-Pyridinol Degradation by Ralstonia sp. Strain T6 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evolution of a metabolic pathway for degradation of a toxic xenobiotic: the patchwork approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Validation & Comparative
A Comparative Analysis of the Anticancer Properties of 6-Chlorochromone and 6-Fluorochromone
In the landscape of anticancer drug discovery, chromone scaffolds have emerged as a promising class of compounds due to their diverse biological activities. Halogenation of the chromone ring is a common strategy to enhance their therapeutic potential. This guide provides a comparative analysis of the anticancer activities of two such halogenated chromones: 6-chlorochromone and 6-fluorochromone. While direct comparative studies are limited, this document synthesizes the available experimental data to offer insights for researchers, scientists, and drug development professionals.
Quantitative Analysis of Anticancer Activity
Table 1: Anticancer Activity of 6-Fluoro-3-formylchromone (FCC) in SMMC-7721 Human Hepatocellular Carcinoma Cells
| Parameter | Concentration (µg/mL) | Duration (hours) | Result |
| Cell Viability (MTT Assay) | 2 | 24 | Inhibition |
| 5 | 24 | Inhibition | |
| 10 | 24 | Inhibition | |
| 20 | 24 | Inhibition | |
| 20 | 48 | Increased Inhibition | |
| 20 | 72 | Further Increased Inhibition | |
| Apoptosis (Flow Cytometry) | 5 | 48 | 15.4% Apoptotic Cells |
| 10 | 48 | 29.6% Apoptotic Cells | |
| 20 | 48 | 48.2% Apoptotic Cells | |
| Cell Cycle Distribution (Flow Cytometry) | 5 | 48 | 75.1% in G0/G1 Phase |
| 10 | 48 | 81.2% in G0/G1 Phase | |
| 20 | 48 | 85.3% in G0/G1 Phase |
Data extracted from a study on 6-fluoro-3-formylchromone (FCC) in SMMC-7721 cells.[1]
Information regarding the specific anticancer activity of the parent this compound is less detailed in publicly available research. Studies have often focused on more complex derivatives. For instance, a series of 6-chloro-2-substituted-3-formylchromones were synthesized and showed promising anticancer activity against Ehrlich ascites carcinoma (EAC) cells, suggesting that the 6-chloro-chromone scaffold is a viable backbone for developing anticancer agents.[2]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are standard protocols for the key assays used to evaluate the anticancer activity of chromone derivatives.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells (e.g., SMMC-7721) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (this compound or 6-fluorochromone) and a vehicle control. Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compound at various concentrations for a specified duration (e.g., 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.
-
Cell Treatment: Treat cells with the test compounds for the desired time.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can then be determined.
Signaling Pathways and Mechanisms of Action
The anticancer activity of chromone derivatives is often attributed to their ability to induce apoptosis and cause cell cycle arrest.
Apoptosis Induction
Studies on 6-fluoro-3-formylchromone (FCC) have shown that it induces apoptosis in hepatocellular carcinoma cells by modulating the expression of key regulatory proteins.[1] FCC treatment leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[1] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, ultimately resulting in programmed cell death.
Cell Cycle Arrest
6-fluoro-3-formylchromone has been shown to induce cell cycle arrest at the G0/G1 phase in SMMC-7721 cells.[1] This is accompanied by a significant decrease in the expression of Proliferating Cell Nuclear Antigen (PCNA), a key protein involved in DNA replication and repair.[1] By downregulating PCNA, the compound effectively halts the progression of cells from the G1 to the S phase, thereby inhibiting proliferation.
Experimental Workflow
The following diagram illustrates a typical workflow for the initial in vitro evaluation of the anticancer activity of a novel chromone compound.
Conclusion
The available evidence suggests that both 6-chloro- and 6-fluorochromone scaffolds hold potential as backbones for the development of novel anticancer agents. The detailed study on 6-fluoro-3-formylchromone demonstrates its ability to inhibit hepatocellular carcinoma cell growth through the induction of apoptosis and G0/G1 cell cycle arrest. While specific data for the parent this compound is lacking, the activity of its derivatives indicates a promising area for further investigation.
To provide a definitive comparative analysis, future studies should focus on a head-to-head evaluation of this compound and 6-fluorochromone in a panel of cancer cell lines, including those from hepatocellular carcinoma, to determine their relative potency and elucidate any differences in their mechanisms of action. Such research would be invaluable for guiding the rational design of more effective chromone-based anticancer drugs.
References
- 1. Growth inhibition and apoptosis induced by 6-fluoro-3-formylchromone in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and evaluation of novel 6-chloro-/fluorochromone derivatives as potential topoisomerase inhibitor anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Analytical Methods for 6-Chlorochromone Analysis
For researchers, scientists, and drug development professionals, the accurate quantification and purity assessment of active pharmaceutical ingredients and intermediates like 6-chlorochromone are paramount. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose due to its high resolution and sensitivity.[1] This guide provides a comprehensive comparison of a proposed, robust HPLC method for this compound analysis with an alternative gas chromatography-mass spectrometry (GC-MS) method, complete with detailed experimental protocols and performance data.
High-Performance Liquid Chromatography (HPLC) Method Validation
An HPLC method for the analysis of this compound would require validation to ensure it is suitable for its intended purpose.[2] The validation would assess parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[3]
Table 1: Hypothetical Performance Data for HPLC Analysis of this compound
| Performance Parameter | Hypothetical HPLC Method |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD%) | |
| - Repeatability | ≤ 1.5% |
| - Intermediate Precision | ≤ 2.0% |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Analysis Time | ~12 minutes |
Experimental Protocol: HPLC Method Validation
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is used.[4]
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is suitable for the separation.[5]
-
Mobile Phase: An isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) would likely provide good separation.
-
Flow Rate: A typical flow rate would be 1.0 mL/min.[4]
-
Detection Wavelength: Based on the chromone structure, a UV detection wavelength of around 254 nm is appropriate.[4]
-
Injection Volume: A 10 µL injection volume is standard.[4]
2. Standard and Sample Preparation:
-
Standard Preparation: A stock solution of this compound (1 mg/mL) is prepared in acetonitrile.[5] Working standards are then prepared by serial dilution in the mobile phase to create a calibration curve covering the expected concentration range (e.g., 0.1 - 50 µg/mL).[5]
-
Sample Preparation: The sample containing this compound is dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and then injected into the HPLC system.[5]
3. Validation Procedures:
-
Linearity: A calibration curve is generated by plotting the peak area against the concentration of the prepared standards. The coefficient of determination (R²) should be ≥ 0.999.[6]
-
Accuracy: The accuracy is determined by the recovery method. A known amount of this compound standard is spiked into a sample matrix at different concentration levels (e.g., 80%, 100%, and 120%). The percentage recovery is then calculated.
-
Precision:
-
Repeatability (Intra-day precision): Assessed by performing six replicate injections of a standard solution at 100% of the test concentration on the same day. The relative standard deviation (RSD) should be ≤ 1.5%.[3]
-
Intermediate Precision (Inter-day precision): Determined by repeating the analysis on different days, with different analysts, or on different equipment. The RSD should be ≤ 2.0%.[7]
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These are determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[2]
HPLC Method Validation Workflow
Alternative Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is a powerful alternative for the analysis of this compound, particularly for identifying and quantifying volatile impurities.[8]
Table 2: Comparison of HPLC and GC-MS Methods for this compound Analysis
| Performance Parameter | Hypothetical HPLC Method | Hypothetical GC-MS Method |
| Analyte Suitability | Non-volatile & thermally stable compounds | Volatile & semi-volatile compounds |
| Linearity (R²) | ≥ 0.999 | ≥ 0.998 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.0% - 101.0% |
| Precision (RSD%) | ≤ 2.0% | ≤ 1.8% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.02 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.06 µg/mL |
| Analysis Time | ~12 minutes | ~20 minutes |
| Information Provided | Quantitative | Quantitative and Structural (Mass Spec) |
Experimental Protocol: GC-MS Method
1. Instrumentation and Chromatographic Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[4]
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).[4]
-
Carrier Gas: Helium at a constant flow rate.[4]
-
Inlet Temperature: 280°C.[4]
-
Oven Temperature Program: Start at 100°C and ramp up to 280°C to ensure elution of all components.[4]
-
Mass Spectrometer:
2. Standard and Sample Preparation:
-
Standard Preparation: A stock solution of this compound (1 mg/mL) is prepared in a volatile solvent like dichloromethane or ethyl acetate.[4] Working standards are prepared by serial dilution.
-
Sample Preparation: The sample is dissolved in the same solvent as the standards and injected into the GC-MS system.[4]
Comparison of HPLC and GC-MS Methods
Conclusion
Both HPLC and GC-MS are powerful techniques for the analysis of this compound. The choice of method depends on the specific analytical goal. For routine quantification and purity assessment of the main component, a validated HPLC method is highly suitable due to its precision and shorter analysis time. For the identification and quantification of volatile impurities, GC-MS provides invaluable structural information and lower detection limits. A comprehensive quality control strategy for this compound would ideally involve the use of both techniques to ensure the highest level of product quality.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. benchchem.com [benchchem.com]
A Cross-Validation of Synthesis Routes for Substituted Chromanones: A Comparative Guide
For researchers, scientists, and drug development professionals, the chromanone scaffold is a cornerstone in the synthesis of a multitude of biologically active compounds. The strategic placement of substituents on the chromanone ring is crucial for modulating pharmacological activity. This guide provides a comprehensive cross-validation of prominent synthetic methodologies for substituted chromanones, presenting a comparative analysis of their performance supported by experimental data. Detailed protocols for key reactions are provided to facilitate their adoption and adaptation in the laboratory.
Comparative Analysis of Synthesis Routes
The selection of an appropriate synthetic route for a desired substituted chromanone is contingent on several factors, including the desired substitution pattern, required scale, and available laboratory equipment. This section provides a quantitative comparison of various methods to aid in this decision-making process.
| Synthesis Route | Key Features | Typical Yields (%) | Reaction Time | General Applicability & Limitations |
| Microwave-Assisted Intramolecular Cyclization | Rapid, efficient heating, often leading to higher yields and shorter reaction times.[1][2] | 43-88%[1][2] | 1 hour[1][2] | Excellent for 2-alkyl substituted chromanones.[1][2] Requires specialized microwave reactor. |
| Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura) | Versatile for introducing aryl and heteroaryl substituents.[3][4][5] | Good to Excellent[5] | 4-12 hours[3] | Ideal for C-C bond formation at various positions on the chromanone ring. Requires careful selection of ligands and bases.[4][5] |
| Visible-Light Mediated Photoredox Catalysis | Mild reaction conditions, environmentally friendly, and offers unique reactivity.[6][7][8][9] | Moderate to Excellent (51-87%)[6] | 12-24 hours[6] | Suitable for the synthesis of 3-alkyl chromones.[6][8] Requires a photoredox catalyst and a light source.[9] |
| Baker-Venkataraman Rearrangement & Cyclization | A classic two-step method to form the chromone core, which can then be reduced to a chromanone.[10][11][12] | Good to High | Several hours to days | A reliable method for the synthesis of flavones (2-arylchromones), which are precursors to the corresponding flavanones (2-arylchromanones).[10][13][11] |
| Acid-Catalyzed Intramolecular Cyclization | A straightforward method for the cyclization of 2'-hydroxychalcones.[14][15][16][17][18] | Variable (11-95%)[15][16][17] | Varies | Yields can be modest and dependent on the substrate.[15][16] Can sometimes lead to side products. |
| Base-Catalyzed Intramolecular Cyclization | An alternative to acid-catalyzed cyclization, often using milder conditions.[16] | High (74-93% for specific substrates)[16] | Varies | Highly effective for certain 2'-hydroxychalcones where acid-catalysis is problematic.[16] |
Experimental Protocols
This section provides detailed methodologies for the key synthetic routes discussed above.
Protocol 1: Microwave-Assisted Synthesis of 2-Alkyl-Substituted Chroman-4-ones
This protocol is adapted from a procedure utilizing a base-promoted condensation between a 2'-hydroxyacetophenone and an aliphatic aldehyde.[1][19]
Materials:
-
Appropriate 2'-hydroxyacetophenone (1.0 equiv)
-
Appropriate aliphatic aldehyde (1.1 equiv)
-
Diisopropylamine (DIPA) (1.1 equiv)
-
Ethanol (to make a 0.4 M solution of the 2'-hydroxyacetophenone)
-
Dichloromethane (CH₂Cl₂)
-
10% aqueous Sodium Hydroxide (NaOH)
-
1 M aqueous Hydrochloric Acid (HCl)
-
Water
-
Brine
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
To a microwave vial, add the 2'-hydroxyacetophenone, the aliphatic aldehyde, and diisopropylamine to a 0.4 M solution of the 2'-hydroxyacetophenone in ethanol.
-
Seal the vial and heat the mixture using microwave irradiation at 160-170 °C for 1 hour.
-
After cooling, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and finally brine.
-
Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired chroman-4-one.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling for Aryl-Substituted Chromanones
This general protocol outlines the Suzuki-Miyaura coupling of a bromo-substituted chromanone with a phenylboronic acid.[3][20][21]
Materials:
-
Bromo-substituted chromanone (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 equiv)
-
A suitable phosphine ligand (e.g., SPhos, XPhos) (0.1 equiv)
-
Cesium Fluoride (CsF) (10 equiv) or another suitable base
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine the bromo-substituted chromanone, phenylboronic acid, Pd₂(dba)₃, the phosphine ligand, and CsF.
-
Add anhydrous THF to the flask.
-
Stir the reaction mixture at room temperature for 12 hours or heat as necessary.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite.
-
Concentrate the filtrate and purify the residue by silica gel column chromatography to obtain the desired aryl-substituted chromanone.
Protocol 3: Visible-Light Mediated Synthesis of 3-Alkyl Chromones
This protocol describes a catalyst- and additive-free synthesis of 3-alkyl chromones from o-hydroxyaryl enaminones and α-diazo esters.[6][8]
Materials:
-
o-Hydroxyaryl enaminone (1.0 equiv)
-
α-Diazo ester (1.5 equiv)
-
Acetonitrile (MeCN)
-
Blue LED light source
Procedure:
-
Dissolve the o-hydroxyaryl enaminone and the α-diazo ester in acetonitrile in a suitable reaction vessel.
-
Irradiate the reaction mixture with a blue LED light source at room temperature.
-
Stir the reaction for the required time (typically 12-24 hours), monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 3-alkyl chromone.
Protocol 4: Baker-Venkataraman Rearrangement and Acid-Catalyzed Cyclization to form Chromones
This two-step procedure first forms a 1,3-diketone intermediate, which is then cyclized to the chromone.
Step A: Baker-Venkataraman Rearrangement [10][13][11] Materials:
-
2-Acetoxyacetophenone derivative (1.0 equiv)
-
Potassium hydroxide (KOH) or other strong base
-
Pyridine or other suitable aprotic solvent
Procedure:
-
Dissolve the 2-acetoxyacetophenone in pyridine.
-
Add powdered KOH and stir the mixture at room temperature.
-
Monitor the reaction until the starting material is consumed.
-
Pour the reaction mixture into dilute acid and extract the product with a suitable organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt, and concentrate to obtain the crude 1,3-diketone.
Step B: Acid-Catalyzed Cyclization [14] Materials:
-
Crude 1,3-diketone from Step A
-
Glacial acetic acid
-
Concentrated sulfuric acid or hydrochloric acid (catalytic amount)
Procedure:
-
Dissolve the crude 1,3-diketone in glacial acetic acid.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for several hours.
-
Cool the reaction mixture and pour it onto ice water to precipitate the chromone.
-
Collect the solid by filtration, wash with water, and recrystallize to obtain the pure chromone.
Visualizing the Synthesis and Validation Workflow
The following diagrams illustrate the general workflow for the synthesis and cross-validation of substituted chromanones and provide a decision-making framework for selecting an appropriate synthetic route.
Caption: General workflow for the synthesis and validation of substituted chromanones.
Caption: Decision tree for selecting a chromanone synthesis route.
References
- 1. Synthesis of 2-alkyl-substituted chromone derivatives using microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Organophotoredox Catalysis: Visible-light-induced Multicomponent Synthesis of Chromeno[4, 3-b]chromene and Hexahydro-1H-xanthene Derivatives | Semantic Scholar [semanticscholar.org]
- 8. Visible-Light-Induced Synthesis of 3-Alkyl Chromones under Catalyst- and Additive-Free Conditions [organic-chemistry.org]
- 9. Photoredox Catalysis with Visible Light for Synthesis of Thioxanthones Derivatives [organic-chemistry.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Baker-Venkatraman Rearrangement (Chapter 3) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. chemijournal.com [chemijournal.com]
- 18. Lewis acid-promoted intramolecular cyclization of ortho-prenylated chalcones: application to first total synthesis of (±) involucrasin C and its novel analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. m.youtube.com [m.youtube.com]
- 21. rose-hulman.edu [rose-hulman.edu]
A Comparative Analysis of the Biological Activities of 6-Chlorochromone and its Bromo-Derivative
For Researchers, Scientists, and Drug Development Professionals
The chromone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of halogen atoms, such as chlorine and bromine, at the C6-position has been shown to modulate these activities. This guide provides a comparative overview of the reported biological activities of 6-chlorochromone and its bromo-analogs, focusing on their anticancer, antifungal, and anti-inflammatory properties. Due to a lack of direct head-to-head comparative studies on the parent this compound and 6-bromochromone, this guide draws upon data from their closely related derivatives to infer structure-activity relationships.
Anticancer Activity
Halogenated chromones have demonstrated significant cytotoxic effects against various cancer cell lines. A comparative study on a series of dihydropyrano[3,2-b]chromene derivatives, synthesized from 6-chloro- and 6-bromo-3-hydroxychromone, provides insights into the influence of the halogen substituent on anticancer potency.
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative chloro- and bromo-substituted dihydropyrano[3,2-b]chromene derivatives against human breast adenocarcinoma (MCF-7) and human lung carcinoma (A549) cell lines.
| Compound ID | Halogen at C8 | R Group | IC50 (µM) - MCF-7 | IC50 (µM) - A549 |
| 6a | Br | H | 401 | 398 |
| 6f | Cl | H | 36 | 56 |
Data extrapolated from a study on dihydropyrano[3,2-b]chromene derivatives, where the initial building blocks were 6-bromo- and 6-chloro-3-hydroxychromone.
In this specific derivative series, the chloro-substituted compound (6f) exhibited significantly higher potency against both MCF-7 and A549 cell lines compared to its bromo-counterpart (6a)[1]. Another study on 6-substituted 3-formylchromones identified the 6-chloro derivative as one of the most cytotoxic compounds in the series[2].
Antifungal Activity
Chromone derivatives have also been investigated for their potential as antifungal agents, particularly against opportunistic fungal pathogens like Candida species.
Comparative Antifungal Susceptibility
A study investigating the antifungal and antibiofilm activities of various chromones provides data on a bromo-substituted chromone derivative against different Candida strains.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| 6-bromochromone-3-carbonitrile | Candida albicans | 5 |
| 6-bromochromone-3-carbonitrile | Candida glabrata | 5-10 |
| 6-bromochromone-3-carbonitrile | Candida parapsilosis | 50 |
| 3-bromo-6-chlorochromone | Candida auris | 20 |
Data from a study on the antifungal activities of chromones against various Candida species.[3]
The 6-bromochromone-3-carbonitrile derivative demonstrated potent activity against C. albicans and C. glabrata[3]. While a direct comparison with a 6-chloro analog is not available in this study, the data highlights the potential of brominated chromones in antifungal drug discovery.
Anti-inflammatory Activity
The anti-inflammatory properties of chromones are well-documented. Structure-activity relationship (SAR) studies suggest that the nature and position of substituents on the chromone ring play a crucial role in their activity. The presence of electron-withdrawing groups, such as chlorine and bromine, at position 6 is suggested to enhance anti-inflammatory activity[4].
While direct comparative data for this compound and 6-bromochromone is not available, studies on various chromone derivatives indicate their potential to modulate key inflammatory pathways, such as the p38 MAP kinase pathway.[5][6][7][8]
Experimental Protocols
Cytotoxicity Assessment (MTT Assay)
This protocol outlines the general procedure for determining the cytotoxic effects of the chromone derivatives on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 or A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its bromo derivative) in the appropriate cell culture medium. Replace the existing medium with the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC50 Determination: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against fungal strains.
-
Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., Candida albicans) according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Compound Dilution: Perform serial twofold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).
-
Inoculation: Inoculate each well with the fungal suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus.[10][11][12]
In Vitro Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)
This protocol assesses the ability of the compounds to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Cell Culture: Culture RAW 264.7 cells in a 96-well plate until they reach 80-90% confluency.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include control groups (untreated cells, cells treated with LPS alone, and cells treated with a known inhibitor).
-
Nitrite Measurement: Collect the cell culture supernatant. The concentration of nitrite, a stable product of NO, is measured using the Griess reagent system.[13][14]
-
Data Analysis: Compare the nitrite levels in the treated groups to the LPS-stimulated control to determine the inhibitory effect of the compounds on NO production.
Signaling Pathways and Mechanisms of Action
Antifungal Mechanism of a Brominated Chromone
Transcriptomic analysis of Candida albicans treated with 6-bromochromone-3-carbonitrile revealed the downregulation of genes involved in hypha formation and biofilm development, such as TEC1 and UME6.[3] This suggests that the antifungal activity of this bromo-derivative is, at least in part, mediated by the inhibition of key virulence factors.
Anti-inflammatory Signaling Pathway
While not specific to 6-chloro or 6-bromochromone, other chromone derivatives have been shown to exert their anti-inflammatory effects by inhibiting the p38 MAP kinase signaling pathway.[5][6][7][8] This pathway is a key regulator of the production of pro-inflammatory cytokines.
Conclusion
The available data, primarily from derivatives of this compound and 6-bromochromone, suggests that halogenation at the C6-position is a viable strategy for enhancing the biological activities of the chromone scaffold. In the context of the evaluated dihydropyrano[3,2-b]chromene derivatives, the chloro-substituent appears to confer greater anticancer potency than the bromo-substituent. Brominated chromones have demonstrated promising antifungal properties. Further head-to-head comparative studies of this compound and 6-bromochromone are warranted to fully elucidate their structure-activity relationships and therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antifungal and antibiofilm activities of chromones against nine Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis, and biological evaluation of chromone-based p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ijrpc.com [ijrpc.com]
- 11. scispace.com [scispace.com]
- 12. m.youtube.com [m.youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
In Vitro Anticancer Efficacy of 6-Chlorochromone Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro anticancer activity of 6-chlorochromone derivatives against various cancer cell lines. The performance of these compounds is compared with alternative anticancer agents, supported by experimental data from recent studies. Detailed methodologies for key experiments are provided to ensure reproducibility and aid in the design of future studies.
Data Presentation: Comparative Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected this compound derivatives and comparable anticancer compounds against a panel of human cancer cell lines. Lower IC50 values indicate greater potency.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| This compound Derivatives | 6-Chloro-2-morpholino-3-formylchromone | Ehrlich Ascites Carcinoma (EAC) | Promising Activity | [1] |
| 6-Chloro-2-piperidino-3-formylchromone | Ehrlich Ascites Carcinoma (EAC) | Promising Activity | [1] | |
| 6-Fluoro-3-formylchromone (FCC) | SMMC-7721 (Hepatocellular Carcinoma) | Dose-dependent inhibition | [2] | |
| Chalcone Derivatives (Alternatives) | Chalcone-indole hybrid | MDA-MB-231 (Breast Cancer) | 0.18 | [3] |
| 4-Anilinoquinolinylchalcone hybrid (4a) | MDA-MB-231 (Breast Cancer) | 0.11 | [3] | |
| Vanillin-based chalcone analogue | HCT-116 (Colon Cancer) | 6.85 µg/mL | [4] | |
| 2,4-Dichlorobenzenesulfonamide-chalcone (5) | AGS (Gastric Adenocarcinoma) | <1.0 µg/mL | [5] | |
| 2,4-Dichlorobenzenesulfonamide-chalcone (7) | HL-60 (Leukemia) | <1.57 µg/mL | [5] | |
| Other Chromone Derivatives | 3-(4-Fluorophenyl)-2-(2-amino-4-pyridyl)chromone | p38α MAP Kinase Inhibition | 0.017 | [6] |
| Flavanone/chromanone derivative (1) | Colon Cancer Cell Lines | 8 - 30 | [7] |
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubated overnight to allow for cell attachment.[8]
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives or alternative compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug) are included. The plates are incubated for a specified period, typically 24, 48, or 72 hours.[2]
-
MTT Addition: Following the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.[2][8]
-
Formazan Solubilization: The culture medium containing MTT is removed, and 150 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.[2]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is utilized to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the test compounds at various concentrations for a specified duration (e.g., 24 hours).[2]
-
Cell Harvesting and Fixation: Cells are harvested, washed with cold PBS, and fixed in cold 70% ethanol overnight at 4°C.[2]
-
Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing propidium iodide (PI) and RNase A in the dark.[9] RNase A is included to ensure that only DNA is stained.[9]
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The fluorescence intensity of the PI-stained cells is proportional to the amount of DNA.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.[9]
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the cell membrane and the uptake of propidium iodide (PI) by cells with compromised membrane integrity.
-
Cell Treatment: Cells are treated with the compounds of interest for a predetermined time.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.[8]
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI for 15 minutes at room temperature in the dark.[8][10]
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.[10]
-
Data Analysis: The cell population is differentiated into four quadrants:
-
Annexin V-negative and PI-negative: Viable cells.
-
Annexin V-positive and PI-negative: Early apoptotic cells.
-
Annexin V-positive and PI-positive: Late apoptotic or necrotic cells.
-
Annexin V-negative and PI-positive: Necrotic cells.
-
Signaling Pathways and Mechanisms of Action
Several studies suggest that chromone derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.
Experimental Workflow
The general workflow for the in vitro evaluation of this compound derivatives against cancer cell lines is depicted below.
p38 MAP Kinase Pathway
The p38 mitogen-activated protein (MAP) kinase pathway is a crucial signaling cascade that responds to stressful stimuli and regulates cellular processes such as inflammation, apoptosis, and cell differentiation.[11] Some chromone derivatives have been shown to be potent inhibitors of p38 MAP kinase, suggesting a potential mechanism for their anticancer activity.[6]
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers, making it a prime target for anticancer drug development. Inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis.
References
- 1. Design, synthesis, and evaluation of novel 6-chloro-/fluorochromone derivatives as potential topoisomerase inhibitor anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Growth inhibition and apoptosis induced by 6-fluoro-3-formylchromone in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of 6-Chlorochromone Analogues as Potential Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the In Silico Performance of 6-Substituted-3-formylchromone Analogues.
This guide provides a comparative analysis of the molecular docking studies of a series of 16 analogues of 6-substituted-3-formylchromone, including a 6-chloro derivative. The aim is to objectively present their in silico performance as potential inhibitors of Insulin-Degrading Enzyme (IDE), a key target in diabetes research. The data presented here is synthesized from a study that investigated the structure-activity relationships of these compounds to guide further drug design and development efforts.[1][2]
Data Presentation: Comparative Docking Scores
The following table summarizes the binding affinities of the 16 synthesized 6-substituted-3-formylchromone analogues against the Insulin-Degrading Enzyme (IDE). The docking scores, represented as binding energy in kcal/mol, indicate the predicted strength of the interaction between the ligand (chromone analogue) and the protein target. A lower binding energy value suggests a more favorable and stable interaction.
| Compound ID | R Group (Substitution at C6) | Binding Energy (kcal/mol) vs. IDE |
| 1 | -H | -7.6 |
| 2 | -CH3 | -7.8 |
| 3 | -CH2CH3 | -8.1 |
| 4 | -CH(CH3)2 | -8.5 |
| 5 | -C(CH3)3 | -8.2 |
| 6 | -F | -7.7 |
| 7 | -Cl | -8.0 |
| 8 | -Br | -8.1 |
| 9 | -I | -8.3 |
| 10 | -OH | -7.8 |
| 11 | -OCH3 | -8.0 |
| 12 | -NH2 | -7.5 |
| 13 | -NO2 | -8.2 |
| 14 | -CN | -7.9 |
| 15 | -CF3 | -8.4 |
| 16 | -COOH | -7.3 |
| Dapagliflozin (Standard) | - | -7.9 |
| Vitexin (Natural IDE Inhibitor) | - | -8.3 |
| Myricetin (Natural IDE Inhibitor) | - | -8.4 |
Key Insights from the Comparative Analysis:
-
The 6-isopropyl-3-formylchromone analogue (4 ) exhibited the highest binding affinity for IDE with a binding energy of -8.5 kcal/mol.[1][2]
-
This was followed by the 6-trifluoromethyl (15 ) and 6-iodo (9 ) analogues, with binding energies of -8.4 kcal/mol and -8.3 kcal/mol, respectively.
-
The 6-chloro-3-formylchromone (7 ) showed a strong binding affinity of -8.0 kcal/mol.
-
Notably, several of the synthesized analogues, including the 6-isopropyl, 6-tert-butyl, 6-bromo, 6-iodo, 6-methoxy, 6-nitro, and 6-trifluoromethyl derivatives, demonstrated higher predicted binding affinities than the standard reference drug, dapagliflozin (-7.9 kcal/mol).[1][2]
-
The 6-isopropyl analogue (4 ) also showed a better binding score than the known natural IDE inhibitors, vitexin and myricetin.[1][2]
Experimental Protocols
The following methodology for the molecular docking studies was compiled from the cited research.[1][2]
Software and Tools:
-
Ligand Preparation: ChemDraw, PubChem.
-
Protein Preparation: Protein Data Bank (PDB), UCSF Chimera.
-
Molecular Docking: AutoDock Vina, PyRx.
-
Visualization: BIOVIA Discovery Studio, PyMol, UCSF Chimera.
Methodology:
-
Ligand Preparation: The 3D structures of the 16 6-substituted-3-formylchromone analogues were generated. Energy minimization of the ligands was performed using the appropriate force fields to obtain stable conformations.
-
Protein Preparation: The three-dimensional crystal structure of the target protein, Insulin-Degrading Enzyme (IDE), was obtained from the Protein Data Bank. The protein structure was prepared for docking by removing water molecules, adding polar hydrogen atoms, and assigning charges.
-
Molecular Docking: Molecular docking was performed using AutoDock Vina within the PyRx virtual screening tool. The prepared ligands were docked into the active site of the prepared IDE protein structure. The docking algorithm calculated the binding affinities (in kcal/mol) for various conformations of each ligand within the protein's active site.
-
Analysis of Interactions: The resulting docked complexes were visualized and analyzed to identify the specific amino acid residues involved in the interactions (e.g., hydrogen bonds, hydrophobic interactions) with each chromone analogue. This analysis helps in understanding the molecular basis for the observed binding affinities.
Mandatory Visualizations
Caption: Workflow for the in silico molecular docking study.
Caption: Inhibition of Insulin-Degrading Enzyme (IDE).
References
Assessing the Purity of Synthesized 6-Chlorochromone via NMR: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) spectral data of 6-Chlorochromone with its potential impurities, offering a robust method for purity assessment.
This guide outlines the experimental protocol for NMR analysis, presents a detailed comparison of ¹H and ¹³C NMR chemical shifts, and includes a workflow for data interpretation to accurately determine the purity of synthesized this compound.
Experimental Protocol
A detailed methodology is crucial for obtaining high-quality NMR spectra for purity analysis.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the synthesized this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key signals of the analyte.
-
For quantitative analysis (qNMR), add a precisely weighed amount of a suitable internal standard. The internal standard should be a stable compound with sharp signals that do not overlap with the analyte's signals.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Data Acquisition:
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Optimize the spectral width to cover all expected proton signals.
-
Apply appropriate window functions before Fourier transformation to enhance resolution or signal-to-noise.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to aid in the assignment of carbon signals (CH, CH₂, CH₃).
-
Data Presentation: Comparative NMR Data
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and its common synthetic precursors, which may be present as impurities. These values are based on typical literature data and may vary slightly depending on the solvent and concentration.
Table 1: ¹H NMR Chemical Shift Data (in CDCl₃)
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity |
| This compound | H-2 | ~8.0 - 8.2 | d |
| H-3 | ~6.3 - 6.5 | d | |
| H-5 | ~8.1 - 8.3 | d | |
| H-7 | ~7.5 - 7.7 | dd | |
| H-8 | ~7.4 - 7.6 | d | |
| 2'-Hydroxy-5'-chloroacetophenone | OH | ~12.0 | s (broad) |
| H-6' | ~7.8 - 8.0 | d | |
| H-4' | ~7.3 - 7.5 | dd | |
| H-3' | ~6.9 - 7.1 | d | |
| CH₃ | ~2.6 | s | |
| N,N-Dimethylformamide dimethyl acetal | CH(O)₂ | ~4.35 | s |
| OCH₃ | ~3.32 | s | |
| N(CH₃)₂ | ~2.29 | s |
Table 2: ¹³C NMR Chemical Shift Data (in CDCl₃)
| Compound | Carbon | Chemical Shift (δ, ppm) |
| This compound | C-2 | ~156 |
| C-3 | ~112 | |
| C-4 | ~177 | |
| C-4a | ~124 | |
| C-5 | ~126 | |
| C-6 | ~132 | |
| C-7 | ~135 | |
| C-8 | ~119 | |
| C-8a | ~155 | |
| 2'-Hydroxy-5'-chloroacetophenone | C=O | ~204 |
| C-1' | ~119 | |
| C-2' | ~162 | |
| C-3' | ~120 | |
| C-4' | ~136 | |
| C-5' | ~124 | |
| C-6' | ~131 | |
| CH₃ | ~26 | |
| N,N-Dimethylformamide dimethyl acetal | CH(O)₂ | ~101 |
| OCH₃ | ~53 | |
| N(CH₃)₂ | ~38 |
Mandatory Visualization: Workflow for Purity Assessment
The following diagram illustrates the logical workflow for assessing the purity of synthesized this compound using NMR spectroscopy.
Caption: Workflow for assessing the purity of this compound via NMR.
Interpretation and Purity Calculation
Qualitative Assessment:
-
Compare the acquired ¹H and ¹³C NMR spectra of the synthesized sample with the reference data provided in Tables 1 and 2.
-
The presence of signals corresponding to potential impurities, such as unreacted 2'-Hydroxy-5'-chloroacetophenone or residual synthesis reagents like N,N-Dimethylformamide dimethyl acetal, indicates an impure sample.
-
Pay close attention to the aromatic and methyl proton regions in the ¹H NMR spectrum, as these are often diagnostic for the starting materials.
Quantitative Assessment (qNMR):
-
If an internal standard was used, the purity of the this compound can be calculated using the following formula:
Purity (%) = ( (I_analyte / N_analyte) / (I_std / N_std) ) * ( (MW_analyte * m_std) / (MW_std * m_sample) ) * 100
Where:
-
I_analyte = Integral of a well-resolved signal of this compound
-
N_analyte = Number of protons corresponding to the integrated signal of this compound
-
I_std = Integral of a signal of the internal standard
-
N_std = Number of protons corresponding to the integrated signal of the internal standard
-
MW_analyte = Molecular weight of this compound
-
m_std = Mass of the internal standard
-
MW_std = Molecular weight of the internal standard
-
m_sample = Mass of the synthesized sample
-
By following this guide, researchers can confidently assess the purity of their synthesized this compound, ensuring the quality and reliability of their subsequent experiments and drug development efforts.
The Accelerated World of Chromone Synthesis: A Head-to-Head Comparison of Microwave and Conventional Heating
For researchers, scientists, and professionals in drug development, the efficient synthesis of chromone scaffolds is a critical step in the discovery of new therapeutic agents. This guide provides a comprehensive comparison of microwave-assisted and conventional heating methods for chromone synthesis, supported by experimental data, detailed protocols, and a visual representation of the process workflows.
The synthesis of chromones, a privileged heterocyclic motif in medicinal chemistry, has traditionally relied on conventional heating methods. However, the advent of microwave-assisted organic synthesis (MAOS) has revolutionized this field, offering significant advantages in terms of reaction speed, efficiency, and sustainability. This comparison guide delves into the quantitative and qualitative differences between these two heating techniques, providing a clear rationale for the adoption of modern synthetic technologies.
Data Presentation: A Quantitative Look at Efficiency
The most compelling argument for the adoption of microwave-assisted synthesis lies in the dramatic reduction in reaction times and often improved yields. The following table summarizes a selection of comparative data for various chromone synthesis reactions.
| Reaction Type | Heating Method | Reaction Time | Yield (%) | Reference Compound(s) |
| Knoevenagel Condensation | Conventional | 12–31 hours | 48 | (E)-3-styryl-4H-chromen-4-ones |
| Microwave | 1 hour | 56 | ||
| Diels-Alder Reaction | Conventional | - (low reactivity) | - | Cycloadducts from chromone dienes |
| Microwave (multimode) | 20 minutes | 20–30 | ||
| Microwave (monomode) | 10 minutes | 31–45 | ||
| Claisen-Schmidt Condensation & Cyclization | Conventional | Several hours | - | Chalcones and Flavones |
| Microwave | 2–6 minutes | 92–98 | ||
| Multicomponent Synthesis of Biscoumarins | Conventional | 4 hours | 80 | Biscoumarins from 3-formylchromone |
| Microwave | 1 hour | 78 |
This table is a synthesis of data presented in multiple sources. The specific yields and reaction times can vary based on the substrates and reaction conditions.
The data clearly indicates that microwave irradiation can reduce reaction times from hours or even days to mere minutes, while often providing comparable or even superior yields.[1][2][3][4] This acceleration is attributed to the unique heating mechanism of microwaves, which directly interact with polar molecules in the reaction mixture, leading to rapid and uniform heating.[5][6][7]
Experimental Protocols: A Methodological Overview
To provide a practical understanding of the differences in experimental setup, the following sections outline generalized protocols for both conventional and microwave-assisted chromone synthesis.
Conventional Heating Protocol (General Example: Synthesis of Flavones)
A common method for flavone synthesis involves the Baker-Venkataraman rearrangement followed by an acid-catalyzed cyclization.
Step 1: Baker-Venkataraman Rearrangement
-
An appropriate o-hydroxyacetophenone is benzoylated.
-
The resulting ester is treated with a base, such as potassium hydroxide in pyridine.
-
The mixture is heated in an oil bath at a specified temperature for several hours to effect an acyl group migration, forming a 1,3-diketone.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated through standard workup procedures, which may include acidification, extraction, and recrystallization.
Step 2: Acid-Catalyzed Cyclization
-
The purified 1,3-diketone is dissolved in a suitable solvent, such as glacial acetic acid.
-
A strong acid catalyst, like sulfuric acid, is added.
-
The mixture is refluxed for several hours.
-
After cooling, the product is precipitated by pouring the reaction mixture into water, then filtered, washed, and dried.
Microwave-Assisted Synthesis Protocol (General Example: Synthesis of Functionalized Chromones)
Microwave-assisted synthesis often allows for one-pot procedures and significantly shorter reaction times.
-
The reactants, such as a 1-(2-hydroxyaryl)-3-aryl-1,3-propanedione, a suitable catalyst (e.g., CuCl2), and a solvent (or in some cases, solvent-free conditions) are placed in a dedicated microwave reaction vessel.[3]
-
The vessel is sealed and placed in a microwave reactor.
-
The reaction is irradiated at a specific power and temperature for a short duration, typically ranging from a few minutes to an hour.[1][8] The temperature and pressure are monitored in real-time by the instrument's sensors.
-
After the reaction is complete, the vessel is cooled to room temperature.
-
The product is then isolated using appropriate workup procedures, which are often simpler due to cleaner reactions.[2]
Visualizing the Workflow: A Comparative Diagram
The fundamental difference between the two heating methods lies in the energy transfer mechanism, which in turn affects the overall workflow. The following diagram illustrates these contrasting pathways.
The diagram highlights the core difference: conventional heating relies on the slow transfer of heat from an external source to the reaction vessel and then to the bulk of the reaction mixture, whereas microwave irradiation directly and rapidly heats the polar molecules within the mixture.[5][7] This "volumetric heating" leads to a more uniform temperature profile and avoids localized overheating at the vessel walls, often resulting in cleaner reactions with fewer byproducts.[6]
Conclusion: A Clear Advantage for Microwave-Assisted Synthesis
The evidence strongly supports the use of microwave-assisted heating for the synthesis of chromones. The benefits of drastically reduced reaction times, and in many cases, increased yields and cleaner reaction profiles, make it a superior alternative to conventional heating methods.[2][8] For researchers and professionals in drug development, the adoption of MAOS can significantly accelerate the synthesis of novel chromone-based compounds, thereby streamlining the drug discovery pipeline. While the initial investment in microwave instrumentation may be a consideration, the long-term gains in productivity, energy efficiency, and alignment with the principles of green chemistry present a compelling case for its widespread implementation.[6]
References
- 1. Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajchem-a.com [ajchem-a.com]
- 7. Microwave chemistry - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
A Comparative Analysis of 6-Chlorochromone Derivatives and Standard Anti-inflammatory Drugs: Efficacy and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel anti-inflammatory agents with improved efficacy and safety profiles, chromone derivatives have emerged as a promising class of compounds. This guide provides a comparative overview of the efficacy of 6-chlorochromone derivatives against standard anti-inflammatory drugs, supported by available experimental data. Due to the limited availability of direct comparative studies on a specific this compound derivative, this guide presents a broader analysis of closely related 6-substituted chromone and flavone derivatives to infer potential efficacy.
Executive Summary
Standard anti-inflammatory drugs, such as Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) and corticosteroids, are mainstays in inflammation management. NSAIDs primarily act by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins.[1][2][3] Corticosteroids exert their effects by modulating gene expression through the glucocorticoid receptor, leading to the suppression of various inflammatory pathways.[4][5][6]
Chromone derivatives, including the 6-chloro substituted analogs, are being investigated for their potential to offer more targeted anti-inflammatory action with potentially fewer side effects. Research suggests that their mechanisms of action are diverse, involving the inhibition of key inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), as well as the downstream reduction of inflammatory mediators like nitric oxide (NO) and prostaglandins.
Comparative Efficacy: A Data-Driven Overview
To facilitate a clear comparison, the following tables summarize the available quantitative data on the anti-inflammatory activity of various chromone and flavone derivatives, alongside standard anti-inflammatory drugs. It is crucial to note that the data presented is compiled from different studies and, therefore, direct comparisons of absolute values should be made with caution due to variations in experimental conditions.
Table 1: In Vitro Inhibition of Nitric Oxide (NO) Production
| Compound | Cell Line | Stimulant | IC50 / EC50 (µM) | Reference Compound | IC50 / EC50 (µM) |
| 6-Methoxyflavone | Rat Mesangial Cells | LPS | 0.192 | - | - |
| 5,6-Dihydroxyflavone | Murine Macrophages | LPS | 11.55 | - | - |
| Chromone Amide Derivative (5-9) | RAW264.7 | LPS | 5.33 | Ibuprofen | >100 |
| Dexamethasone | RAW264.7 | LPS | ~8.34 | - | - |
Table 2: In Vitro Inhibition of Prostaglandin E2 (PGE2) Production
| Compound | Cell Line | Stimulant | IC50 (µM) | Reference Compound | IC50 (µM) |
| Chromone Derivative (Q7-9) | RAW264.7 | LPS | 0.209 | Celecoxib | 0.882 |
| Chromone Derivative (Q7-26) | RAW264.7 | LPS | 0.161 | Celecoxib | 0.882 |
| Ibuprofen | RAW264.7 | LPS | 246.5 | - | - |
Table 3: In Vitro Inhibition of Cyclooxygenase (COX) Enzymes
| Compound | Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Chromone Derivative (Q7-9) | COX-2 | 0.121 | >826 | Celecoxib | 0.060 | 405 |
| Chromone Derivative (Q7-26) | COX-2 | 0.137 | - | Celecoxib | 0.060 | 405 |
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of this compound derivatives and standard drugs are mediated through distinct signaling pathways.
Standard Anti-inflammatory Drugs
NSAIDs exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of COX enzymes, which are critical for the conversion of arachidonic acid into prostaglandins.[1][2][3][7] Corticosteroids, on the other hand, bind to the glucocorticoid receptor, which then translocates to the nucleus to either activate the transcription of anti-inflammatory genes or repress the expression of pro-inflammatory genes by interfering with transcription factors like NF-κB and AP-1.[4][5][6]
Caption: Mechanism of Action of NSAIDs.
Caption: Mechanism of Action of Corticosteroids.
6-Substituted Chromone and Flavone Derivatives
Available evidence suggests that the anti-inflammatory properties of chromone and flavone derivatives stem from their ability to modulate key signaling cascades, particularly the NF-κB and MAPK pathways. These pathways are central to the production of a wide array of inflammatory mediators. For instance, 6-methoxyflavone has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS), a downstream target of these pathways.
Caption: Potential Mechanism of 6-Substituted Flavones.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of anti-inflammatory agents are provided below.
In Vitro Anti-inflammatory Assays
1. Cell Culture and Treatment:
-
Cell Line: RAW 264.7 murine macrophages are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol: Cells are seeded in appropriate plates and allowed to adhere overnight. They are then pre-treated with various concentrations of the test compounds (e.g., 6-substituted flavones, ibuprofen, dexamethasone) for 1-2 hours before stimulation with lipopolysaccharide (LPS; 1 µg/mL) for a specified duration (typically 18-24 hours) to induce an inflammatory response.
2. Nitric Oxide (NO) Production Assay (Griess Assay):
-
Principle: The concentration of NO is indirectly measured by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
-
Procedure:
-
After the treatment period, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The nitrite concentration is determined by comparison with a sodium nitrite standard curve.
-
3. Prostaglandin E2 (PGE2) Measurement (ELISA):
-
Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is used to quantify the amount of PGE2 in the cell culture supernatant.
-
Procedure:
-
Cell culture supernatants are added to microplate wells pre-coated with a PGE2 capture antibody.
-
A fixed amount of HRP-labeled PGE2 is added, which competes with the PGE2 in the sample for binding to the antibody.
-
After incubation and washing, a substrate solution is added, and the color development is measured at 450 nm.
-
The concentration of PGE2 in the sample is inversely proportional to the signal intensity and is calculated based on a standard curve.
-
In Vivo Anti-inflammatory Assay
Carrageenan-Induced Paw Edema in Rats:
-
Principle: This model assesses the ability of a compound to reduce acute inflammation. Carrageenan injection into the rat paw induces a localized inflammatory response characterized by edema.
-
Procedure:
-
Animals are pre-treated with the test compound (e.g., this compound derivative or a standard drug) or vehicle, typically administered orally or intraperitoneally.
-
After a set time (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.
-
The paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the vehicle control group.
-
Caption: General Experimental Workflow.
Conclusion
The available data, while not providing a direct comparison for a specific this compound derivative, strongly suggests that 6-substituted chromone and flavone derivatives possess significant anti-inflammatory properties. Some derivatives exhibit superior in vitro efficacy in inhibiting key inflammatory mediators like NO and PGE2 when compared to standard drugs like ibuprofen and even the selective COX-2 inhibitor, celecoxib. Their mechanism of action appears to be multifactorial, involving the modulation of critical inflammatory signaling pathways.
Further research focusing on the direct comparison of this compound derivatives with standard anti-inflammatory drugs in a comprehensive panel of in vitro and in vivo models is warranted. Such studies will be crucial in elucidating their full therapeutic potential and establishing their place in the management of inflammatory disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 5. inotiv.com [inotiv.com]
- 6. researchgate.net [researchgate.net]
- 7. cloud-clone.com [cloud-clone.com]
Comparative Analysis of Chroman-4-one Derivatives as Selective SIRT2 Inhibitors
A comprehensive guide for researchers and drug development professionals on the efficacy and selectivity of novel chroman-4-one-based SIRT2 inhibitors, supported by experimental data and detailed protocols.
Sirtuin 2 (SIRT2), a member of the NAD+-dependent class III histone deacetylase family, has emerged as a significant therapeutic target for a range of age-related pathologies, including neurodegenerative diseases and cancer.[1][2][3] Primarily localized in the cytoplasm, SIRT2 is involved in crucial cellular processes such as cell cycle regulation and microtubule dynamics.[4][5][6] The development of selective SIRT2 inhibitors is a key area of research for creating targeted therapies. This guide provides a comparative study of chroman-4-one derivatives as potent and selective SIRT2 inhibitors, presenting key quantitative data, detailed experimental methodologies, and an overview of the relevant signaling pathways.
Performance Comparison of Chroman-4-one Derivatives
A series of substituted chroman-4-one and chromone derivatives have been synthesized and evaluated for their inhibitory activity against SIRT2.[1][2][3][7] The data reveals that specific substitutions on the chroman-4-one scaffold are crucial for potent and selective inhibition. Notably, substitutions at the 2-, 6-, and 8-positions with larger, electron-withdrawing groups and an alkyl chain of three to five carbons in the 2-position were found to be favorable for high potency.[2][3]
The most potent compound identified in these studies is 6,8-dibromo-2-pentylchroman-4-one , with an IC50 value of 1.5 μM.[1][2][7] These compounds have demonstrated high selectivity for SIRT2 over other sirtuin isoforms, particularly SIRT1 and SIRT3.[1][2]
| Compound | R1 | R2 | R3 | % Inhibition at 200 µM | IC50 (µM) | Selectivity |
| 8-bromo-6-chloro-2-pentylchroman-4-one (1a) | Cl | Br | n-pentyl | 88% | 4.5 | Selective over SIRT1 and SIRT3 |
| 6,8-dibromo-2-pentylchroman-4-one | Br | Br | n-pentyl | Not Reported | 1.5 | Highly selective over SIRT1 and SIRT3 |
| 2-n-propyl-chroman-4-one (1k) | H | H | n-propyl | 76% | 10.6 | Not Reported |
| 2-isopropyl-chroman-4-one (1n) | H | H | isopropyl | 52% | > 200 | Not Reported |
| 2-n-pentyl-chromone (3a) | H | H | n-pentyl | 82% | 5.5 | Not Reported |
| flavone (3b) | H | H | phenyl | 20% | > 200 | Not Reported |
Data synthesized from multiple sources.[2][3]
SIRT2 Signaling Pathway
SIRT2 is involved in various cellular signaling pathways. One notable pathway is its negative regulation of the cGAS-STING pathway, which is crucial for the innate immune response to viral DNA. SIRT2 deacetylates G3BP1, leading to the disassembly of the cGAS-G3BP1 complex, thereby inhibiting cGAS activation.[8] Inhibition of SIRT2 can, therefore, enhance the antiviral response.
Caption: SIRT2 negatively regulates the cGAS-STING pathway.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of chroman-4-one derivatives as SIRT2 inhibitors.
In Vitro SIRT2 Inhibition Assay (Fluorometric)
This assay is used to determine the IC50 value of the test compounds against SIRT2.
Experimental Workflow:
Caption: Workflow for the in vitro SIRT2 inhibition assay.
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic acetylated peptide substrate
-
NAD+
-
SIRT2 assay buffer (e.g., 50 mM Tris/HCl, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, pH 8.0)
-
Developer solution (containing a protease to cleave the deacetylated substrate and release the fluorophore)
-
Test compounds (chroman-4-one derivatives) dissolved in DMSO
-
96-well plates (black, for fluorescence measurement)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the SIRT2 enzyme, the test compound (or DMSO for control), and NAD+.
-
Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 340-360/440-460 nm).
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell-Based Assay: α-Tubulin Acetylation
This assay is used to confirm the cellular activity of the SIRT2 inhibitors by measuring the acetylation level of α-tubulin, a known SIRT2 substrate.
Procedure:
-
Culture a suitable cell line (e.g., MCF-7 breast cancer cells) in appropriate media.
-
Treat the cells with varying concentrations of the chroman-4-one derivatives or a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Lyse the cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Perform a Western blot analysis using primary antibodies specific for acetylated α-tubulin and total α-tubulin (as a loading control).
-
Use appropriate secondary antibodies conjugated to a detectable marker (e.g., HRP).
-
Visualize the protein bands and quantify the band intensities to determine the relative levels of acetylated α-tubulin. An increase in the ratio of acetylated α-tubulin to total α-tubulin indicates SIRT2 inhibition.[9]
Conclusion
Chroman-4-one derivatives represent a promising class of selective SIRT2 inhibitors with potential therapeutic applications. The structure-activity relationship studies have identified key structural features necessary for potent inhibition, with 6,8-dibromo-2-pentylchroman-4-one emerging as a lead compound. Further optimization of this scaffold could lead to the development of next-generation SIRT2 inhibitors with improved efficacy and pharmacokinetic properties for the treatment of various diseases. The experimental protocols provided herein offer a standardized approach for the evaluation and comparison of novel SIRT2 inhibitors.
References
- 1. Collection - Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2âSelective Inhibitors - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. THE SIGNALING PATHWAY OF SRF-SIRTUIN-2 GENE AND MITOCHONDRIAL FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SIRT2 negatively regulates the cGAS‐STING pathway by deacetylating G3BP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chroman-4-one- and chromone-based sirtuin 2 inhibitors with antiproliferative properties in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking New 6-Chlorochromone Derivatives Against Known Topoisomerase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of novel 6-Chlorochromone derivatives against established topoisomerase inhibitors. The objective is to furnish researchers and drug development professionals with the necessary data and methodologies to evaluate the potential of these new compounds as anticancer agents. This document summarizes quantitative data in structured tables, details experimental protocols for key assays, and visualizes critical pathways and workflows to facilitate a clear understanding of the comparative performance.
Introduction to Topoisomerase Inhibition
DNA topoisomerases are essential enzymes that resolve topological challenges in the DNA structure during critical cellular processes such as replication, transcription, and chromosome segregation.[1] These enzymes function by creating transient breaks in the DNA backbone, allowing the strands to pass through each other and relieve supercoiling, before resealing the breaks.[1]
There are two main types of topoisomerases in eukaryotic cells:
-
Topoisomerase I (Top1): Induces single-strand breaks in the DNA.
-
Topoisomerase II (Top2): Creates transient double-strand breaks.
Due to their critical role in cell proliferation, topoisomerases are validated targets for cancer chemotherapy.[1] Topoisomerase inhibitors interfere with the enzymatic cycle, leading to the accumulation of DNA strand breaks, which in turn triggers cell cycle arrest and apoptosis, preferentially in rapidly dividing cancer cells.[2][3] These inhibitors are broadly classified into two categories:
-
Topoisomerase Poisons: These agents stabilize the transient covalent complex formed between the topoisomerase enzyme and the cleaved DNA, preventing the re-ligation of the DNA strands.[4] This leads to the accumulation of DNA breaks.
-
Topoisomerase Catalytic Inhibitors: These compounds inhibit the enzyme's activity without trapping the DNA-enzyme complex.
This guide focuses on benchmarking new this compound derivatives, a class of compounds that have shown promise as potential topoisomerase inhibitors, against well-established clinical drugs.[1]
Comparative Performance Data
The inhibitory potential of the new this compound derivatives is compared against known topoisomerase inhibitors. The following tables summarize the half-maximal inhibitory concentration (IC50) values obtained from various in vitro assays. Lower IC50 values indicate greater potency.
Table 1: In Vitro Inhibitory Activity against Topoisomerase I
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| Chromone Derivative 11b | Topoisomerase I | DNA Relaxation | 1.46 | [5][6] |
| Chromone Derivative 11c | Topoisomerase I | DNA Relaxation | 6.16 | [5][6] |
| Camptothecin | Topoisomerase I | Cell-free | 0.68 | [5][6] |
| Topotecan | Topoisomerase I | Cell-free (MCF-7 Luc) | 0.013 | |
| Topotecan | Topoisomerase I | Cell-free (DU-145 Luc) | 0.002 |
Note: Specific IC50 values for this compound derivatives against Topoisomerase I are not yet publicly available. The data for chromone derivatives 11b and 11c are included as representative examples from the broader chromone class.
Table 2: In Vitro Inhibitory Activity against Topoisomerase II
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| This compound Derivatives | Topoisomerase II | Not Specified | Promising Activity | [1] |
| Etoposide | Topoisomerase IIα | Decatenation | 78.4 | [7] |
| Doxorubicin | Topoisomerase II | Decatenation | 2.67 | [7] |
| Benzofuroquinolinedione 8d | Topoisomerase II | Decatenation | 1.19 | [7] |
| Benzofuroquinolinedione 8i | Topoisomerase II | Decatenation | 0.68 | [7] |
Note: While this compound derivatives have demonstrated promising anticancer activity, suggesting topoisomerase inhibition, specific IC50 values against Topoisomerase II are not yet published. Further research is needed to quantify their direct inhibitory effects.[1]
Table 3: Cytotoxicity in Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Chromone Derivative 11c | KB (Oral Cavity Cancer) | 73.32 | [5][6] |
| Chromone Derivative 11c | NCI-H187 (Small Cell Lung Cancer) | 36.79 | [5][6] |
| Camptothecin | Various | 0.037 - 0.048 | |
| Topotecan | Various | 0.00071 - 0.489 | |
| Etoposide | Various | 0.25 - 209.9 | |
| Doxorubicin | Various | 3.467 - 7.762 | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for the accurate benchmarking of novel compounds.
Topoisomerase I DNA Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Relaxation Buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)
-
Test compounds (this compound derivatives and known inhibitors)
-
Stop Solution (e.g., 1% SDS, 10 mM EDTA, 0.25% bromophenol blue, 50% glycerol)
-
Agarose gel (1%) in TAE buffer
-
Ethidium bromide staining solution
-
UV transilluminator and gel documentation system
Procedure:
-
Prepare reaction mixtures containing the relaxation buffer, supercoiled plasmid DNA, and varying concentrations of the test compound.
-
Initiate the reaction by adding human Topoisomerase I to each mixture.
-
Incubate the reactions at 37°C for 30 minutes.
-
Terminate the reactions by adding the stop solution.
-
Load the samples onto a 1% agarose gel and perform electrophoresis.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme's activity.
Topoisomerase II DNA Decatenation Assay
This assay assesses the inhibition of Topoisomerase II-mediated decatenation of kinetoplast DNA (kDNA).
Materials:
-
Human Topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
Decatenation Buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT)
-
Test compounds
-
Stop Solution (e.g., 1% SDS, 10 mM EDTA, 0.25% bromophenol blue, 50% glycerol)
-
Agarose gel (1%) in TAE buffer
-
Ethidium bromide staining solution
-
UV transilluminator and gel documentation system
Procedure:
-
Set up reaction mixtures containing the decatenation buffer, kDNA, and a range of concentrations of the test compound.
-
Start the reaction by adding human Topoisomerase IIα.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reactions by adding the stop solution.
-
Separate the DNA products by agarose gel electrophoresis.
-
Stain the gel with ethidium bromide and visualize. Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel.
-
Determine the concentration of the compound that inhibits 50% of the decatenation activity (IC50) by quantifying the band intensities.
Cell-Based Cytotoxicity Assay (MTT Assay)
This assay determines the cytotoxic effect of the compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.
Visualizing the Mechanism of Action and Experimental Workflow
To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Mechanism of action of topoisomerase inhibitors.
Caption: Workflow for benchmarking topoisomerase inhibitors.
The DNA damage response (DDR) is a complex signaling network that is activated upon the detection of DNA lesions, such as those induced by topoisomerase inhibitors. The stabilization of the topoisomerase-DNA cleavage complex is recognized by cellular sensors, initiating a cascade of events that can ultimately lead to cell cycle arrest or apoptosis.
Key proteins in this pathway include ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), which are activated by DNA double-strand and single-strand breaks, respectively.[9] These kinases then phosphorylate a range of downstream targets, including the checkpoint kinases Chk1 and Chk2, and the tumor suppressor protein p53.[2] Activation of p53 can induce the expression of pro-apoptotic proteins and cell cycle inhibitors, pushing the cell towards apoptosis.[9]
Caption: DNA damage response pathway initiated by topoisomerase inhibitors.
Conclusion
The preliminary data on chromone derivatives, including the promising activity of this compound derivatives, suggest that this class of compounds holds potential as a source of new topoisomerase inhibitors. The provided tables and protocols offer a framework for the systematic evaluation of these new chemical entities against established anticancer drugs. Further quantitative analysis of this compound derivatives in specific topoisomerase I and II enzymatic assays is crucial to fully elucidate their potency and mechanism of action. The visualization of the experimental workflow and the underlying signaling pathways serves to guide future research and development efforts in this promising area of cancer therapeutics.
References
- 1. Design, synthesis, and evaluation of novel 6-chloro-/fluorochromone derivatives as potential topoisomerase inhibitor anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, topoisomerase I inhibitory and cytotoxic activities of chromone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, topoisomerase I inhibitory and cytotoxic activities of chromone derivatives. | Semantic Scholar [semanticscholar.org]
- 7. Synthesis, cytotoxicity, and DNA topoisomerase II inhibitory activity of benzofuroquinolinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Effects of topoisomerase inhibitors that induce DNA damage response on glucose metabolism and PI3K/Akt/mTOR signaling in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 6-Chlorochromone: A Guide for Laboratory Professionals
The safe and compliant disposal of 6-Chlorochromone is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols is essential to minimize risks and ensure regulatory compliance. This guide provides detailed procedures for the proper disposal of this compound, treating it as a hazardous chemical waste.
Key Disposal Principles
The fundamental principle for disposing of this compound is to manage it as a regulated hazardous waste. Due to its classification as a chlorinated organic compound, it must be segregated from non-halogenated chemical waste to ensure proper handling and to prevent costly and complex disposal processes for entire waste mixtures.[1][2] Under no circumstances should this chemical or its solutions be disposed of down the sanitary sewer.
Hazard Summary and Physical Properties
While detailed quantitative data for disposal concentration limits are subject to local and institutional regulations, the following table summarizes key hazard classifications and physical properties that inform its handling as a hazardous material.
| Property | Value |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |
| Signal Word | Warning |
| Physical State | Solid |
| Incompatible Materials | Strong oxidizing agents, strong bases, finely powdered metals, strong reducing agents, acid anhydrides, acid chlorides.[3] |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant.[3] |
Step-by-Step Disposal Protocol
The following protocol outlines the standard operating procedure for the collection and disposal of this compound waste within a laboratory setting.
1. Personal Protective Equipment (PPE): Before handling this compound waste, it is imperative to wear appropriate PPE, including chemical-resistant gloves, a fully buttoned lab coat, and safety glasses or goggles. All handling of the waste should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.
2. Waste Segregation and Containerization:
-
Designate a Waste Container: Use a chemically compatible and properly sealed container, clearly labeled for "Halogenated Organic Waste."[2]
-
Segregate Waste: Do not mix this compound waste with non-halogenated organic waste, aqueous waste, or solid waste.[4] Keeping these waste streams separate is crucial for both safety and cost-effective disposal.
-
Solid Waste: Collect solid this compound waste, including contaminated items like gloves and wipes, in a designated, leak-proof container.[1]
-
Liquid Waste: If this compound is in a solution, collect it in a container designated for halogenated organic liquid waste.[1]
3. Labeling: Properly label the hazardous waste container with the words "Hazardous Waste" and the full chemical name, "this compound."[1] Do not use abbreviations or chemical formulas. Also, list all constituents and their approximate percentages if it is a mixed waste stream.
4. Storage:
-
Accumulation Point: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[4]
-
Storage Conditions: This area should be cool, dry, and well-ventilated.[2]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[2]
5. Disposal Request: Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EH&S) department to arrange for a pickup.[5] Provide them with all necessary information, including the chemical name and quantity.
6. Empty Container Disposal: An "empty" container that held this compound must also be managed as hazardous waste. The initial rinse with a suitable solvent should be collected and disposed of as halogenated organic liquid waste. Subsequent rinses may be permissible for collection depending on institutional policies. Before disposing of the rinsed container, the original chemical label must be completely removed or defaced.[4]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 6-Chlorochromone
For researchers, scientists, and drug development professionals, rigorous adherence to safety protocols is paramount when handling chemical compounds. This guide provides comprehensive, immediate safety and logistical information for the use of 6-Chlorochromone, focusing on personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.
Hazard Identification and Risk Assessment
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, it is classified as an irritant.
GHS Hazard Classifications
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1] |
| Specific target organ toxicity — Single exposure | 3 | H335: May cause respiratory irritation[1] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to minimize exposure to this compound. The following table outlines the minimum required PPE, which should be augmented based on the specific experimental conditions and risk assessment.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles or Face Shield | Must meet ANSI Z87.1 standards. A face shield worn over safety goggles is required when there is a significant risk of splashing.[3] |
| Hands | Chemical-Resistant Gloves | Nitrile gloves are suitable for incidental contact.[4] For prolonged use or direct handling, consult the glove manufacturer's resistance guide. Always inspect gloves for damage before use and change them frequently.[4] |
| Body | Laboratory Coat | A flame-resistant lab coat buttoned to its full length is required.[3] For larger quantities or in case of a high splash risk, a chemical-resistant apron or coveralls should be worn over the lab coat.[5] |
| Respiratory | NIOSH-Approved Respirator | Required when handling the compound outside of a certified chemical fume hood or when aerosols or dust may be generated.[2][4] The type of respirator (e.g., N95, or a cartridge-type respirator) should be selected based on the potential exposure concentration. |
| Feet | Closed-Toe Shoes | Shoes must fully cover the feet; perforated shoes, sandals, or cloth sneakers are not permitted in the laboratory.[4][6] |
Operational and Handling Plan
A systematic approach to handling this compound is crucial for safety and experimental integrity.
Pre-Experiment Checklist
-
Verify Equipment: Ensure a certified chemical fume hood, safety shower, and eyewash station are accessible and in good working order.[4]
-
Review SDS: Always consult the most recent Safety Data Sheet (SDS) for this compound before beginning any new procedure.
-
Assemble PPE: Don the appropriate PPE as outlined in the table above.
-
Prepare Workspace: Clear the work area of any unnecessary items to prevent contamination and accidents.
Step-by-Step Handling Procedure
The following workflow outlines the safe handling of this compound in a laboratory setting.
References
- 1. 6-Chloro-3-formylchromone | C10H5ClO3 | CID 463777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. benchchem.com [benchchem.com]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
